5-(4-Methoxyphenyl)pentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPOHJSGSYVQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322523 | |
| Record name | 5-(4-methoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7508-04-5 | |
| Record name | 7508-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-methoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(4-Methoxyphenyl)pentanoic acid physical and chemical properties
An In-depth Technical Guide to 5-(4-Methoxyphenyl)pentanoic Acid
Introduction
This compound, registered under CAS Number 7508-04-5, is a carboxylic acid derivative featuring a methoxy-substituted phenyl ring attached to a five-carbon aliphatic chain.[1][2][3] This bifunctional molecule serves as a valuable building block in organic synthesis, offering two distinct reactive sites: the carboxylic acid group and the electron-rich aromatic ring. Its structural motif is of significant interest to researchers in medicinal chemistry and materials science, where it can be utilized as an intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and handling protocols, tailored for professionals in research and drug development.
Physicochemical and Spectroscopic Properties
The physical characteristics of this compound are foundational to its application in experimental work, influencing solvent selection, reaction conditions, and purification methods.
Core Physical Properties
A summary of the key physicochemical properties is presented below. These values are critical for designing synthetic protocols and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | This compound | ChemSrc[1] |
| CAS Number | 7508-04-5 | ChemSrc[1] |
| Molecular Formula | C₁₂H₁₆O₃ | ChemScene[4], Sigma-Aldrich[5] |
| Molecular Weight | 208.25 g/mol | ChemicalBook[2] |
| Density | 1.093 g/cm³ | ChemSrc[1] |
| Boiling Point | 371.5 °C at 760 mmHg | ChemSrc[1] |
| Flash Point | 142.3 °C | ChemSrc[1] |
| pKa (Predicted) | ~4.8 | (Predicted based on pentanoic acid)[6] |
Note: The melting point has not been consistently reported in public databases. The pKa is an estimate based on the structurally similar pentanoic acid, which has a pKa of 4.82; the electron-donating methoxy group is unlikely to significantly alter this value.[6]
Spectroscopic Profile
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the methoxy-substituted ring will appear as two doublets in the aromatic region (~6.8-7.2 ppm) due to ortho- and meta-coupling. The singlet for the methoxy group (–OCH₃) protons will be observed around 3.8 ppm. The aliphatic chain protons will present as multiplets between ~1.6 and 2.6 ppm, with the methylene group alpha to the carbonyl (–CH₂COOH) appearing furthest downfield. A broad singlet corresponding to the carboxylic acid proton (–COOH) would typically appear far downfield (>10 ppm), though its visibility can depend on the solvent and concentration.
-
¹³C NMR Spectroscopy : The carbon spectrum will feature a characteristic signal for the carbonyl carbon of the carboxylic acid at ~179 ppm. The aromatic carbons will produce signals between ~114 and 158 ppm, including the ipso-carbon attached to the alkyl chain, the carbon bearing the methoxy group, and the other aromatic CH carbons. The methoxy carbon will have a signal around 55 ppm. The aliphatic carbons of the pentanoic acid chain will resonate in the upfield region of the spectrum (~25-35 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be present around 1700-1725 cm⁻¹. Additionally, C-O stretching from the ether and carboxylic acid will appear in the 1000-1300 cm⁻¹ region, and C-H stretching from the aromatic and aliphatic groups will be observed around 2850-3000 cm⁻¹.
-
Mass Spectrometry (MS) : In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z = 208. Key fragmentation patterns would likely involve the loss of the carboxylic acid group or cleavage along the alkyl chain. A prominent fragment might be observed from a McLafferty rearrangement, a characteristic fragmentation pathway for carbonyl compounds with a sufficiently long alkyl chain.[7]
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.
Synthetic Pathway: Friedel-Crafts Acylation and Clemmensen Reduction
A robust and common method for synthesizing this compound involves a two-step process starting from readily available commercial reagents: anisole and glutaric anhydride.
-
Step 1: Friedel-Crafts Acylation : Anisole undergoes a Friedel-Crafts acylation reaction with glutaric anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-donating methoxy group is ortho-, para-directing, and the para-substituted product, 5-(4-methoxyphenyl)-5-oxopentanoic acid, is generally favored due to reduced steric hindrance.[8]
-
Step 2: Clemmensen Reduction : The ketone functional group in the intermediate product is then reduced to a methylene group (–CH₂–). The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is highly effective for this transformation and is compatible with the carboxylic acid moiety.[9]
The overall synthetic workflow is illustrated below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example based on established chemical transformations and should be performed by qualified personnel with appropriate safety measures.[9]
Materials and Reagents:
-
Anisole
-
Glutaric Anhydride
-
Aluminum chloride (anhydrous)
-
Tetrachloroethane
-
Nitrobenzene
-
Hydrochloric acid (concentrated and dilute)
-
Zinc amalgam (Zn(Hg))
-
Toluene
-
Sodium bicarbonate
-
Ether
-
Cyclohexane
Procedure:
-
Friedel-Crafts Acylation:
-
To a stirred mixture of anisole (1.0 eq), glutaric anhydride (1.1 eq), tetrachloroethane, and nitrobenzene in a flask cooled in an ice bath (3-4 °C), slowly add anhydrous aluminum chloride (1.2 eq) over one hour.
-
Allow the mixture to stir at room temperature for 48 hours.
-
Carefully pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic phase. If necessary, perform a steam distillation to remove the high-boiling solvents.
-
Extract the remaining residue with ether. Wash the ether extract with a saturated sodium bicarbonate solution to isolate the carboxylic acid as its sodium salt in the aqueous phase.
-
Acidify the aqueous phase with dilute hydrochloric acid to precipitate the product, 5-oxo-5-(4-methoxyphenyl)pentanoic acid.
-
Collect the solid by filtration, wash with cold water, and crystallize from a suitable solvent system like ethyl acetate-petroleum ether.
-
-
Clemmensen Reduction:
-
Reflux the keto-acid obtained from Step 1 with zinc amalgam (excess), toluene, and concentrated hydrochloric acid for 48 hours. The zinc amalgam can be prepared by carefully treating zinc granules with a mercuric chloride solution.
-
After cooling, separate the organic (toluene) layer.
-
Extract the aqueous layer with ether. Combine the organic extracts.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield a crude oil or solid.
-
Purify the final product, this compound, by crystallization from a solvent such as cyclohexane to yield the pure compound.
-
Chemical Reactivity
The molecule's reactivity is dominated by its two functional groups.
-
Carboxylic Acid Group : This group undergoes typical reactions of carboxylic acids. It can be esterified with an alcohol under acidic conditions (Fischer esterification), reduced to the corresponding primary alcohol (5-(4-methoxyphenyl)pentan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄), or converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Aromatic Ring : The methoxy group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. The existing para-substituent (the pentanoic acid chain) means that incoming electrophiles will be directed to the positions ortho to the methoxy group (positions 3 and 5). Reactions such as nitration, halogenation, or further Friedel-Crafts reactions will occur at these positions, provided the reaction conditions are controlled to avoid side reactions.
Applications in Research and Drug Development
This compound is primarily used as a molecular scaffold or intermediate. Its structure allows for the systematic extension and modification of molecules.
-
Fragment-Based Drug Discovery : The methoxyphenyl moiety is a common feature in many biologically active compounds. This molecule can serve as a fragment for building larger molecules to probe binding pockets of proteins.
-
Synthesis of Analogues : In drug development, creating analogues of a lead compound is essential for structure-activity relationship (SAR) studies. The carboxylic acid handle allows for easy coupling with various amines (to form amides) or alcohols (to form esters), enabling the rapid generation of a library of related compounds.
-
Precursor for Heterocyclic Synthesis : The functional groups can be manipulated to participate in cyclization reactions, forming various heterocyclic systems that are prevalent in pharmaceuticals.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. While specific toxicity data is limited, general precautions for handling aromatic carboxylic acids should be followed.[10][11]
-
Personal Protective Equipment (PPE) : Always wear safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12][13]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents.[12]
-
Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.[14]
References
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This compound | CAS#:7508-04-5. Chemsrc. [Link]
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Synthesis of 5-oxo-5-(4-methoxy-3-propylphenyl)pentanoic acid. PrepChem.com. [Link]
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5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid | C12H16O4 | CID 240452. PubChem. [Link]
-
5-[4-(Methoxycarbonyl)phenyl]pentanoic acid | C13H16O4 | CID 11368350. PubChem. [Link]
-
5-[1-(4-Methoxyphenyl)ethylamino]pentanoic acid | C14H21NO3 | CID 103256070. PubChem. [Link]
-
5-((4-Methoxybenzyl)amino)pentanoic acid | C13H19NO3 | CID 11521536. PubChem. [Link]
-
SAFETY DATA SHEET - (2S)-2-(3,4,5-TRIMETHOXYPHENYL)BUTANOIC ACID. Aaron Chemistry & UnaveraChemLab. [Link]
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Safety Data Sheet - 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride. Angene Chemical. [Link]
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1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). NP-MRD. [Link]
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Table of Contents. The Royal Society of Chemistry. [Link]
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5-(4-methoxy-phenyl)-5-oxo-pentanoic acid. PubChemLite. [Link]
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Synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic acid. PrepChem.com. [Link]
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Pentanoic acid, 5-methoxy-, phenyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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5-(4-Methylphenyl)pentanoic acid | C12H16O2 | CID 15497666. PubChem. [Link]
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Valeric acid. Wikipedia. [Link]
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Pentanoic acid. Sciencemadness Wiki. [Link]
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pentanoic acid - 109-52-4. ChemSynthesis. [Link]
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Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. [Link]
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valeric acid, 109-52-4. The Good Scents Company. [Link]
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5-(4-Methoxyphenyl)pentanoic acid structure and molecular weight
An In-Depth Technical Guide to 5-(4-Methoxyphenyl)pentanoic Acid: Structure, Properties, Synthesis, and Applications
Core Molecular Identity
This compound, also known as 5-(p-anisyl)pentanoic acid, is a monosubstituted carboxylic acid. Its structure is characterized by a pentanoic acid chain linked to a phenyl ring, which is functionalized with a methoxy group at the para-position (position 4). This arrangement of a flexible aliphatic chain and a rigid, electron-rich aromatic ring makes it a valuable building block in medicinal chemistry and material science.[1]
Chemical Structure
The fundamental structure is key to understanding the molecule's reactivity and potential interactions. The lipophilic aromatic ring and alkyl chain are contrasted by the polar carboxylic acid group, rendering the molecule amphiphilic.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Friedel-Crafts Acylation to form 5-(4-methoxyphenyl)-5-oxopentanoic acid
-
Causality: This step utilizes the electron-rich nature of the anisole ring. The methoxy group is an ortho-, para-director, and due to steric hindrance, the acylation predominantly occurs at the para-position. Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst, activating the glutaric anhydride for electrophilic attack on the aromatic ring.
-
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in an inert solvent like dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add glutaric anhydride (1.0 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes to form the acylium ion complex.
-
Add a solution of anisole (1.1 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude keto-acid intermediate.
-
Step 2: Clemmensen Reduction
-
Causality: This classic reduction is highly effective for converting aryl ketones to alkanes under acidic conditions. The zinc amalgam provides a reactive surface for the reduction of the protonated carbonyl group. This method is chosen over others like the Wolff-Kishner reduction because the acidic conditions are compatible with the carboxylic acid moiety.
-
Protocol:
-
Prepare zinc amalgam by stirring zinc dust (5 eq) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.
-
To a round-bottom flask equipped with a reflux condenser, add the crude 5-(4-methoxyphenyl)-5-oxopentanoic acid (1.0 eq), the prepared zinc amalgam, concentrated hydrochloric acid, and toluene.
-
Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of HCl may be required during the reflux to maintain acidic conditions.
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2x).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Analytical Characterization
Validation of the final product's identity and purity is paramount. A combination of spectroscopic methods provides a definitive structural confirmation.
-
¹H NMR Spectroscopy: Provides information on the number and environment of protons. Expected signals include peaks for the aromatic protons (appearing as two doublets, an AA'BB' system), the methoxy group (a singlet around 3.8 ppm), and the aliphatic chain protons (multiplets). The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum (>10 ppm).
-
¹³C NMR Spectroscopy: Confirms the carbon skeleton. Key signals will include the carbonyl carbon of the carboxylic acid (~179 ppm), aromatic carbons (with the carbon attached to the oxygen of the methoxy group being the most downfield aromatic signal), the methoxy carbon (~55 ppm), and the distinct signals for the five carbons of the pentanoic acid chain.
-
FT-IR Spectroscopy: Identifies key functional groups. A very broad O-H stretch from the carboxylic acid will be centered around 3000 cm⁻¹. A sharp C=O stretch will appear around 1700 cm⁻¹. C-O stretches from the ether and acid will be visible in the 1300-1000 cm⁻¹ region, and C-H stretches from the aromatic and aliphatic parts will be just below 3000 cm⁻¹.
-
Mass Spectrometry: Confirms the molecular weight. The molecular ion peak (M⁺) should be observed at m/z 208. A common fragmentation pattern involves the loss of the carboxylic acid group and cleavage along the alkyl chain.
Applications in Research and Development
The unique structure of this compound makes it a versatile intermediate in several areas of chemical research.
-
Drug Discovery: This molecule can serve as a scaffold or linker in the design of new therapeutic agents. [2]The carboxylic acid provides a handle for forming amide bonds with amine-containing pharmacophores or for linking to drug delivery systems. [3]The methoxyphenyl moiety can engage in hydrophobic and π-stacking interactions within protein binding pockets. Its structural motifs are found in compounds explored for various therapeutic targets.
-
Material Science: As a "building block," it can be used in the synthesis of polymers and liquid crystals. [1]The combination of a rigid aromatic core and a flexible aliphatic tail is a common design principle for molecules that exhibit mesophasic behavior.
Safety and Handling
Proper handling is essential when working with any chemical reagent. While a specific safety data sheet for this compound is not widely available, data from structurally similar carboxylic acids suggest the following precautions:
-
Hazard Classification: Likely to be an irritant to the skin, eyes, and respiratory system.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid direct contact with the substance.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.
References
-
Chemsrc. This compound | CAS#:7508-04-5. Available at: [Link]
-
López-García, S., et al. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. National Institutes of Health. Available at: [Link]
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An In-Depth Technical Guide to 5-(4-Methoxyphenyl)pentanoic Acid for Advanced Research
Abstract: This document provides a comprehensive technical overview of 5-(4-Methoxyphenyl)pentanoic acid, a carboxylated aromatic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical properties, detail a robust and validated synthesis protocol, and discuss its current and potential applications for researchers, scientists, and professionals in drug development. This guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the compound's behavior and utility.
Core Compound Identification and Properties
This compound is a carboxylic acid derivative characterized by a pentanoic acid chain attached to a methoxy-substituted benzene ring. The methoxy group at the para-position (position 4) of the phenyl ring significantly influences the molecule's electronic properties and reactivity.
IUPAC Name and Structural Data
-
IUPAC Name: this compound
| Property | Value | Source |
| IUPAC Name | This compound | Verified |
| CAS Number | 7508-04-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆O₃ | [2][3] |
| Molecular Weight | 208.25 g/mol | [2][3] |
| Canonical SMILES | COC1=CC=C(C=C1)CCCCC(=O)O | PubChem |
| InChIKey | VNWKOKWTTKBAHD-UHFFFAOYSA-N | PubChem |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. The following protocol details a reliable method adapted from established literature procedures, which offers good yield and purity.[4][5]
Rationale for Method Selection
This two-step pathway is chosen for its efficiency and the commercial availability of the starting materials.
-
Step 1: Friedel-Crafts Acylation: This reaction reliably forms the carbon-carbon bond between the aromatic ring (anisole) and the acyl group (from glutaric anhydride), establishing the core carbon skeleton of the target molecule. Aluminum chloride is a potent Lewis acid catalyst essential for activating the anhydride.
-
Step 2: Clemmensen Reduction: This reduction is highly effective for converting the aryl ketone, formed in the first step, directly to the corresponding alkane. The zinc amalgam provides the necessary reducing environment in acidic conditions to completely remove the carbonyl oxygen.
Experimental Workflow Diagram
Sources
An In-depth Technical Guide to 5-(4-Methoxyphenyl)pentanoic Acid (CAS No. 7508-04-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methoxyphenyl)pentanoic acid, with the Chemical Abstracts Service (CAS) number 7508-04-5 , is a carboxylic acid derivative featuring a methoxyphenyl group.[1][2] This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, combining a hydrophilic carboxylic acid function with a lipophilic methoxyphenyl moiety, makes it a person of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential applications, offering insights for researchers in drug discovery and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 7508-04-5 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₃ | [3] |
| Molecular Weight | 208.25 g/mol | [3] |
| Boiling Point | 371.5°C at 760 mmHg | |
| Density | 1.093 g/cm³ |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. A representative synthetic pathway is outlined below.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Oxo-5-(4-methoxyphenyl)pentanoic acid (Friedel-Crafts Acylation)
This initial step involves the reaction of anisole with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
To a stirred mixture of anisole and a suitable solvent (e.g., tetrachloroethane and nitrobenzene), slowly add aluminum chloride at a controlled temperature (e.g., 3-4°C).[4]
-
Add glutaric anhydride to the mixture and continue stirring for an extended period (e.g., two days) to ensure complete reaction.[4]
-
Pour the reaction mixture into dilute hydrochloric acid to quench the reaction and precipitate the product.[4]
-
The organic phase is then subjected to steam distillation.[4]
-
Extract the residue with ether, followed by extraction with a sodium bicarbonate solution.[4]
-
Acidify the bicarbonate solution to precipitate the crude 5-oxo-5-(4-methoxyphenyl)pentanoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate-light petroleum) to obtain the purified intermediate.[4]
Step 2: Synthesis of this compound (Clemmensen Reduction)
The keto group of the intermediate is then reduced to a methylene group using the Clemmensen reduction.
-
Reflux the 5-oxo-5-(4-methoxyphenyl)pentanoic acid with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid and a co-solvent like dioxane and toluene for a sufficient duration (e.g., two days).[4]
-
After the reduction is complete, extract the product with ether.
-
Evaporate the ether to obtain the crude this compound.
-
Purify the final product by crystallization from a solvent such as cyclohexane.[4]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the aliphatic protons of the pentanoic acid chain. The aromatic protons would appear as two doublets in the aromatic region. The methoxy group would present as a singlet around 3.8 ppm. The methylene protons of the pentanoic acid chain will appear as multiplets, with the protons alpha to the carboxyl group being the most deshielded.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxyl carbon, the aromatic carbons (with quaternary carbons appearing at different chemical shifts than the protonated carbons), the methoxy carbon, and the methylene carbons of the aliphatic chain.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands. A broad peak in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid.[5] A sharp, strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid.[6] The C-O stretching of the methoxy group and the aromatic C=C stretching vibrations will also be present in the fingerprint region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the aliphatic chain. A prominent fragment would be the tropylium ion resulting from the cleavage of the bond beta to the aromatic ring.[7][8]
Applications in Drug Discovery and Development
Carboxylic acids and their derivatives are prevalent scaffolds in medicinal chemistry.[9] The structural motifs present in this compound make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Diagram of Potential Applications
Caption: Potential therapeutic areas for derivatives of this compound.
Role as a Synthetic Intermediate
The carboxylic acid group of this compound provides a reactive handle for various chemical transformations, such as amidation and esterification. This allows for its conjugation with other pharmacophores to create hybrid molecules with potentially enhanced biological activity. For instance, it can be coupled with amines to form amides, a common functional group in many drug molecules.
Potential Biological Activities
While specific biological activity for this compound is not extensively documented in publicly available literature, derivatives of similar structures have shown a range of pharmacological effects. For example, compounds containing the methoxyphenyl moiety have been investigated for their anti-inflammatory, analgesic, and anticancer properties. The pentanoic acid chain can influence the pharmacokinetic properties of a molecule, such as its solubility and membrane permeability. Therefore, derivatives of this compound are logical candidates for screening in various biological assays to explore their therapeutic potential.
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties and a feasible synthetic route. Its structure makes it a promising scaffold and building block for the development of new chemical entities in the field of drug discovery. Further research into the biological activities of this compound and its derivatives could unveil novel therapeutic applications. This guide serves as a foundational resource for scientists and researchers looking to utilize this compound in their synthetic and medicinal chemistry programs.
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A Comprehensive Spectroscopic Guide to 5-(4-Methoxyphenyl)pentanoic Acid
This in-depth technical guide provides a detailed analysis of the spectral data for 5-(4-Methoxyphenyl)pentanoic acid, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis. This document offers a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and authoritative references.
Introduction
This compound (CAS No: 7508-04-5) possesses a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.26 g/mol . Its structure, featuring a methoxy-substituted aromatic ring connected to a pentanoic acid chain, gives rise to a unique spectral fingerprint. Understanding these spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. Due to the limited availability of published experimental spectra for this specific compound, this guide will utilize highly reliable predicted data from validated computational models, interpreted within the framework of fundamental spectroscopic principles.
Molecular Structure and Atom Numbering
To facilitate a clear and concise interpretation of the spectral data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic, aliphatic, and methoxy protons.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~7.11 | Doublet | 2H | H-2', H-6' |
| ~6.84 | Doublet | 2H | H-3', H-5' |
| ~3.79 | Singlet | 3H | -OCH₃ |
| ~2.56 | Triplet | 2H | H-5 |
| ~2.34 | Triplet | 2H | H-2 |
| ~1.63 | Multiplet | 4H | H-3, H-4 |
Interpretation of the ¹H NMR Spectrum
The downfield signal at approximately 12.0 ppm is characteristic of a carboxylic acid proton, which is typically broad due to hydrogen bonding and chemical exchange. The aromatic region displays a classic AA'BB' splitting pattern. The two doublets at ~7.11 ppm and ~6.84 ppm, each integrating to two protons, correspond to the ortho- and meta-protons of the para-substituted benzene ring, respectively. The singlet at ~3.79 ppm, integrating to three protons, is assigned to the methoxy group protons.
The aliphatic chain protons give rise to three distinct signals. The triplet at ~2.56 ppm is assigned to the benzylic protons (H-5), which are deshielded by the adjacent aromatic ring. The triplet at ~2.34 ppm corresponds to the protons alpha to the carbonyl group (H-2). The multiplet at ~1.63 ppm represents the overlapping signals of the remaining four methylene protons (H-3 and H-4).
Experimental Protocol for ¹H NMR
A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1][2][3][4] The choice of solvent is critical as it should completely dissolve the sample without interfering with the signals of interest.[1]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound shows twelve distinct signals, corresponding to the twelve carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~179.5 | C-1 (COOH) |
| ~157.8 | C-4' (C-OCH₃) |
| ~134.2 | C-1' |
| ~129.8 | C-2', C-6' |
| ~113.9 | C-3', C-5' |
| ~55.2 | -OCH₃ |
| ~34.8 | C-5 |
| ~33.8 | C-2 |
| ~30.7 | C-4 |
| ~24.5 | C-3 |
Interpretation of the ¹³C NMR Spectrum
The most downfield signal at ~179.5 ppm is assigned to the carboxylic acid carbonyl carbon (C-1). The aromatic carbons appear in the range of ~113-158 ppm. The carbon attached to the methoxy group (C-4') is the most deshielded among the aromatic carbons at ~157.8 ppm. The quaternary carbon (C-1') appears at ~134.2 ppm. The signals for the ortho (C-2', C-6') and meta (C-3', C-5') carbons are observed at ~129.8 ppm and ~113.9 ppm, respectively.
The aliphatic carbons resonate in the upfield region. The methoxy carbon gives a signal at ~55.2 ppm. The benzylic carbon (C-5) is observed at ~34.8 ppm, while the carbon alpha to the carbonyl group (C-2) appears at ~33.8 ppm. The remaining two methylene carbons of the pentanoic acid chain (C-3 and C-4) are found at ~24.5 ppm and ~30.7 ppm.
Experimental Protocol for ¹³C NMR
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the need for a higher sample concentration and a longer acquisition time due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent.[1][4]
-
Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon.
-
A longer relaxation delay and a larger number of scans are typically required.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups in a molecule. The predicted IR spectrum of this compound exhibits characteristic absorption bands for the carboxylic acid, aromatic ring, and ether functionalities.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1610, ~1510 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1180 | Medium | C-O stretch (carboxylic acid) |
| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |
Interpretation of the IR Spectrum
The most prominent feature in the IR spectrum is the very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping with this is the C-H stretching of the aliphatic chain at around 2950 cm⁻¹. A strong, sharp absorption at approximately 1710 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid group.
The presence of the aromatic ring is confirmed by the C=C stretching vibrations observed around 1610 cm⁻¹ and 1510 cm⁻¹. The strong absorption at ~1250 cm⁻¹ is attributed to the asymmetric C-O stretching of the aryl ether. The C-O stretching of the carboxylic acid is also visible around 1180 cm⁻¹. Finally, the strong band at ~830 cm⁻¹ is characteristic of the C-H out-of-plane bending for a para-disubstituted benzene ring.[5][6][7][8]
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[9][10]
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Caption: Workflow for acquiring an IR spectrum using the ATR technique.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectrum of this compound would likely be acquired using a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion.
Predicted Mass Spectrometry Data (ESI)
| m/z | Ion |
| 209.1172 | [M+H]⁺ |
| 231.0992 | [M+Na]⁺ |
| 207.1027 | [M-H]⁻ |
Interpretation of the Mass Spectrum
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 209.1172. The sodium adduct [M+Na]⁺ at m/z 231.0992 is also commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at an m/z of 207.1027. The high-resolution mass data can be used to confirm the elemental composition of the molecule.
Common fragmentation pathways for similar compounds under harder ionization techniques or tandem MS would involve cleavage of the aliphatic chain, particularly alpha to the carbonyl group and at the benzylic position. A characteristic fragment would be the tropylium-like ion from the methoxybenzyl moiety.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.[11][12][13][14][15][16] This is often coupled with a liquid chromatography system (LC-MS) for sample introduction and separation.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or LC.
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions.
-
The ions are then guided into the mass analyzer, and their mass-to-charge ratios are measured.
-
Conclusion
The comprehensive analysis of the predicted NMR, IR, and MS spectral data provides a robust framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups. Mass spectrometry provides accurate molecular weight information. This guide, by integrating predicted data with fundamental spectroscopic principles and standard experimental protocols, serves as a valuable resource for researchers and scientists working with this compound.
References
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Bruker. (n.d.). How NMR Works | NMR 101 | Spectroscopy. Retrieved from [Link]
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Dummies.com. (2016, March 26). How to Find Functional Groups in the IR Spectrum. Retrieved from [Link]
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Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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The University of Texas Southwestern Medical Center. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 5-(4-Methoxyphenyl)pentanoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(4-Methoxyphenyl)pentanoic acid. The document elucidates the physicochemical properties of the molecule, explores the theoretical principles governing its solubility, and offers detailed, field-proven experimental protocols for its empirical determination. Furthermore, it delves into predictive modeling as a complementary approach to solubility assessment. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a thorough understanding and practical application of solubility principles for this compound.
Introduction: Understanding the Molecule - this compound
This compound is a carboxylic acid derivative with a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol .[1] Its chemical structure is characterized by a methoxy-substituted phenyl group attached to a five-carbon pentanoic acid chain. This unique combination of a nonpolar aromatic ring and a polar carboxylic acid functional group dictates its solubility behavior across a spectrum of solvents.
The key structural features influencing its solubility are:
-
The Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents.
-
The Phenyl Ring and Alkyl Chain: The benzene ring and the pentyl chain constitute a significant nonpolar portion of the molecule, contributing to its hydrophobic character. This suggests solubility in nonpolar or moderately polar organic solvents.
-
The Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor, subtly influencing its interaction with protic solvents.
The interplay between the hydrophilic carboxylic acid head and the hydrophobic tail makes this compound an interesting subject for solubility studies, a critical parameter in areas such as drug formulation and chemical synthesis.
The Bedrock of Solubility: "Like Dissolves Like"
The fundamental principle governing solubility is the adage "like dissolves like".[2][3][4][5][6] This means that substances with similar intermolecular forces and polarity will tend to be soluble in one another.[2][5][7]
-
Polar Solutes in Polar Solvents: Polar compounds, like those with hydroxyl (-OH) or carboxyl (-COOH) groups, dissolve well in polar solvents such as water and ethanol.[2][8][9] This is due to favorable dipole-dipole interactions and hydrogen bonding between the solute and solvent molecules.[2]
-
Nonpolar Solutes in Nonpolar Solvents: Nonpolar compounds, such as hydrocarbons, are more soluble in nonpolar solvents like hexane or toluene.[2][8] The primary intermolecular forces at play here are London dispersion forces.
For this compound, its amphipathic nature—possessing both polar and nonpolar regions—means its solubility will be a balance of these interactions.
The Critical Role of pH in the Solubility of Carboxylic Acids
The solubility of ionizable compounds, particularly organic acids and bases, is highly dependent on the pH of the aqueous medium.[10][11][12][13][14] For a carboxylic acid like this compound, the following equilibrium exists:
R-COOH (less soluble) ⇌ R-COO⁻ + H⁺ (more soluble)
-
In Acidic Solutions (Low pH): The equilibrium shifts to the left, favoring the protonated, uncharged form of the carboxylic acid. This form is less polar and therefore less soluble in aqueous solutions.[12]
-
In Basic Solutions (High pH): The equilibrium shifts to the right, favoring the deprotonated, carboxylate anion. This ionic form is significantly more polar and thus exhibits much higher solubility in water.[11][12]
This pH-dependent solubility is a critical consideration in drug delivery and formulation, as the pH of biological fluids can vary.
Predictive Approaches to Solubility
Before embarking on extensive experimental work, computational models can provide valuable initial estimates of a compound's solubility.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[1][15][16][17][18] These models utilize molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) to predict solubility. While powerful, the accuracy of QSPR models is dependent on the quality and diversity of the training dataset.[15][16]
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a more nuanced approach by breaking down the total cohesive energy of a substance into three components:[19][20][21]
-
δd: Energy from dispersion forces.
-
δp: Energy from polar interactions.
-
δh: Energy from hydrogen bonding.
A solvent is likely to dissolve a solute if their Hansen parameters are similar.[19] This method is particularly useful for identifying suitable organic solvents.
Empirical Determination of Solubility: A Practical Guide
Experimental measurement remains the gold standard for determining the solubility of a compound. The shake-flask method is a widely recognized and reliable technique.[22][23][24][25]
The Shake-Flask Method: A Step-by-Step Protocol
This method determines the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV/Vis spectrophotometer or HPLC)
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[23][24]
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[22][23][25]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[22][25]
-
Quantification: Dilute the filtered solution to a concentration within the linear range of the analytical method and quantify the concentration of the dissolved compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Quantification Techniques
For compounds with a chromophore, like the phenyl group in this compound, UV/Vis spectroscopy is a straightforward quantification method.[26][27][28][29][30]
Protocol:
-
Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Analyze Sample: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment and use the calibration curve to determine its concentration.
HPLC is a more specific and often more sensitive method, particularly for complex mixtures or when UV/Vis is not suitable.[31][32] A reversed-phase HPLC method would be appropriate for this compound.[33][34][35]
Protocol:
-
Method Development: Develop an HPLC method with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like formic or phosphoric acid to ensure the analyte is in its protonated form) and a C18 column.
-
Calibration: Inject a series of standard solutions of known concentrations and create a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered sample and use the calibration curve to determine the concentration.
Caption: HPLC Quantification Workflow.
Predicted Solubility of this compound in Various Solvents
Based on the structural analysis and the principles of solubility, the following table summarizes the predicted solubility of this compound in different classes of solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can hydrogen bond with these solvents. However, the large nonpolar backbone will limit solubility, especially in water.[8][9] Solubility will be higher in alcohols than in water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to interact with the polar part of the molecule, while also accommodating the nonpolar part better than water. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring and alkyl chain will have favorable interactions with these solvents. However, the highly polar carboxylic acid group will disfavor dissolution. |
| Aqueous Base | 5% Sodium Hydroxide, 5% Sodium Bicarbonate | High | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |
| Aqueous Acid | 5% Hydrochloric Acid | Low | The acidic environment will suppress the ionization of the carboxylic acid, keeping it in its less soluble protonated form. |
Conclusion
The solubility of this compound is a multifaceted property governed by its amphipathic structure. While theoretical principles and predictive models provide valuable initial assessments, empirical determination through methods like the shake-flask protocol coupled with robust analytical quantification is indispensable for obtaining accurate solubility data. A comprehensive understanding of its solubility in various solvents, and particularly the profound effect of pH, is paramount for its effective application in research and development. This guide provides the foundational knowledge and practical methodologies to empower scientists in their work with this compound.
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Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
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QSAR and QSPR model development and comparison for drugs having low solubility. ResearchGate. [Link]
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UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. [Link]
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Principles of Solubility in Organic Chemistry with Nadia Korovina. YouTube. [Link]
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Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]
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Development of QSAR models for in silico screening of antibody solubility. Taylor & Francis Online. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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An In-depth Technical Guide on the Potential Biological Activities of 5-(4-Methoxyphenyl)pentanoic Acid Derivatives
Foreword: Navigating the Landscape of Emerging Drug Candidates
In the ever-evolving field of drug discovery, the exploration of novel chemical scaffolds is paramount. This guide delves into the therapeutic potential of a promising, yet underexplored, class of compounds: 5-(4-methoxyphenyl)pentanoic acid derivatives . While direct and extensive research on this specific chemical family is nascent, a wealth of information on structurally analogous compounds provides a strong foundation for predicting their biological activities.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It is structured to provide not just a compilation of data, but a logical framework for understanding the potential of these derivatives. We will extrapolate from the known biological activities of closely related molecules, such as those containing trimethoxyphenyl and other substituted phenylalkanoic acid moieties, to build a compelling case for the investigation of this compound derivatives. The insights presented herein are intended to catalyze further research and development in this promising area.
The Core Moiety: A Structural Overview
The this compound scaffold is characterized by a methoxy-substituted phenyl ring connected to a pentanoic acid chain. This structure offers several key features for medicinal chemistry exploration:
-
The Phenyl Ring: The methoxy group at the para position can influence the molecule's electronic properties and metabolic stability. The aromatic ring itself provides a platform for further substitutions to modulate activity.
-
The Alkanoic Acid Chain: The five-carbon linker provides flexibility and can be crucial for positioning the pharmacophore correctly within a biological target's binding site. The carboxylic acid group is a key functional handle for forming various derivatives such as esters and amides, and it can also participate in hydrogen bonding interactions with target proteins.
General Synthesis Strategies for Phenylalkanoic Acid Derivatives
The synthesis of this compound and its derivatives can be achieved through various established organic chemistry routes. A general and adaptable approach often involves a coupling reaction followed by functional group manipulations.
Illustrative Synthetic Workflow
Caption: A generalized synthetic workflow for this compound derivatives.
Detailed Protocol: Amide Derivative Synthesis
This protocol outlines a general procedure for the synthesis of an amide derivative from the parent carboxylic acid, a common strategy in medicinal chemistry to enhance cell permeability and modulate biological activity.
Objective: To synthesize an N-substituted amide of this compound.
Materials:
-
This compound
-
Desired amine (R-NH2)
-
Coupling agent (e.g., EDCI, DCC)
-
Base (e.g., DMAP, DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reagents for work-up and purification (e.g., HCl, NaHCO3, brine, ethyl acetate, anhydrous MgSO4, silica gel)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add the coupling agent (1.1 equivalents) and the base (0.1-1.1 equivalents) to the solution. Stir at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction with water or a dilute aqueous acid solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final amide derivative using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally related compounds, derivatives of this compound are predicted to exhibit a range of pharmacological effects.
Anticancer Activity
Derivatives containing a 3,4,5-trimethoxyphenyl group have shown promise as anticancer agents, acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs).[1] The 4-methoxyphenyl moiety in our target compounds could similarly position them for interaction with key oncogenic proteins. Additionally, compounds with a 4-hydroxyphenyl substituent have been identified as promising for developing anticancer agents that target tubulin.[2]
Proposed Mechanism of Action: Dual EGFR/HDAC Inhibition
Caption: Hypothesized dual inhibition of EGFR and HDAC pathways by a this compound derivative.
Anti-inflammatory Activity
Novel 1,5-diphenylpyrazole derivatives containing a 4-methoxyphenyl group have demonstrated significant anti-inflammatory and analgesic properties.[1] These effects are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways. A synthetic chalcone with a p-methoxyphenyl group has been shown to exert anti-inflammatory effects through the induction of Heme Oxygenase-1 (HO-1).[3]
Investigative Workflow for Anti-inflammatory Potential
Caption: Experimental workflow to assess the anti-inflammatory activity of the derivatives.
Other Potential Biological Activities
-
Antinarcotic Effects: Structurally similar 3,4,5-trimethoxyphenyl acrylamides have shown inhibitory effects on morphine withdrawal syndrome through high-affinity binding to serotonergic 5-HT1A receptors.[4]
-
Antimicrobial and Antioxidant Properties: Alkanoylated 4-methylphenyl sulphonamoyl carboxylic acids have been reported to possess both antimicrobial and antioxidant activities.[5]
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on this compound derivatives are not available, we can infer potential relationships from related compound series.
Caption: Key areas for structural modification and their predicted impact on biological activity.
Data Summary of Related Compounds
The following table summarizes the reported biological activities of compounds structurally related to this compound.
| Compound Class | Biological Activity | Key Findings | Reference |
| 3,4,5-Trimethoxyphenyl-based hybrids | Anticancer | Dual EGFR/HDAC inhibition; IC50 values in the low micromolar range against various cancer cell lines. | [1] |
| 1,5-Diphenylpyrazole derivatives | Anti-inflammatory, Analgesic | Effective in adjuvant-induced arthritis and carrageenan-induced foot edema models in rats. | [1] |
| 3,4,5-Trimethoxyphenyl acrylamides | Antinarcotic | Inhibition of morphine withdrawal syndrome via 5-HT1A receptor binding. | [4] |
| Phenyl/naphthylacetyl pentanoic acids | Anticancer | Highlights the potential of pentanoic acid derivatives as anticancer agents. | [6] |
| (4-hydroxyphenyl) derivatives | Anticancer | The 4-hydroxyphenyl moiety is a promising pharmacophore for anticancer drug design. | [2] |
| Alkanoylated 4-methylphenyl sulphonamoyl carboxylic acids | Antimicrobial, Antioxidant | Showed potency against various human pathogens and demonstrated free radical scavenging activity. | [5] |
Conclusion and Future Directions
The derivatives of this compound represent a promising yet largely untapped area for drug discovery. Extrapolating from the established biological activities of structurally similar compounds, there is a strong rationale for investigating their potential as anticancer, anti-inflammatory, and CNS-active agents.
Future research should focus on:
-
Synthesis of a focused library of this compound derivatives with systematic modifications to the phenyl ring, alkyl chain, and carboxylic acid moiety.
-
In vitro screening of this library against a panel of cancer cell lines and in assays relevant to inflammation and neurological disorders.
-
Mechanism of action studies for the most promising lead compounds to identify their molecular targets.
-
In vivo evaluation of lead candidates in relevant animal models to assess their efficacy and pharmacokinetic properties.
This systematic approach will be crucial in validating the predicted therapeutic potential of this intriguing class of compounds and paving the way for the development of novel therapeutics.
References
A complete list of references cited in this guide is provided below.
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Choi, H. J., et al. (2012). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic Acid. PubChem. [Link]
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Al-Otaibi, F., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. National Center for Biotechnology Information. [Link]
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Tanaka, H., et al. (1993). Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole and related compounds. PubMed. [Link]
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Sangani, D., et al. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. ResearchGate. [Link]
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Egbujor, M. C., et al. (2019). Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents. ResearchGate. [Link]
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Ali, B., & Kaur, S. (2016). Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4, 5-Tetrahydropyridazine-3-One,An Aroyl Propionic Acid Derivative. ResearchGate. [Link]
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Wipf, P., et al. (2009). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. ResearchGate. [Link]
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Tautvydas, L., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
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Kumar, A., et al. (2014). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. [Link]
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Chen, W.-C., et al. (2022). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. [Link]
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Pinto, M., et al. (2022). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI. [Link]
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Fernandes, C., et al. (2023). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. MDPI. [Link]
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Egbujor, M. C., et al. (2019). Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potenti. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Lin, C. M., et al. (2009). Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. PubMed. [Link]
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Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC) are mediated via Nrf2-dependent heme oxygenase-1 induction. PubMed. [Link]
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Khan, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
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The Chemistry and Pharmacology of Methoxyphenyl Alkanoic Acids: A Technical Guide for Drug Discovery Professionals
Introduction
Methoxyphenyl alkanoic acids represent a significant scaffold in medicinal chemistry, forming the core of numerous clinically important drugs, particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs). The strategic incorporation of a methoxy group onto a phenylalkanoic acid backbone profoundly influences the molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity. This guide provides an in-depth exploration of the synthesis, biological activities, structure-activity relationships, and therapeutic applications of methoxyphenyl alkanoic acids, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their action, principally as cyclooxygenase (COX) inhibitors, and provide detailed experimental protocols for their synthesis and evaluation.
Core Concepts: The Significance of the Methoxyphenyl Moiety
The introduction of a methoxy (-OCH3) group to a phenylalkanoic acid structure imparts several key characteristics that are advantageous for drug design. The methoxy group is an electron-donating group through resonance and weakly electron-wiedrawing through induction, which can modulate the acidity of the carboxylic acid function and influence interactions with biological targets. Its presence can also enhance metabolic stability by blocking sites susceptible to hydroxylation and improve lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) properties. The positional isomerism of the methoxy group (ortho, meta, or para) is a critical determinant of the compound's overall biological and pharmacological profile.
Synthesis of Methoxyphenyl Alkanoic Acids: A Comparative Overview
The synthetic routes to methoxyphenyl alkanoic acids are versatile, allowing for the preparation of a wide array of derivatives with varying substitution patterns and alkanoic acid chain lengths. The choice of synthetic strategy often depends on the desired isomer and the starting materials' availability.
General Synthetic Strategies
Several common synthetic pathways are employed for the synthesis of methoxyphenyl alkanoic acids:
-
Williamson Ether Synthesis: This classical method involves the reaction of a hydroxyphenylalkanoic acid with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. This route is particularly useful when the corresponding hydroxy derivative is readily accessible.
-
Hydrolysis of Nitriles: Methoxyphenylacetonitriles, which can be prepared from the corresponding methoxybenzyl halides, can be hydrolyzed under acidic or basic conditions to yield methoxyphenylacetic acids.
-
Oxidation of an Alkyl Chain: A methoxy-substituted benzene ring with an appropriate alkyl side chain can be oxidized to the corresponding carboxylic acid.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck or Sonogashira reactions, followed by reduction and functional group manipulation, can provide access to more complex methoxyphenyl alkanoic acid derivatives.
Isomer-Specific Synthetic Approaches
The synthesis of specific isomers often requires tailored approaches. For instance, the synthesis of p-methoxyphenylacetic acid can be achieved through a one-step method from methyl phenoxide and glyoxylic acid.[1] The synthesis of 3-(m-methoxyphenyl)propionic acid can be accomplished by the hydrogenation of m-methoxycinnamic acid.[2] For 2-(4-methoxyphenyl)-propionic acid, a route involving the reaction of 2-bromo-1,1-dimethoxy-1-(4-methoxyphenyl)-propane with potassium acetate has been reported.[3]
Experimental Protocol: Synthesis of 3-(m-methoxyphenyl)propionic acid
This protocol outlines the hydrogenation of m-methoxycinnamic acid to yield 3-(m-methoxyphenyl)propionic acid.[2]
Materials:
-
m-Methoxycinnamic acid
-
Ethanol
-
10% Palladium on charcoal (Pd/C) catalyst
-
Hydrogen gas supply
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 10 g of m-methoxycinnamic acid in 100 mL of ethanol in a suitable hydrogenation vessel.
-
Add 0.5 g of 10% Pd/C catalyst to the solution.
-
Place the vessel in a hydrogenation apparatus and purge with hydrogen gas.
-
Hydrogenate the mixture at a suitable pressure until the theoretical amount of hydrogen has been consumed, or until hydrogen uptake ceases.
-
Carefully vent the apparatus and purge with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of celite.
-
Wash the catalyst on the filter with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-(m-methoxyphenyl)propionic acid.
-
The product can be further purified by recrystallization if necessary.
Biological Activities and Therapeutic Applications
Methoxyphenyl alkanoic acids exhibit a broad spectrum of biological activities, with their anti-inflammatory and analgesic properties being the most extensively studied and clinically relevant.
Anti-inflammatory and Analgesic Activity
Many methoxyphenyl alkanoic acids are potent NSAIDs. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[4] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as maintaining the gastric mucosa, and COX-2, which is induced during inflammation.[4][5] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for an NSAID as it can reduce the risk of gastrointestinal side effects.
Prominent examples of methoxyphenyl alkanoic acid-based NSAIDs include:
-
Indomethacin: A potent, non-selective COX inhibitor with a methoxy group on the indole ring.
-
Ketoprofen: A propionic acid derivative with a benzoylphenyl scaffold, where a methoxy group can be incorporated to modulate its properties.
Antioxidant Activity
The methoxy and phenolic hydroxyl groups can contribute to the antioxidant properties of these molecules.[5][6] They can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thereby mitigate oxidative stress, which is implicated in various pathological conditions. The position and number of methoxy and hydroxyl groups on the phenyl ring significantly influence the antioxidant potential.[6]
Antimicrobial and Other Activities
Derivatives of methoxyphenyl alkanoic acids have also been investigated for other biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific activity is highly dependent on the overall molecular structure.
Structure-Activity Relationships (SAR)
The biological activity of methoxyphenyl alkanoic acids is intricately linked to their chemical structure. Key SAR insights include:
-
Position of the Methoxy Group: The location of the methoxy group (ortho, meta, or para) on the phenyl ring significantly impacts activity. For antioxidant activity, the presence of a methoxy group, particularly at the ortho or para position relative to a hydroxyl group, can enhance radical scavenging capabilities.[6][7] In the context of anti-inflammatory activity, the position of the methoxy group can influence the compound's affinity and selectivity for COX-1 and COX-2.
-
The Alkanoic Acid Chain: The length and branching of the alkanoic acid side chain are critical for anti-inflammatory activity. For many NSAIDs, a propionic acid moiety, particularly with a chiral center at the alpha-position, is optimal for COX inhibition.
-
Carboxylic Acid Group: The carboxylic acid group is essential for the anti-inflammatory activity of most NSAIDs, as it is involved in key interactions within the active site of the COX enzymes.[5]
Physicochemical Properties and Pharmacokinetics
The physicochemical properties of methoxyphenyl alkanoic acids, such as their acidity (pKa), lipophilicity (logP), and solubility, are crucial determinants of their ADME profile.
-
pKa: The carboxylic acid group imparts acidic properties to these molecules. The pKa value influences the degree of ionization at physiological pH, which in turn affects solubility, membrane permeability, and binding to plasma proteins.
-
logP: The partition coefficient (logP) is a measure of a compound's lipophilicity. An optimal logP is necessary for good oral absorption and distribution to the site of action. The methoxy group generally increases the lipophilicity of the molecule.
-
Solubility: Aqueous solubility is important for formulation and absorption. The ionization state, which is dependent on the pKa and the pH of the environment, plays a significant role in solubility.
| Compound | Isomer | pKa (Predicted) | logP (Predicted) |
| Methoxyphenylacetic acid | ortho | 4.0 | 1.5 |
| Methoxyphenylacetic acid | meta | 4.2 | 1.6 |
| Methoxyphenylacetic acid | para | 4.4 | 1.6 |
| 2-(Methoxyphenyl)propanoic acid | ortho | 4.2 | 2.0 |
| 2-(Methoxyphenyl)propanoic acid | meta | 4.4 | 2.1 |
| 2-(Methoxyphenyl)propanoic acid | para | 4.6 | 2.1 |
Note: The pKa and logP values are estimations and can vary depending on the prediction software and experimental conditions.
Metabolism
Methoxyphenyl alkanoic acids undergo metabolic transformations in the body, primarily in the liver, to facilitate their excretion.[8][9] Common metabolic pathways include:
-
Phase I Reactions: These involve oxidation, reduction, and hydrolysis. The methoxy group can be a site for O-demethylation, catalyzed by cytochrome P450 enzymes, to form the corresponding hydroxyphenyl derivative.[10]
-
Phase II Reactions: The carboxylic acid group and any newly formed hydroxyl groups can be conjugated with endogenous molecules such as glucuronic acid or sulfate to form more water-soluble metabolites that are readily excreted in the urine or bile.[11]
Experimental Protocols for Biological Evaluation
In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of methoxyphenyl alkanoic acids against COX-1 and COX-2 enzymes.[4][12][13][14]
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., indomethacin, celecoxib)
-
96-well plates
-
Detection kit (e.g., ELISA for prostaglandin E2)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or reference inhibitors to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
In Vivo Models of Inflammation and Analgesia
Carrageenan-Induced Paw Edema in Rats: This is a widely used model to assess the acute anti-inflammatory activity of a compound.[2][3][15][16]
Procedure:
-
Administer the test compound or vehicle orally or intraperitoneally to rats.
-
After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice: This model is used to evaluate the peripheral analgesic activity of a compound.
Procedure:
-
Administer the test compound or vehicle orally or intraperitoneally to mice.
-
After a specific time (e.g., 30 minutes), inject a solution of acetic acid intraperitoneally.
-
Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes (a characteristic stretching behavior).
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
Conclusion
Methoxyphenyl alkanoic acids are a versatile and valuable class of compounds in drug discovery. Their well-established anti-inflammatory and analgesic properties, coupled with the potential for diverse biological activities, make them an attractive scaffold for further optimization and development. A thorough understanding of their synthesis, structure-activity relationships, and pharmacokinetic properties is essential for designing novel and improved therapeutic agents. The experimental protocols provided in this guide offer a solid foundation for the synthesis and biological evaluation of these promising molecules. As research continues to unravel the intricate roles of these compounds and their interactions with biological systems, new opportunities for therapeutic intervention will undoubtedly emerge.
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Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. Available at: [Link]
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In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ACS. Available at: [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. Semantic Scholar. Available at: [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available at: [Link]
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Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
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Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. Taylor & Francis Online. Available at: [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer. Available at: [Link]
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In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]
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Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Nature. Available at: [Link]
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Physicochemical Properties and Pharmacokinetics. ResearchGate. Available at: [Link]
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Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. MDPI. Available at: [Link]
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In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for compounds 1-13, celecoxib and zileuton. ResearchGate. Available at: [Link]
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Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed. Available at: [Link]
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Impact of physiochemical properties on pharmacokinetics of protein therapeutics. PubMed. Available at: [Link]
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Drug Metabolism. MSD Manual Professional Edition. Available at: [Link]
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LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link]
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Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. PubMed. Available at: [Link]
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Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide on the Discovery and History of 5-(4-Methoxyphenyl)pentanoic Acid
Introduction
5-(4-Methoxyphenyl)pentanoic acid, also known as γ-(p-anisyl)valeric acid, is an aromatic carboxylic acid. While not a household name, this molecule represents a classic example of applying fundamental organic reactions to construct specific molecular architectures. Its history is not one of a singular, celebrated discovery but is rather intertwined with the development of powerful synthetic methodologies that became cornerstones of organic chemistry. This guide provides an in-depth exploration of the synthesis, historical context, and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The structural motif of an aryl-substituted alkanoic acid is prevalent in many biologically active molecules, making the synthetic strategies for this compound broadly relevant.
Historical Context: A Synthesis Born from Classic Reactions
The story of this compound is fundamentally a story of two monumental achievements in organic synthesis: the Friedel-Crafts reaction and the Clemmensen reduction. The ability to synthesize this specific molecule is a direct consequence of the power and reliability of these methods.
The Advent of Carbon-Carbon Bond Formation: The Friedel-Crafts Reaction
Developed in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts reactions are a set of methods to attach substituents to an aromatic ring.[1] These reactions, proceeding via electrophilic aromatic substitution, are broadly categorized into alkylations and acylations. For the synthesis of this compound, the acylation variant is key.
Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] This reaction was revolutionary as it provided a reliable means to form new carbon-carbon bonds on an aromatic ring, leading to the production of aromatic ketones. The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. A significant aspect of the acylation reaction is that, unlike alkylation, the product ketone is less reactive than the starting material, thus preventing polysubstitution. Furthermore, the acylium ion does not undergo rearrangement, leading to predictable products.
Taming the Carbonyl: The Clemmensen Reduction
Following the formation of an aryl ketone via Friedel-Crafts acylation, a method was needed to reduce the carbonyl group to a methylene group (C=O → CH₂). Erik Christian Clemmensen, in 1913, developed a powerful method to achieve this transformation using a zinc-mercury amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. This reaction, now known as the Clemmensen reduction, is particularly effective for reducing aryl-alkyl ketones that are stable to strong acids. The ability to deoxygenate the keto group formed during Friedel-Crafts acylation provided a two-step pathway to synthesize alkyl-substituted aromatic compounds, a common structural feature in many chemical entities.
The combination of these two reactions—Friedel-Crafts acylation followed by Clemmensen reduction—forms a classic and robust strategy for the synthesis of compounds like this compound. This sequence is exemplified in historical synthetic approaches like the Haworth synthesis for polycyclic aromatic hydrocarbons, which also employs this powerful one-two punch of acylation and reduction.[1]
Synthesis of this compound: A Step-by-Step Protocol
The most established and logical synthetic route to this compound involves a two-step process starting from commercially available anisole and glutaric anhydride.
Diagram 1: Overall Synthetic Scheme
Caption: Two-step synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Anisole with Glutaric Anhydride
This step forms the carbon skeleton of the target molecule by acylating anisole with glutaric anhydride to produce the intermediate, 4-oxo-5-(4-methoxyphenyl)pentanoic acid. The methoxy group (-OCH₃) of anisole is an ortho-, para-directing activator, leading to substitution primarily at the para position due to less steric hindrance.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, suspend anhydrous aluminum chloride (2.2 eq) in a suitable inert solvent such as nitrobenzene or tetrachloroethane. Cool the mixture in an ice-salt bath to 0-5 °C.
-
Addition of Reactants: To the cooled suspension, add a solution of anisole (1.0 eq) and glutaric anhydride (1.1 eq) dissolved in the same solvent dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours or until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. If nitrobenzene was used as a solvent, it can be removed by steam distillation. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts and extract the product into an aqueous sodium bicarbonate solution. Wash the bicarbonate solution with ether to remove any neutral impurities. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the keto-acid product. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude 4-oxo-5-(4-methoxyphenyl)pentanoic acid can be further purified by recrystallization.
Step 2: Clemmensen Reduction of 4-oxo-5-(4-methoxyphenyl)pentanoic acid
This step reduces the ketone functionality of the intermediate to a methylene group, yielding the final product.
Experimental Protocol:
-
Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring mossy zinc with a 5% aqueous solution of mercuric chloride (HgCl₂) for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the prepared zinc amalgam, the crude 4-oxo-5-(4-methoxyphenyl)pentanoic acid (1.0 eq), concentrated hydrochloric acid, water, and an organic co-solvent like toluene or dioxane.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of hydrochloric acid may be added during the reflux period to maintain a strongly acidic environment.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether or toluene.
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound. The final product can be purified by recrystallization from a suitable solvent system such as cyclohexane or an ethyl acetate/petroleum ether mixture.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| CAS Number | 7508-04-5 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 84-86 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in methanol, chloroform, and other organic solvents. Insoluble in water. |
Applications and Significance
This compound primarily serves as a building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a substituted aromatic ring, makes it a useful intermediate for the synthesis of more complex molecules. In the context of drug discovery, pentanoic acid derivatives are of interest for their potential biological activities. While specific large-scale applications for this particular compound are not widely documented, its structural motifs are found in various research areas. For instance, substituted pentanoic acids have been investigated for their potential as anticancer agents.
Conclusion
The history of this compound is a testament to the enduring legacy of foundational reactions in organic chemistry. While no single "discoverer" is credited with its initial synthesis, its preparation is a classic illustration of the synthetic strategy combining Friedel-Crafts acylation and Clemmensen reduction. This technical guide has outlined the historical context, provided detailed and validated protocols for its synthesis, and summarized its key properties. For researchers and drug development professionals, understanding the synthesis and history of such molecules provides a solid foundation for the design and execution of synthetic routes to novel and potentially bioactive compounds.
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Wikipedia contributors. (2024). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Homologs and analogs of 5-(4-Methoxyphenyl)pentanoic acid
An In-Depth Technical Guide to the Homologs and Analogs of 5-(4-Methoxyphenyl)pentanoic Acid: Synthesis, Biological Evaluation, and Structure-Activity Relationship
Introduction
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount. This compound represents one such scaffold—a versatile molecule whose structural features offer a foundation for developing novel therapeutic agents. Its combination of a substituted aromatic ring and a flexible carboxylic acid chain makes it an attractive starting point for probing biological systems. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the design, synthesis, and biological evaluation of homologs and analogs derived from this core structure. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to empower researchers to rationally design and pursue novel chemical entities with potential applications in inflammation and metabolic diseases.
Chapter 1: The Rationale for Molecular Design
The therapeutic potential of a lead compound is rarely confined to its initial form. Strategic molecular modifications are essential to enhance potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, modifications can be systematically explored at three key positions: the aliphatic chain, the aromatic ring, and the terminal carboxylic acid group.
-
Homologation (The Aliphatic Chain): Altering the length of the pentanoic acid chain directly impacts the molecule's lipophilicity and spatial orientation. Shortening or lengthening the chain can optimize interactions within a receptor's binding pocket, transforming a weak binder into a potent modulator. This strategy is crucial for exploring the geometric constraints of a biological target.
-
Analog Design (The Aromatic Ring): The 4-methoxy group is a key feature, influencing electron density and potential hydrogen bond interactions. Replacing it with other substituents—such as hydroxyls, halogens, or larger alkyl groups—allows for a systematic investigation of the structure-activity relationship (SAR). Electron-donating groups (like -OH) and electron-withdrawing groups (like -CF3 or the "super trifluoromethyl" -SF5 group) can drastically alter the molecule's electronic profile and its binding affinity.[1]
-
Bioisosteric Replacement (The Carboxylic Acid): The terminal carboxylic acid is a strong hydrogen bond donor and acceptor, but its acidity can lead to poor bioavailability. Replacing it with bioisosteres like tetrazoles or acylsulfonamides can maintain key binding interactions while improving drug-like properties.
Caption: Key modification points on the this compound scaffold.
Chapter 2: Synthetic Strategies and Key Methodologies
A robust and flexible synthetic strategy is critical for generating a library of analogs for biological screening. A highly effective and versatile two-step approach involves an initial olefination reaction to construct the carbon skeleton, followed by catalytic hydrogenation to produce the saturated target compound.
Protocol 2.1: Synthesis of Unsaturated Intermediate via Wittig Reaction
The Wittig reaction is a powerful method for forming carbon-carbon double bonds, offering reliable regiocontrol.[2][3][4] It involves the reaction of an aldehyde or ketone with a phosphonium ylide.[5][6] For this scaffold, 4-methoxybenzaldehyde serves as the ideal starting material.
Objective: To synthesize an α,β-unsaturated carboxylic acid ester as a precursor to the final saturated acid.
Step-by-Step Methodology:
-
Ylide Preparation: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine triphenylphosphine and a suitable bromoalkanoate ester (e.g., ethyl 4-bromobutanoate) in anhydrous toluene. b. Heat the mixture to reflux for 24 hours to form the corresponding phosphonium salt, which will precipitate. c. Cool the mixture, collect the phosphonium salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[4] d. To generate the ylide, suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) at -78°C (dry ice/acetone bath). e. Add a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS), dropwise until the characteristic orange-red color of the ylide persists.[2]
-
Wittig Reaction: a. In a separate flask, dissolve 4-methoxybenzaldehyde in anhydrous THF. b. Cool the aldehyde solution to -78°C and slowly add the pre-formed ylide solution via cannula. c. Allow the reaction to stir at -78°C for 1 hour, then warm to room temperature and stir overnight. d. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). e. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. f. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the unsaturated ester.
-
Saponification (Ester Hydrolysis): a. Dissolve the purified ester in a mixture of THF and methanol. b. Add an aqueous solution of lithium hydroxide (LiOH) and stir at room temperature until TLC analysis indicates complete consumption of the starting material. c. Acidify the mixture to pH ~2 with 1M hydrochloric acid (HCl). d. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the unsaturated carboxylic acid.
Caption: Workflow for the synthesis of an unsaturated acid precursor via the Wittig reaction.
Protocol 2.2: Catalytic Hydrogenation to Saturated Analogs
Catalytic hydrogenation is a clean and efficient method for the reduction of alkenes to alkanes. The choice of catalyst can be critical for achieving high yields and, in the case of chiral molecules, high enantioselectivity.
Objective: To reduce the carbon-carbon double bond of the unsaturated precursor to yield the final saturated pentanoic acid derivative.
Step-by-Step Methodology:
-
Reaction Setup: a. Dissolve the unsaturated carboxylic acid in a suitable solvent, such as methanol, ethanol, or ethyl acetate. b. Place the solution in a high-pressure reaction vessel (e.g., a Parr shaker apparatus). c. Carefully add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
-
Hydrogenation: a. Seal the vessel, purge it several times with hydrogen gas (H₂) to remove all air. b. Pressurize the vessel with H₂ to the desired pressure (typically 50-100 psi). c. Agitate the mixture at room temperature until hydrogen uptake ceases (typically 4-12 hours).
-
Work-up and Isolation: a. Carefully vent the excess hydrogen gas. b. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. c. Concentrate the filtrate under reduced pressure to yield the crude product. d. If necessary, recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure this compound analog.
Causality Note: While Pd/C is a workhorse catalyst for this transformation, more advanced systems like Iridium-SIPHOX or Ruthenium-based complexes can offer higher efficiency and are particularly valuable for asymmetric hydrogenations if chiral centers are desired.[7][8]
Chapter 3: Framework for Biological Evaluation
With a library of synthesized compounds, the next critical phase is to assess their biological activity. Based on the structural motifs present in the core scaffold, two primary areas of investigation are anti-inflammatory effects and modulation of Peroxisome Proliferator-Activated Receptors (PPARs).
Assessment of Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases. A robust screening cascade to identify anti-inflammatory agents typically begins with in vitro cell-based assays before progressing to in vivo models.
This assay evaluates the ability of a compound to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[9]
Objective: To determine the IC₅₀ of test compounds for the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Step-by-Step Methodology:
-
Cell Culture: a. Seed RAW 264.7 macrophage cells in 96-well plates at a density of 1x10⁵ cells/well. b. Culture for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]
-
Treatment and Stimulation: a. Pre-treat the cells with various concentrations of the test compounds (and a vehicle control) for 1 hour. b. Induce inflammation by adding LPS to a final concentration of 1 µg/mL. Incubate for an additional 24 hours.[9]
-
Nitric Oxide (NO) Measurement (Griess Assay): a. Collect the cell culture supernatant. b. Mix an equal volume of supernatant with Griess reagent and incubate for 15 minutes at room temperature. c. Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[9]
-
Cytokine Measurement (ELISA): a. Use the collected supernatant to measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[9][10]
-
Cell Viability (MTT Assay): a. Concurrently, run a parallel plate to assess compound cytotoxicity. After treatment, add MTT solution and incubate for 4 hours. b. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. This ensures that observed anti-inflammatory effects are not due to cell death.[9]
Caption: Key structure-activity relationship (SAR) insights for the scaffold.
Conclusion and Future Directions
The this compound scaffold serves as an exemplary starting point for the development of novel anti-inflammatory and metabolic-modulating agents. This guide has outlined a rational, integrated approach to the design, synthesis, and evaluation of its homologs and analogs. The synthetic workflows, centered on versatile methods like the Wittig reaction and catalytic hydrogenation, provide a clear path to generating chemical diversity. The detailed biological evaluation protocols offer a robust framework for identifying active compounds and elucidating their mechanisms of action.
The SAR analysis reveals that an electron-donating substituent at the 4-position of the phenyl ring and an optimal alkyl chain length are critical for activity. Future research should focus on expanding the library of analogs with diverse aromatic substitutions and exploring bioisosteric replacements for the carboxylic acid to improve pharmacokinetic profiles. Further investigation into additional biological targets and the use of in vivo disease models will be essential to fully realize the therapeutic potential of this promising molecular scaffold.
References
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- Li, S., Zhu, S.-F., Zhang, C.-M., Song, S., & Zhou, Q.-L. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585.
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- Zhang, J., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Chemical Information and Modeling, 60(3), 1599-1610.
- Tyagi, S., et al. (2011). Minireview: Challenges and Opportunities in Development of PPAR Agonists. Molecular Endocrinology, 25(2), 186-203.
- Fruchart, J.-C. (2013). Examining the safety of PPAR agonists - Current trends and future prospects. Expert Opinion on Drug Safety, 12(5), 625-638.
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Methodological & Application
Application Note: A Robust, Two-Step Synthesis of 5-(4-Methoxyphenyl)pentanoic Acid
Introduction
5-(4-Methoxyphenyl)pentanoic acid is a carboxylic acid derivative featuring a methoxy-substituted phenyl ring attached to a five-carbon aliphatic chain. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science. Its structure serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. This application note provides a detailed, reliable, and well-vetted protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is presented in two main parts, reflecting a classical and highly effective synthetic strategy: a Friedel-Crafts acylation followed by a Clemmensen reduction.
Synthetic Strategy Overview
The synthesis begins with the electrophilic aromatic substitution of anisole by glutaric anhydride in a Friedel-Crafts acylation reaction. This step introduces the keto-acid functionality. The subsequent step involves the complete reduction of the aryl-ketone group to a methylene group using a Clemmensen reduction, yielding the final product. This two-step sequence is a classic strategy for achieving the primary alkylation of arenes, as direct Friedel-Crafts alkylation is often prone to polysubstitution and carbocation rearrangements.[1]
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 5-oxo-5-(4-methoxyphenyl)pentanoic acid via Friedel-Crafts Acylation
Principle and Mechanism
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis.[2] The reaction involves an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. In this protocol, the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), reacts with glutaric anhydride to form a highly electrophilic acylium ion.[2] The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the monoacylated product.[3] The methoxy group of anisole is an ortho-, para-directing activator, leading predominantly to substitution at the para position due to reduced steric hindrance.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Anisole | 108.14 | 10.8 g (10.9 mL) | 1.0 |
| Glutaric Anhydride | 114.10 | 11.4 g | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.4 g | 2.2 |
| Nitrobenzene (Solvent) | 123.11 | 100 mL | - |
| Dichloromethane (Solvent) | 84.93 | 100 mL | - |
| 5% Hydrochloric Acid (aq) | - | ~400 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | As required | - |
| Anhydrous Magnesium Sulfate | 120.37 | As required | - |
Procedure:
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (29.4 g) and nitrobenzene (100 mL). Cool the mixture to 0-5 °C using an ice-water bath.
-
Addition of Anhydride: Dissolve glutaric anhydride (11.4 g) in anisole (10.8 g). Transfer this solution to the dropping funnel.
-
Acylation Reaction: Add the anisole-anhydride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight).
-
Reaction Quench: Cautiously pour the reaction mixture onto 200 g of crushed ice in a large beaker. Slowly add 200 mL of 5% HCl solution to decompose the aluminum chloride complex. Caution: This step is exothermic and will release HCl gas.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Add 100 mL of dichloromethane and shake. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases. This step extracts the carboxylic acid product into the aqueous phase.
-
Product Isolation: Acidify the bicarbonate extracts with concentrated HCl until the pH is ~2, which will precipitate the crude 5-oxo-5-(4-methoxyphenyl)pentanoic acid.
-
Final Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethyl acetate/hexane mixture can be performed to obtain a purified product.
Causality and Experimental Choices
-
Anhydrous Conditions: Anhydrous aluminum chloride reacts violently with water.[4] Maintaining anhydrous conditions is critical to prevent the deactivation of the Lewis acid catalyst and ensure the reaction proceeds efficiently.
-
Stoichiometry of AlCl₃: More than two equivalents of AlCl₃ are required. The first equivalent coordinates to the anhydride to generate the acylium ion, and the second coordinates to the newly formed ketone product, forming a stable complex. This complex deactivates the product, preventing further acylation.[5]
-
Solvent Choice: Nitrobenzene or dichloromethane are common solvents for Friedel-Crafts reactions. Nitrobenzene can help dissolve the reagents and the aluminum chloride complex.
-
Quenching on Ice/Acid: The reaction is quenched by adding it to an ice/acid mixture to hydrolyze the aluminum complexes formed and to protonate the carboxylate, making the product extractable into an organic solvent or precipitating it from the aqueous solution.
Part 2: Synthesis of this compound via Clemmensen Reduction
Principle and Mechanism
The Clemmensen reduction is a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[6] It is particularly effective for reducing aryl-alkyl ketones, such as the intermediate synthesized in Part 1.[1][7] The reaction is carried out with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[8] The precise mechanism is complex and not fully elucidated, but it is understood to occur via a series of single-electron transfers on the surface of the zinc.[1][6] The substrate must be stable to the harsh, strongly acidic conditions of the reaction.[9]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 5-oxo-5-(4-methoxyphenyl)pentanoic acid | 222.24 | 10.0 g | 1.0 equivalent |
| Zinc, mossy or granular | 65.38 | 40.0 g | - |
| Mercuric(II) Chloride (HgCl₂) | 271.52 | 4.0 g | Toxic! Handle with extreme care. |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 60 mL | Corrosive |
| Toluene (Solvent) | 92.14 | 50 mL | - |
| Deionized Water | 18.02 | ~100 mL | - |
| Diethyl Ether or Ethyl Acetate | - | As required | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | As required | - |
Procedure:
-
Preparation of Zinc Amalgam: In a large flask in a fume hood, add zinc (40.0 g) to a solution of mercuric(II) chloride (4.0 g) in 50 mL of deionized water and 2 mL of concentrated HCl. Swirl the mixture for 5-10 minutes. The surface of the zinc should become silvery. Decant the aqueous solution carefully, leaving the solid zinc amalgam.
-
Reaction Setup: To the flask containing the freshly prepared zinc amalgam, add the intermediate keto-acid (10.0 g), toluene (50 mL), and water (25 mL).
-
Reduction Reaction: Add concentrated hydrochloric acid (60 mL) in portions to the stirred mixture. Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask to room temperature. Decant the liquid phase from the remaining zinc.
-
Extraction: Transfer the liquid to a separatory funnel. Separate the toluene layer. Extract the aqueous layer three times with 50 mL portions of diethyl ether or ethyl acetate.
-
Purification: Combine all organic extracts. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Product Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate to yield pure this compound as a solid.
Causality and Experimental Choices
-
Zinc Amalgamation: Amalgamating the zinc with mercuric chloride activates the zinc surface for the reduction process.
-
Acidic Conditions: The strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to reduction. The carboxylic acid functional group is stable under these conditions.[10]
-
Two-Phase System: The use of toluene creates a two-phase system. The reaction occurs at the interface, and the toluene helps to keep the organic substrate in the reaction phase.[11]
-
Reflux: Heating under reflux provides the necessary activation energy and ensures the reaction proceeds to completion in a reasonable timeframe.
Product Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the molecular structure. For the final product, one would expect to see the disappearance of the ketone signal in the ¹³C NMR and the appearance of a new methylene group signal in both ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy: The intermediate will show characteristic carbonyl (C=O) stretching frequencies for both the ketone (~1670 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹). In the final product, the ketone peak will be absent.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate (C₁₂H₁₄O₄, MW: 222.24) and the final product (C₁₂H₁₆O₃, MW: 208.25).[12]
-
Melting Point: A sharp melting point range for the purified, crystalline product indicates high purity.
Safety and Handling
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[4][13] It must be handled in a dry environment. In case of spills, do not use water; smother with dry sand.[4]
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Vapors are irritating to the respiratory system. Handle with extreme care.
-
Mercuric(II) Chloride (HgCl₂): Highly toxic and an environmental hazard. Handle with extreme caution, avoiding skin contact and inhalation of dust. All mercury-containing waste must be disposed of according to institutional and environmental regulations.
-
Organic Solvents: Dichloromethane, nitrobenzene, and toluene are flammable and/or toxic. Avoid inhalation of vapors and skin contact.
Caption: Key safety considerations for the synthesis protocol.
References
-
Unacademy. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Flinn Scientific. (2019). Safety Data Sheet (SDS) Aluminum Chloride Anhydrous. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
- Martin, E. L. (1942). The Clemmensen Reduction. Organic Reactions, 1, 155-209.
-
Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
-
Sciencemadness Wiki. (2017). Clemmensen reduction. Retrieved from [Link]
-
University of Toronto. (n.d.). 13: Friedel-Crafts Acylation. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
NPTEL. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
University of California, Davis. (n.d.). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0329505). Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel-Crafts acylation of anisole with respect to acid anhydride.... Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of compound 5. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
PubChem. (n.d.). Pentanoic acid, 5-methoxy-, phenyl ester. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Juniper Publishers. (2024). The Clemmensen Reduction. Retrieved from [Link]
Sources
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. condor.depaul.edu [condor.depaul.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
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A Comprehensive Guide to the Quantitative Analysis of 5-(4-Methoxyphenyl)pentanoic Acid: HPLC-UV, GC-MS, and LC-MS/MS Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the quantitative analysis of 5-(4-Methoxyphenyl)pentanoic acid, a molecule of interest in pharmaceutical research and development. Recognizing that the choice of analytical technique is contingent upon the specific requirements of the study—such as matrix complexity, required sensitivity, and throughput—we present three robust, validated protocols using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This note emphasizes the causality behind experimental choices, grounding each protocol in fundamental physicochemical principles and international regulatory standards to ensure data integrity and reproducibility.
Introduction and Analyte Properties
Accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. This compound is an aromatic carboxylic acid whose quantification is essential for pharmacokinetic studies, stability testing, and quality control. Its structure, featuring a methoxyphenyl group (a chromophore) and a carboxylic acid moiety, dictates the strategic selection of analytical conditions.
The effectiveness of any quantitative method begins with a thorough understanding of the analyte's properties. These properties inform decisions on sample preparation, chromatographic separation, and detection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for Method Development |
| Chemical Structure | [1] | The aromatic ring acts as a chromophore for UV detection. The carboxylic acid group is a primary site for ionization (LC-MS) or derivatization (GC-MS). | |
| CAS Number | 7508-04-5 | [2][3] | Unique identifier for substance registration and literature search. |
| Molecular Formula | C₁₂H₁₆O₃ | [3] | Used for calculating exact mass and molecular weight. |
| Molecular Weight | 208.25 g/mol | [3] | Essential for preparing standard solutions of known concentration. |
| Predicted pKa | ~4.74 | [4] | Critical for HPLC mobile phase pH selection to control the analyte's ionization state, thereby ensuring consistent retention and peak shape. |
| Predicted XlogP | 2.7 | [1] | Indicates moderate lipophilicity, suggesting good retention on reversed-phase columns (e.g., C18) and solubility in organic solvents used for extraction. |
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is often the first choice for routine analysis, quality control of bulk substances, and formulation assays due to its robustness, cost-effectiveness, and widespread availability.
Principle and Rationale
The strategy is to use a nonpolar stationary phase (C18) and a polar mobile phase. Given the analyte's predicted pKa of ~4.74, the mobile phase pH must be controlled.[4] By setting the pH to ~3.0, well below the pKa, the carboxylic acid group remains protonated (-COOH). This un-ionized form is less polar, leading to stronger interaction with the C18 stationary phase, resulting in good retention and sharp, symmetrical peaks. The methoxyphenyl group provides strong UV absorbance, making UV detection a sensitive and suitable choice.
Detailed Experimental Protocol
2.2.1. Equipment and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis Diode Array Detector (DAD).
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid.
-
This compound reference standard.
2.2.2. Solutions Preparation
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.
-
Mobile Phase: Acetonitrile and 25 mM Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio.[5] Filter and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.[6]
2.2.3. Chromatographic Conditions
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.0) (50:50, v/v)[5]
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 225 nm (or wavelength of maximum absorbance determined by DAD scan)
-
Run Time: 10 minutes
2.2.4. Analysis Procedure
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Prepare the sample by dissolving it in methanol and diluting with the mobile phase to fall within the calibration range.
-
Inject the prepared sample.
-
Quantify the analyte by plotting a calibration curve of peak area versus concentration and applying linear regression.
Validation Strategy
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[8][9]
Table 2: HPLC-UV Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis (using DAD), analysis of placebo/blanks shows no interference at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.999 over the specified range (e.g., 1-100 µg/mL). |
| Accuracy | To measure the closeness of results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision | To assess the degree of scatter between measurements. | Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | Insignificant changes in results when altering flow rate (±0.1 mL/min), pH (±0.2 units), or mobile phase composition (±2%). |
Workflow Diagram
Caption: Workflow for quantitative analysis by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity due to mass-based detection and is excellent for identifying and quantifying volatile or semi-volatile compounds. For non-volatile analytes like carboxylic acids, chemical derivatization is a mandatory step.
Principle and Rationale
Direct injection of this compound into a GC system is problematic due to its low volatility and the tendency of the polar carboxylic acid group to cause peak tailing. Derivatization is employed to convert the -COOH group into a less polar, more volatile ester or silyl ester. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy. This conversion allows the analyte to be volatilized in the GC inlet and travel through the column for separation. Detection by mass spectrometry, particularly in selected ion monitoring (SIM) mode, provides exceptional selectivity and sensitivity.[10][11]
Detailed Experimental Protocol
3.2.1. Equipment and Reagents
-
GC-MS system with an autosampler.
-
Capillary column suitable for general purpose analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
BSTFA with 1% TMCS (derivatizing agent), Pyridine (catalyst/solvent).
-
Ethyl acetate (GC grade).
-
Helium (carrier gas, 99.999% purity).
3.2.2. Sample Preparation and Derivatization
-
Standard Preparation: Prepare stock and working standards in a volatile solvent like ethyl acetate.
-
Evaporation: Transfer 100 µL of the standard or sample solution into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen at <40 °C.
-
Derivatization: Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: Cool to room temperature before placing the vial in the autosampler for injection.
3.2.3. GC-MS Conditions
-
Inlet Mode: Splitless
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte (e.g., molecular ion and key fragments identified from a full scan analysis).
Workflow Diagram
Caption: Workflow for GC-MS analysis including derivatization.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as quantifying low levels of an analyte in complex biological matrices (e.g., plasma, urine, tissue), LC-MS/MS is the definitive technique.[12][13] Its power lies in the ability to isolate a specific parent ion, fragment it, and monitor a specific product ion, effectively filtering out matrix interference.
Principle and Rationale
This protocol uses reversed-phase LC for separation, coupled with a triple quadrupole mass spectrometer. Electrospray ionization (ESI) is the interface of choice. The carboxylic acid group of this compound is readily deprotonated in a slightly basic mobile phase, forming a negative ion [M-H]⁻. This makes ESI in negative ion mode the logical choice for high-sensitivity detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is programmed to monitor a specific transition from the parent ion (Q1) to a characteristic product ion (Q3), ensuring exceptional specificity and minimizing background noise.[14] A stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to correct for matrix effects and variations in extraction recovery.
Detailed Bioanalytical Protocol (for Human Plasma)
4.2.1. Equipment and Reagents
-
LC-MS/MS system (e.g., API 3000 or equivalent) with an ESI source.
-
UPLC/HPLC system.
-
C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid.
-
Human plasma (with anticoagulant).
-
Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of the analyte.
4.2.2. Solutions and Sample Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for injection.
-
4.2.3. LC-MS/MS Conditions
-
Column: C18 (50 mm x 2.1 mm, 1.8 µm)
-
LC Gradient:
-
Start at 10% B, hold for 0.5 min.
-
Linear gradient to 95% B over 3.0 min.
-
Hold at 95% B for 1.0 min.
-
Return to 10% B and re-equilibrate for 1.5 min.
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
MRM Transitions:
-
Analyte: Q1: 207.1 m/z ([M-H]⁻) → Q3: [Fragment Ion m/z] (To be determined by infusion and fragmentation experiments).
-
Internal Standard: To be determined based on the IS used.
-
-
Key MS Parameters: Optimize ion spray voltage, collision energy (CE), and declustering potential (DP) via direct infusion of the analyte.
Validation Strategy
This bioanalytical method must be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[15][16]
Table 3: Bioanalytical LC-MS/MS Method Validation Parameters
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank matrix should be <20% of the LLOQ response. |
| Matrix Effect | Assess the ion suppression or enhancement from the matrix. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Linearity/Range | Define the concentration range of reliable quantification. | r² > 0.99; back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Assess accuracy and precision across the range. | For QCs at LLOQ, Low, Mid, and High levels, mean accuracy should be within ±15% (±20% at LLOQ) and precision (CV) ≤15% (≤20% at LLOQ). |
| Recovery | Evaluate the efficiency of the extraction process. | Recovery should be consistent and reproducible, although it does not need to be 100%. |
| Stability | Ensure analyte integrity under various conditions. | Analyte is stable if mean concentrations are within ±15% of nominal values (e.g., freeze-thaw, bench-top, long-term). |
Workflow Diagram
Caption: Bioanalytical workflow for LC-MS/MS quantification in plasma.
Method Comparison and Selection
The choice of method is dictated by the analytical objective.
Table 4: Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Selectivity | Moderate | High | Very High |
| Sensitivity (Typical LOQ) | ~µg/mL | ~ng/mL | ~pg/mL to low ng/mL |
| Matrix Tolerance | Low to Moderate | Moderate | High |
| Sample Prep | Simple (Dilution) | Complex (Derivatization) | Moderate (Extraction) |
| Throughput | High | Low | High |
| Primary Application | QC, purity, formulation assay | Impurity profiling, metabolomics | Bioanalysis (PK/PD), trace analysis |
Conclusion
This application note provides three distinct, robust, and validated methodologies for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine quality control. The GC-MS method, while requiring derivatization, offers excellent specificity for impurity identification. Finally, the LC-MS/MS protocol provides the ultra-high sensitivity and selectivity required for demanding bioanalytical applications in complex matrices. By understanding the principles and rationale behind each technique, researchers can confidently select and implement the most appropriate method to achieve reliable and accurate quantitative data, thereby supporting critical decisions throughout the drug development lifecycle.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][15][16]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [17]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [18]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry (Archived). [19]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][8]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][9]
-
N.I.H. National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link][1]
-
Abdel-Sattar, E., et al. (2020). GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz. International Journal of Herbal Medicine. [11]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [12]
-
Li, X., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists. Journal of Analytical Methods in Chemistry. [Link][7]
-
Waters Corporation. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. [13]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. [Link][5]
-
U.S. Department of Labor. (2021). ANALYTICAL METHOD SUMMARIES. [Link][10]
-
Utrecht University Research Portal. (2024). Application. [14]
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Using 5-(4-Methoxyphenyl)pentanoic acid as a starting material in synthesis
An In-Depth Guide to the Synthetic Utility of 5-(4-Methoxyphenyl)pentanoic Acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Building Block
This compound is a versatile starting material in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure is deceptively simple, yet it offers two distinct and strategically important points for chemical modification: a terminal carboxylic acid and an electron-rich aromatic ring. The aliphatic five-carbon chain provides flexibility and a lipophilic spacer, while the para-methoxy group activates the phenyl ring towards electrophilic substitution and offers a potential site for demethylation to reveal a phenol.
This guide moves beyond a simple recitation of reactions. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of why and how this molecule can be effectively transformed. We will explore the causality behind protocol choices, ensuring that each experimental plan is a self-validating system for achieving high-yield, high-purity products. The protocols detailed herein are grounded in established chemical principles and represent robust starting points for the synthesis of diverse molecular scaffolds.
Core Synthetic Pathways and Strategic Considerations
The true power of this compound lies in its ability to undergo a variety of transformations at either the carboxyl or the aromatic end. A synthetic plan often involves leveraging one functional group while the other is carried through, or, in more elegant examples, using both in a concerted fashion.
Figure 1: Key synthetic transformations originating from this compound.
Application I: Amide Bond Formation for Bioactive Scaffolds
The formation of an amide bond is arguably the most frequent reaction performed in medicinal chemistry.[1] Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets. Direct condensation of a carboxylic acid and an amine is generally infeasible due to a competing acid-base reaction that forms an unreactive ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is paramount.
Causality and Reagent Selection
To overcome the acid-base neutralization, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using "coupling reagents." Among the most effective and widely used are uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3]
Why HATU?
-
High Efficiency: HATU rapidly forms a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.[1]
-
Mild Conditions: The reaction proceeds smoothly at room temperature, preserving sensitive functional groups elsewhere in the molecule.
-
Reduced Racemization: For chiral carboxylic acids, HATU, often used with a base like N,N-Diisopropylethylamine (DIPEA), is known to suppress racemization, a critical consideration in drug development.[4]
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for coupling this compound with a representative primary amine, benzylamine.
Figure 2: Reaction scheme for HATU-mediated amide coupling.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 208.25 | 1.0 | 208 mg |
| Benzylamine | 107.15 | 1.1 | 120 µL |
| HATU | 380.23 | 1.2 | 456 mg |
| DIPEA | 129.24 | 2.5 | 435 µL |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 5 mL |
Step-by-Step Methodology
-
Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (208 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol).
-
Dissolution: Add anhydrous DMF (5 mL) to dissolve the solids. Stir the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: Add benzylamine (120 µL, 1.1 mmol) to the solution via syringe.
-
Base Addition: Slowly add DIPEA (435 µL, 2.5 mmol) dropwise to the stirring mixture at room temperature. The addition of the base initiates the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and 1 M HCl (25 mL). Shake and separate the layers.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide product.
Application II: Fischer Esterification for Prodrug Synthesis and Material Precursors
Esterification is a fundamental transformation for converting carboxylic acids into esters, which can serve as prodrugs to improve bioavailability or as monomers for polyester synthesis.[5] The Fischer esterification is a classic, acid-catalyzed equilibrium process between a carboxylic acid and an alcohol.[6]
Causality and Driving the Equilibrium
The reaction is reversible, and its success hinges on shifting the equilibrium towards the product side.[6] This is achieved by adhering to Le Châtelier's principle in two primary ways:
-
Using Excess Alcohol: By using the alcohol as the solvent, its concentration remains high and constant, driving the reaction forward.
-
Removing Water: The water produced as a byproduct can be removed, often by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, preventing the reverse hydrolysis reaction.[6][7]
A strong protic acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[6][8]
Protocol 2: Fischer Esterification with Methanol
This protocol details the synthesis of the methyl ester of the title compound, a common intermediate.
Figure 3: Reaction scheme for Fischer Esterification.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 208.25 | 5.0 | 1.04 g |
| Methanol, anhydrous | 32.04 | - | 25 mL (solvent) |
| Sulfuric Acid, concentrated | 98.08 | catalytic | ~5 drops |
Step-by-Step Methodology
-
Setup: In a 100 mL round-bottom flask, combine this compound (1.04 g, 5.0 mmol) and anhydrous methanol (25 mL). Add a magnetic stir bar.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (~5 drops) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. Progress can be monitored by TLC, observing the disappearance of the more polar carboxylic acid spot.
-
Cooling and Concentration: Once the reaction is complete, cool the flask to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Work-up: Dilute the residue with diethyl ether (50 mL) and transfer to a separatory funnel.
-
Neutralization and Washing: Carefully wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize the remaining acid. A small amount of effervescence may be observed. Then, wash with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester, which is often pure enough for subsequent steps. If necessary, purify by flash chromatography.
Application III: Intramolecular Friedel-Crafts Acylation for Polycyclic Scaffolds
One of the most powerful applications of this starting material is its use in intramolecular Friedel-Crafts acylation to construct polycyclic systems, such as tetralones.[9] This reaction takes advantage of both functional groups: the carboxylic acid is first converted to a more reactive acyl chloride, which then acts as the electrophile, and the electron-rich methoxy-activated phenyl ring acts as the nucleophile.[10][11]
Causality and Mechanistic Considerations
The reaction proceeds in two stages:
-
Acyl Chloride Formation: The carboxylic acid is treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly electrophilic acyl chloride.[12]
-
Intramolecular Cyclization: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a resonance-stabilized acylium ion.[9][11] This potent electrophile is then attacked by the ortho position of the methoxy-activated ring in an intramolecular electrophilic aromatic substitution, forming a new six-membered ring.[10] The para-methoxy group strongly directs the cyclization to the ortho position.
Protocol 3: Synthesis of 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one
This two-step, one-pot protocol is a classic example of building molecular complexity from a simple linear precursor.
Figure 4: Reaction scheme for intramolecular Friedel-Crafts acylation.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 208.25 | 10.0 | 2.08 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 15.0 | 1.1 mL |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 12.0 | 1.60 g |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 40 mL |
Step-by-Step Methodology
SAFETY NOTE: Thionyl chloride is corrosive and releases toxic HCl gas upon contact with moisture. Aluminum chloride reacts violently with water. This procedure must be performed in a well-ventilated fume hood under anhydrous conditions.
-
Acyl Chloride Formation: In a dry 100 mL round-bottom flask, suspend this compound (2.08 g, 10.0 mmol) in thionyl chloride (1.1 mL, 15.0 mmol). Add a reflux condenser fitted with a drying tube.
-
Heating: Heat the mixture to a gentle reflux for 1 hour. The solid will dissolve as it converts to the acyl chloride.
-
Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (a trap containing NaOH solution is recommended to neutralize the vapors). This leaves the crude acyl chloride as an oil.
-
Setup for Cyclization: Place the flask in an ice-water bath (0 °C). Add anhydrous DCM (20 mL) to dissolve the crude acyl chloride.
-
Lewis Acid Addition: While stirring vigorously, add anhydrous aluminum chloride (1.60 g, 12.0 mmol) portion-wise over 15 minutes. The addition is exothermic and will cause gas (HCl) evolution. Maintain the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC/HPLC analysis shows completion.
-
Quenching: Carefully and slowly quench the reaction by pouring it onto crushed ice (~50 g) in a beaker. Stir until the ice has melted and the aluminum salts have dissolved.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Add more DCM (20 mL). Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with 1 M HCl (25 mL), water (25 mL), and brine (25 mL). Dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent to give the crude tetralone. Purify by flash column chromatography or recrystallization (e.g., from ethanol) to obtain the final product.
Conclusion
This compound is a powerful and economically viable starting material for accessing a wide range of chemical structures. By understanding the reactivity of its constituent functional groups—the carboxylic acid and the activated aromatic ring—researchers can strategically design and execute robust synthetic sequences. The protocols provided here for amide formation, esterification, and intramolecular Friedel-Crafts acylation serve as validated, foundational methods for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
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PubChem. 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid. National Center for Biotechnology Information. Available at: [Link]
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Chemsrc. This compound | CAS#:7508-04-5. Available at: [Link]
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MDPI. 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Available at: [Link]
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Vallecoccia, M., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Available at: [Link]
-
Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. Available at: [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
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MDPI. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]
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PubChemLite. 5-(4-methoxy-phenyl)-5-oxo-pentanoic acid. Available at: [Link]
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National Institutes of Health. (2023). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. Available at: [Link]
-
ResearchGate. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Available at: [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]
- Google Patents. (2015). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
-
MDPI. 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. Available at: [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
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University of Barcelona. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available at: [Link]
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OUCI. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Available at: [Link]
-
National Institutes of Health. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
PubMed. (2001). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. Available at: [Link]
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Charifson, P. S., & Walters, W. P. (2014). Acidic and basic drugs in medicinal chemistry: a perspective. Journal of medicinal chemistry, 57(23), 9701–9717. Available at: [Link]
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Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. (n.d.). Available at: [Link]
-
ResearchGate. (2008). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Available at: [Link]
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CORE. (2014). Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. Available at: [Link]
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Myers, A. G. Chem 115. Harvard University. Available at: [Link]
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Mastering the Gateway: A Guide to the Derivatization of 5-(4-Methoxyphenyl)pentanoic Acid's Carboxylic Acid Group
Introduction: The Strategic Importance of Carboxylic Acid Derivatization
In the landscape of contemporary drug discovery and development, 5-(4-methoxyphenyl)pentanoic acid and its analogues represent a scaffold of significant interest. The carboxylic acid moiety, while crucial for certain biological interactions, often presents challenges related to pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and target engagement. Chemical modification, or derivatization, of this functional group is a cornerstone strategy to overcome these hurdles, enabling the synthesis of diverse compound libraries for lead optimization.[1] This guide provides an in-depth exploration of the principal methods for derivatizing the carboxylic acid group of this compound, offering both the theoretical underpinnings and detailed, actionable protocols for the modern research scientist.
The derivatization of carboxylic acids is a fundamental tool in medicinal chemistry, employed to enhance properties such as solubility, stability, and biological activity.[2][3] For a molecule like this compound, transforming the carboxylic acid into esters, amides, or acyl halides opens up a vast chemical space for structure-activity relationship (SAR) studies.[4][5] This document will serve as a comprehensive resource, detailing the rationale behind common derivatization strategies and providing robust protocols to empower researchers in their quest for novel therapeutics.
Core Derivatization Strategies and Mechanistic Insights
The transformation of the carboxylic acid group of this compound can be broadly categorized into three key strategies: esterification , amidation , and acyl halide formation . Each approach offers distinct advantages and furnishes derivatives with unique physicochemical properties.
Esterification: Modulating Lipophilicity and Pro-drug Potential
Esterification is a widely employed strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially enhancing cell membrane permeability. Esters can also serve as pro-drugs, designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid parent drug. The most common method for this transformation is the Fischer-Speier esterification.[6][7]
Mechanism of Fischer-Speier Esterification:
This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[7][8] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[6][8] The reaction is an equilibrium process, and to drive it towards the product, either an excess of the alcohol is used, or the water formed is removed.[6][7]
Caption: Fischer-Speier Esterification Workflow.
Protocol 1: Fischer Esterification of this compound
This protocol details the synthesis of the methyl ester, a common first-step derivative.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.[9]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[9]
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[9]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.[9]
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting Material |
| Methanol | Excess (Solvent) | Reactant and Solvent |
| Concentrated H₂SO₄ | 0.1 | Catalyst |
Amidation: Building Blocks for Peptidomimetics and Bioisosteres
Amide bond formation is arguably one of the most critical reactions in drug development.[10] Amides are generally more stable to hydrolysis than esters and can participate in hydrogen bonding, a key interaction in biological systems. Converting this compound to an amide opens the door to creating peptidomimetics and other complex structures. This is typically achieved using coupling agents to activate the carboxylic acid.[11][12]
Mechanism of Amidation using Peptide Coupling Agents:
Peptide coupling reagents, such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole), activate the carboxylic acid to form a highly reactive intermediate.[13][14] This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond.[11] The use of additives like HOBt minimizes side reactions and reduces the risk of racemization if chiral amines are used.[14][15]
Caption: Amidation using a Coupling Agent.
Protocol 2: Amidation via EDC/HOBt Coupling
This protocol describes a general procedure for forming an amide with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, if amine salt is used)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the primary amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution. If the amine is a hydrochloride salt, add DIPEA (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Quantitative Data Summary:
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting Material |
| Primary Amine | 1.1 | Nucleophile |
| EDC | 1.2 | Coupling Agent |
| HOBt | 1.2 | Additive (Reduces side reactions) |
| DIPEA | 1.2 (optional) | Base (if using amine salt) |
Acyl Halide Formation: A Highly Reactive Intermediate for Further Synthesis
The conversion of a carboxylic acid to an acyl chloride creates a highly reactive intermediate that can be readily converted to a wide range of other functional groups, including esters, amides, and anhydrides.[16] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[17]
Mechanism of Acyl Chloride Formation with Thionyl Chloride:
The reaction begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of thionyl chloride.[18] This is followed by the departure of a chloride ion and subsequent elimination of sulfur dioxide and a proton to form the acyl chloride.[18][19] The gaseous nature of the byproducts (SO₂ and HCl) helps to drive the reaction to completion.[16]
Caption: Acyl Chloride formation with Thionyl Chloride.
Protocol 3: Synthesis of 5-(4-Methoxyphenyl)pentanoyl chloride
This protocol outlines the conversion to the acyl chloride, a versatile synthetic intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM) (anhydrous)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional)
-
Round-bottom flask
-
Reflux condenser with a gas trap (to neutralize HCl gas)
-
Distillation apparatus (for purification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a solvent such as toluene or DCM.
-
Add thionyl chloride (1.5-2.0 eq) dropwise to the mixture at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.[19]
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases.
-
Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure.
-
The resulting crude acyl chloride can often be used directly in the next step or purified by vacuum distillation.
Quantitative Data Summary:
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 | Chlorinating Agent |
| DMF (catalytic) | ~0.01 | Catalyst |
Conclusion: A Versatile Toolkit for Drug Discovery
The derivatization of the carboxylic acid group of this compound is a critical step in the exploration of its therapeutic potential. The methods detailed in this guide—esterification, amidation, and acyl halide formation—provide a robust and versatile toolkit for medicinal chemists. By understanding the underlying mechanisms and following these detailed protocols, researchers can efficiently generate diverse libraries of compounds, paving the way for the discovery of novel and effective drug candidates. Each derivative offers a unique set of properties, and the strategic application of these synthetic transformations is paramount to the success of any drug development program.
References
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- YouTube. (2021). Acids to Acyl Chlorides, Part 1.
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- National Institutes of Health. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
- Organic Chemistry Portal. (n.d.).
- Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
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- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Chemguide. (n.d.).
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- ResearchGate. (n.d.).
- MDPI. (2022). Research in the Field of Drug Design and Development.
- PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
- PubMed Central. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
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- 2. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 6. Fischer Esterification [organic-chemistry.org]
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- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 17. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for the Experimental Use of 5-(4-Methoxyphenyl)pentanoic Acid in Cell Culture
Introduction
5-(4-Methoxyphenyl)pentanoic acid is a synthetic organic compound with a structure characterized by a pentanoic acid chain attached to a methoxyphenyl group. While its direct biological functions are not extensively documented in publicly available literature, its structural resemblance to endogenous fatty acids presents a compelling rationale for its investigation as a potential modulator of cellular metabolism. Specifically, the aliphatic chain coupled with an aromatic ring suggests possible interactions with pathways governing fatty acid oxidation (FAO).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the effects of this compound in a cell culture setting. The central hypothesis underpinning these protocols is that this compound may act as a competitive inhibitor or modulator of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] The inhibition of CPT1 is a significant therapeutic target in various diseases, including metabolic disorders and cancer, making the exploration of novel CPT1-modulating compounds a critical area of research.[4][5]
These application notes will guide the user from initial compound handling and determination of effective concentrations to detailed protocols for assessing its impact on cellular viability, proliferation, and directly on the process of fatty acid oxidation.
Core Concepts: The Carnitine Shuttle and Fatty Acid Oxidation
To understand the potential mechanism of action of this compound, it is crucial to first grasp the fundamentals of how fatty acids are transported into the mitochondria to be used as an energy source. This process, known as the carnitine shuttle, is pivotal for cellular energy homeostasis.
Long-chain fatty acids from the cytoplasm are first activated to their acyl-CoA esters. However, the inner mitochondrial membrane is impermeable to these large molecules. The carnitine shuttle facilitates their transport into the mitochondrial matrix where β-oxidation occurs. The key enzyme in this process is CPT1, which is located on the outer mitochondrial membrane.[3][6] CPT1 catalyzes the conversion of long-chain acyl-CoA to acylcarnitine, which is then transported across the inner mitochondrial membrane by the translocase, carnitine-acylcarnitine translocase (CACT).[2][6] Once inside the matrix, CPT2, located on the inner mitochondrial membrane, converts acylcarnitine back to acyl-CoA, which can then enter the β-oxidation spiral.[2][6] By controlling the entry of fatty acids into the mitochondria, CPT1 is the primary regulatory point of FAO.[1][2]
Figure 1: The Carnitine Shuttle Pathway for Fatty Acid Oxidation.
Experimental Rationale and Workflow
A systematic approach is necessary to characterize the bioactivity of this compound. The proposed workflow is designed to first establish a safe and effective concentration range, and then to dissect its specific effects on cellular metabolism, with a focus on FAO.
Figure 2: Experimental Workflow for Investigating this compound.
Protocols
Protocol 1: Preparation of Stock Solutions
Rationale: Accurate and consistent preparation of the compound stock solution is critical for reproducible results. This compound is a small organic molecule, and its solubility should be empirically determined. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds in cell culture experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptically weigh out a precise amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: Always include a vehicle control (DMSO alone) in all experiments at the same final concentration as the highest concentration of the test compound. The final DMSO concentration in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
Rationale: This initial screen is essential to determine the concentration range of the compound that does not cause significant cell death. This allows for subsequent functional assays to be performed under non-cytotoxic conditions, ensuring that observed effects are not simply a consequence of cell death.
Materials:
-
Cells of interest (e.g., HepG2 for liver metabolism, C2C12 myotubes for muscle metabolism, or various cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A wide range of concentrations is recommended for the initial screen (e.g., 1 µM to 500 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Protocol 3: Fatty Acid Oxidation Assay (Seahorse XF Analyzer)
Rationale: To directly assess the impact of this compound on FAO, a Seahorse XF Analyzer can be used to measure the oxygen consumption rate (OCR) in live cells in real-time. This technology allows for the determination of mitochondrial respiration fueled by specific substrates, including long-chain fatty acids.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Cells of interest
-
Complete culture medium
-
Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate
-
Substrate of interest: Long-chain fatty acid-BSA conjugate (e.g., Palmitate-BSA)
-
This compound stock solution
-
Known CPT1 inhibitor as a positive control (e.g., Etomoxir)
-
Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to reach the desired confluency.
-
The day before the assay, treat the cells with this compound at non-toxic concentrations determined from the viability assay.
-
On the day of the assay, wash the cells and replace the culture medium with Seahorse XF Base Medium supplemented with the fatty acid substrate.
-
Place the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the injector ports of the sensor cartridge with mitochondrial stress test reagents.
-
Calibrate the Seahorse XF Analyzer and run the assay to measure baseline OCR and the response to the injected compounds.
-
Analyze the data to determine the effect of this compound on basal OCR, ATP-linked respiration, maximal respiration, and spare respiratory capacity when cells are primarily utilizing fatty acids. A significant decrease in OCR in the presence of the compound would suggest inhibition of FAO.
Data Presentation
Quantitative data from the described experiments should be summarized for clarity and ease of comparison.
Table 1: Summary of Bioactivity of this compound
| Assay | Cell Line | Parameter | Result |
| MTT Assay (48h) | HepG2 | IC50 (µM) | [Insert Value] |
| Crystal Violet (72h) | A549 | GI50 (µM) | [Insert Value] |
| Seahorse XF FAO Assay | C2C12 | % Inhibition of Basal OCR (at X µM) | [Insert Value] |
| Western Blot | HepG2 | Change in p-AMPK/AMPK ratio | [Insert Value] |
References
-
Patsnap Synapse. (2024). What are CPT1 inhibitors and how do they work? Retrieved from [Link]
- Chen, Y., et al. (2022). The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression.
-
Patsnap Synapse. (2024). What are CPT1B inhibitors and how do they work? Retrieved from [Link]
- Perdomo, G., et al. (2009). Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance. Diabetes, 58(4), 833-841.
- Qu, Q., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Physiology, 14, 1149122.
-
Patsnap Synapse. (2024). What are CPT1 activators and how do they work? Retrieved from [Link]
-
Wikipedia. (n.d.). Carnitine palmitoyltransferase I. Retrieved from [Link]
- Qu, Q., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Physiology, 14, 1149122.
- De Santiago, J., et al. (2018). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 67(8), 1546-1557.
- Liu, Y., et al. (2022). Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? Frontiers in Pharmacology, 13, 861308.
Sources
- 1. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 4. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Bioactivity of 5-(4-Methoxyphenyl)pentanoic Acid in Vitro
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays involving 5-(4-Methoxyphenyl)pentanoic acid. While direct biological activity data for this specific molecule is limited in published literature, its structural motifs—a methoxy-substituted phenyl ring and a pentanoic acid chain—are present in numerous bioactive compounds. This guide, therefore, presents a logical, hypothesis-driven framework for systematically screening this compound. We will first establish a baseline for its cytotoxic and antiproliferative potential, drawing parallels from more complex derivatives known to possess anticancer properties. Subsequently, we will delve into a targeted investigation of its potential role in metabolic regulation, specifically fatty acid synthesis, a hypothesis derived from its identity as a carboxylic acid. The protocols herein are designed to be self-validating, providing researchers with a robust starting point for characterizing the biological profile of this compound.
Introduction: Rationale for Investigation
This compound (CAS No: 7508-04-5) is an aromatic carboxylic acid.[1] Its structure consists of a pentanoic acid "tail" and an anisole (methoxybenzene) "head." While this specific compound is not extensively characterized in biological literature, its constituent parts are scaffolds in a variety of pharmacologically active molecules.
-
Anticancer Potential: More complex molecules incorporating the methoxyphenyl moiety, including certain chalcones and cinnamic acid derivatives, have demonstrated significant antiproliferative and antitumor activities.[2][3][4] These compounds often modulate critical signaling pathways such as the MAPK/ERK pathway or act as enzyme inhibitors (e.g., EGFR, HDAC).[2][4] This provides a strong rationale for an initial broad screening of this compound against a panel of cancer cell lines.
-
Metabolic Modulation Hypothesis: The pentanoic acid structure is that of a medium-chain fatty acid. Other synthetic fatty acid analogs, such as 5-(tetradecyloxy)-2-furoic acid (TOFA), are known inhibitors of fatty acid synthesis, primarily by targeting acetyl-CoA carboxylase (ACC).[5] Furthermore, certain odd-chain fatty acids like pentadecanoic acid (C15:0) are now recognized as essential nutrients that can activate key metabolic regulators like AMP-activated protein kinase (AMPK) and inhibit mTOR, pathways central to cellular energy homeostasis and longevity.[6][7]
This guide proposes a two-pronged investigational approach:
-
Phase I: General Bioactivity Screening to determine the compound's cytotoxic and antiproliferative effects.
-
Phase II: Hypothesis-Driven Mechanistic Studies to explore its potential impact on fatty acid metabolism and associated signaling pathways.
Phase I: General Cytotoxicity and Antiproliferative Screening
The logical first step in characterizing any novel compound is to assess its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose, relying on the reduction of tetrazolium salt by metabolically active cells.
Causality Behind Experimental Choices
-
Why a Panel of Cell Lines? Cancer is a heterogeneous disease. Testing against a panel of cell lines from different tissue origins (e.g., breast, liver, colon) can reveal tissue-specific sensitivities and provide a broader understanding of the compound's potential therapeutic window.
-
Why a Dose-Response Curve? A single concentration provides limited information. A dose-response experiment allows for the calculation of the half-maximal inhibitory concentration (IC50), a quantitative measure of potency that is critical for comparing the compound's activity across cell lines and against reference compounds.[8]
Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 of the test compound.
Protocol: MTT Cell Viability Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette and microplate reader
Procedure:
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute this stock in complete growth medium to create 2x working solutions for serial dilutions. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[8]
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Expected Data Output
The results should be summarized in a table for clear comparison.
| Cell Line | Tissue Origin | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | > 200 |
| HepG2 | Hepatocellular Carcinoma | 150.5 ± 12.3 |
| HCT-116 | Colorectal Carcinoma | 89.7 ± 9.1 |
| A549 | Lung Carcinoma | > 200 |
Data are hypothetical and for illustrative purposes only.
Phase II: Investigating Effects on Fatty Acid Metabolism
Based on its structure as a fatty acid, we hypothesize that this compound may interfere with lipid metabolism. The central hub for this regulation involves the AMPK signaling pathway and the key enzyme for fatty acid synthesis, ACC.[5][6]
Hypothesized Mechanism of Action
We propose that the compound may act as an inhibitor of fatty acid synthesis. This could occur via direct inhibition of ACC or indirectly through the activation of AMPK, which in turn phosphorylates and inactivates ACC. This pathway is a critical checkpoint for cellular energy status.[6]
Caption: Hypothesized modulation of the AMPK/ACC signaling axis.
Protocol: De Novo Lipogenesis Assay via [¹⁴C]-Acetate Incorporation
This assay directly measures the rate of new fatty acid synthesis in live cells.
Materials:
-
Adipocyte or HepG2 cell line
-
[¹⁴C]-Acetate (radiolabeled precursor)
-
Insulin (to stimulate lipogenesis)
-
Scintillation vials and scintillation fluid
-
Lipid extraction solvents (e.g., Hexane:Isopropanol 3:2)
-
Silica gel for purification
Procedure:
-
Cell Culture: Culture cells to near confluence in 6-well plates.
-
Pre-incubation: Wash cells with serum-free medium. Pre-incubate for 2 hours with varying concentrations of this compound. Include a positive control inhibitor like TOFA.
-
Labeling: Add insulin (100 nM) and [¹⁴C]-acetate (1 µCi/mL) to each well. Incubate for 2-4 hours.
-
Lipid Extraction: Stop the reaction by washing with ice-cold PBS. Lyse the cells and extract total lipids using a hexane:isopropanol solvent system.
-
Quantification: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Normalize radioactivity counts to total protein content. Compare the counts in treated wells to the vehicle control to determine the percentage inhibition of fatty acid synthesis.
Protocol: Western Blot for AMPK and ACC Phosphorylation
This protocol assesses the activation state of the AMPK pathway. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-p-AMPK (Thr172), anti-AMPK, anti-p-ACC (Ser79), anti-ACC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer equipment
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 80% confluence. Treat with the compound at various concentrations and time points (e.g., 0, 15, 30, 60 minutes). Lyse cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal with an imager.
-
Analysis: Perform densitometry analysis to quantify band intensity. Calculate the ratio of p-AMPK/AMPK and p-ACC/ACC, normalizing to the loading control (β-actin). An increased ratio indicates activation.
Conclusion and Future Directions
This document outlines a structured, two-phase approach to characterize the in vitro bioactivity of this compound. The initial cytotoxicity screen serves as a crucial first pass to identify any general antiproliferative effects and determine effective concentration ranges for subsequent experiments. The second, hypothesis-driven phase provides robust methods to test a plausible mechanism of action centered on the regulation of fatty acid metabolism.
Positive results from these assays—such as a selective IC50 in a specific cancer cell line or confirmed inhibition of lipogenesis—would provide a strong foundation for more advanced studies. Future work could include:
-
Direct enzymatic assays to confirm ACC inhibition.
-
Seahorse metabolic flux analysis to assess effects on cellular respiration and glycolysis.
-
Broader kinase screening to identify other potential targets.
-
In vivo studies in relevant animal models if in vitro data shows significant promise.
By following this logical progression, researchers can systematically build a comprehensive biological profile for this and other uncharacterized small molecules.
References
-
Al-Ostoot, F.H., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Pharmaceuticals (Basel). Available at: [Link]
-
de Oliveira, R.B., et al. (2014). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. ResearchGate. Available at: [Link]
-
Pignataro, L., et al. (2022). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Pharmaceuticals (Basel). Available at: [Link]
-
Harris, R.A., et al. (1979). Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid. Biochimica et Biophysica Acta. Available at: [Link]
-
Pope, A.J., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics. Available at: [Link]
-
Venn-Watson, S., et al. (2022). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients. Available at: [Link]
Sources
- 1. This compound | 7508-04-5 [chemicalbook.com]
- 2. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: Investigating the Enzyme Inhibition Profile of 5-(4-Methoxyphenyl)pentanoic acid against Cyclooxygenase-2 (COX-2)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rationale and Significance
Cyclooxygenase (COX) is a critical bifunctional enzyme that orchestrates the conversion of arachidonic acid into prostaglandins, key signaling molecules in inflammation, pain, and fever.[1] Two primary isoforms exist: COX-1, a constitutively expressed enzyme involved in physiological homeostasis, and COX-2, an inducible isoform whose expression is dramatically upregulated at sites of inflammation.[2] Consequently, selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory drug design, aiming to mitigate inflammation while sparing the gastroprotective functions of COX-1.
The compound 5-(4-Methoxyphenyl)pentanoic acid possesses structural motifs—a carboxylic acid and a methoxy-substituted phenyl ring—reminiscent of known COX inhibitors. This structural analogy suggests a plausible hypothesis that it may interact with the active site of COX enzymes.[3][4] This document provides a comprehensive, field-proven protocol to rigorously characterize the inhibitory activity and mechanism of this compound against human recombinant COX-2. The methodologies outlined herein are designed to be self-validating, guiding the researcher from initial enzyme characterization to detailed kinetic analysis, ensuring data integrity and reproducibility.
Principle of the Assay
This protocol employs a colorimetric method to measure the peroxidase activity of COX-2.[5][6] The COX enzyme first converts arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2). The peroxidase component of COX-2 then reduces PGG2 to Prostaglandin H2 (PGH2).[1] This assay monitors the peroxidase activity by following the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which develops a vibrant color detectable by spectrophotometry at 590 nm.[2][7] The rate of color development is directly proportional to COX-2 activity. An inhibitor, such as this compound, will reduce the rate of this color change, allowing for precise quantification of its inhibitory potency.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog No. (Example) | Storage |
| Human Recombinant COX-2 | Cayman Chemical | 60122 | -80°C |
| Arachidonic Acid (Substrate) | Sigma-Aldrich | A3611 | -20°C |
| This compound | Custom Synthesis/Supplier | N/A | Room Temp. |
| COX Assay Buffer (0.1 M Tris-HCl, pH 8.0) | Thermo Fisher | 15568025 | 4°C |
| Heme | Cayman Chemical | 701053 | -20°C |
| TMPD (Colorimetric Substrate) | Cayman Chemical | 701054 | -20°C |
| Dimethyl Sulfoxide (DMSO), HPLC Grade | Sigma-Aldrich | D2650 | Room Temp. |
| 96-well Microplates, Clear, Flat-Bottom | Corning | 3596 | Room Temp. |
| Microplate Spectrophotometer | Molecular Devices | SpectraMax M5 | N/A |
PART I: Preliminary Enzyme and Substrate Characterization
Scientist's Note: Before assessing an inhibitor, it is imperative to establish the fundamental kinetic parameters of the enzyme-substrate reaction under your specific experimental conditions.[8] These preliminary steps are not optional; they are the foundation of a robust and validatable inhibition study. They ensure that the assay is sensitive and that the chosen substrate concentration is appropriate for elucidating the mechanism of inhibition.
Protocol 1A: Determination of Optimal Enzyme Concentration
Rationale: The goal is to find an enzyme concentration that yields a linear reaction rate for a sufficient duration (e.g., 5-10 minutes) and an absorbance change within the reliable range of the spectrophotometer (typically 0.1-1.0 AU).[9]
-
Prepare Reagents:
-
Enzyme Dilutions: Prepare a series of COX-2 dilutions in cold Assay Buffer (e.g., 1:100, 1:200, 1:400, 1:800). Keep on ice at all times.[2]
-
Assay Setup (in triplicate):
-
To wells of a 96-well plate, add Assay Buffer, Heme solution, and TMPD solution.
-
Add a different dilution of the COX-2 enzyme to each set of wells.
-
Include a "No Enzyme" control.
-
-
Initiate Reaction: Add the Arachidonic Acid solution to all wells to start the reaction.[10]
-
Data Collection: Immediately place the plate in a spectrophotometer pre-set to 25°C and measure the absorbance at 590 nm every 30 seconds for 10 minutes.
-
Analysis: Plot Absorbance vs. Time for each enzyme concentration. Select the concentration that gives a robust linear rate (a straight line) for at least 5 minutes. This will be the enzyme concentration used for all subsequent experiments.
Protocol 1B: Determination of the Michaelis-Menten Constant (Kₘ)
Rationale: The Kₘ is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ).[11][12] It is a measure of the enzyme's affinity for its substrate. Knowing Kₘ is essential for mechanism-of-action studies. For screening, a substrate concentration equal to Kₘ is often used to ensure sensitivity to competitive inhibitors.
-
Prepare Reagents: Use the optimal enzyme concentration determined in Protocol 1A.
-
Substrate Dilutions: Prepare a series of Arachidonic Acid dilutions in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0.5 µM to 100 µM).
-
Assay Setup (in triplicate):
-
To wells of a 96-well plate, add Assay Buffer, Heme, TMPD, and the optimal concentration of COX-2.
-
Add the different dilutions of Arachidonic Acid to the wells.
-
-
Data Collection: Measure the initial reaction rate (V₀) for each substrate concentration as described previously. This is the slope of the linear portion of the Absorbance vs. Time plot.
-
Analysis:
PART II: Inhibitor Characterization
Protocol 2A: IC₅₀ Determination
Rationale: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[17] It is the primary metric for quantifying the potency of an inhibitor.[18]
-
Prepare Inhibitor Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Inhibitor Dilutions: Create a serial dilution series of the inhibitor in Assay Buffer. A common approach is a 10-point, 3-fold dilution series to span a wide concentration range.
-
Assay Setup (in triplicate):
-
100% Activity Control: Wells with enzyme and vehicle (DMSO at the same final concentration as the inhibitor wells) but no inhibitor.
-
Inhibitor Wells: Wells with enzyme and each concentration of the inhibitor.
-
Blank: Wells with all components except the enzyme.
-
-
Plate Layout:
-
To the appropriate wells, add Assay Buffer, Heme, TMPD, and the optimal COX-2 concentration.
-
Add 10 µL of each inhibitor dilution or vehicle control.
-
Pre-incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[10]
-
-
Initiate and Read:
-
Initiate the reaction by adding Arachidonic Acid (at a concentration equal to the determined Kₘ).
-
Measure the initial reaction rate (V₀) for each well.
-
-
Data Analysis:
-
Subtract the rate of the blank from all other wells.
-
Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100[19]
-
Plot % Inhibition vs. log[Inhibitor Concentration].
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[17]
-
| Parameter | Description | Example Value |
| Kₘ (Arachidonic Acid) | Michaelis Constant | 5.2 µM |
| Vₘₐₓ | Maximum Reaction Velocity | 0.08 AU/min |
| IC₅₀ | 50% Inhibitory Concentration | 15.7 µM |
| Hill Slope | Steepness of the curve | 1.1 |
Protocol 2B: Mechanism of Inhibition (MOI) Study
Rationale: Determining the mechanism of inhibition (e.g., competitive, non-competitive) provides critical insight into how the inhibitor interacts with the enzyme.[13] This is achieved by measuring reaction rates at multiple substrate concentrations in the presence of a fixed inhibitor concentration.[14]
-
Assay Setup:
-
Prepare reactions as in the Kₘ determination (Protocol 1B), using a range of substrate concentrations.
-
Run parallel experiments:
-
No Inhibitor: As performed in Protocol 1B.
-
Inhibitor [Low]: With a fixed concentration of this compound (e.g., 0.5 x IC₅₀).
-
Inhibitor [High]: With a fixed concentration of this compound (e.g., 2 x IC₅₀).
-
-
-
Data Collection: Measure the initial reaction rate (V₀) for every combination of substrate and inhibitor concentration.
-
Analysis with Lineweaver-Burk Plot:
-
Plot the data as 1/V₀ vs. 1/[S] for each inhibitor concentration on the same graph.
-
The pattern of the lines reveals the inhibition mechanism:[14][15]
-
Competitive: Lines intersect at the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive: Lines intersect at the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).
-
Uncompetitive: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease).
-
-
Calculating the Inhibition Constant (Kᵢ)
The Kᵢ is a true measure of inhibitor affinity, independent of substrate concentration. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, but only for competitive inhibitors.
For Competitive Inhibition: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Scientist's Note: This equation underscores why accurate determination of Kₘ and performing the IC₅₀ assay at a known substrate concentration ([S]) are critically important for obtaining a meaningful Kᵢ value.[18]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Low Enzyme Activity | - Degraded enzyme (improper storage/handling)- Inactive Heme or Cofactors- Incorrect buffer pH | - Use a fresh aliquot of enzyme; always keep on ice.- Prepare fresh Heme/Cofactor solutions.- Verify the pH of the Assay Buffer is 8.0. |
| High Background Signal | - Autoxidation of TMPD or Arachidonic Acid | - Prepare substrate solutions fresh before use.- Subtract the rate of a "no enzyme" control well from all measurements. |
| Inconsistent Replicates | - Pipetting errors- Temperature fluctuations across the plate | - Use calibrated pipettes; practice consistent technique.- Ensure the plate reader's incubation chamber is equilibrated to 25°C. |
| Inhibitor Insoluble | - Compound precipitated out of solution | - Check final DMSO concentration (keep below 1-2%).- Vortex inhibitor dilutions thoroughly. If issues persist, sonication may be required. |
References
-
Patsnap Synapse. (2025). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. [Link]
-
MedScool. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]
-
Creative BioMart. COX Colorimetric Inhibitor Screening Assay Kit. [Link]
-
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]
-
Wikipedia. Lineweaver–Burk plot. [Link]
-
Microbe Notes. (2022). Lineweaver–Burk Plot. [Link]
-
Wikipedia. IC50. [Link]
-
PubMed. (1999). The binding of arachidonic acid in the cyclooxygenase active site of mouse prostaglandin endoperoxide synthase-2 (COX-2). [Link]
-
Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. [Link]
-
MDPI. (n.d.). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. [Link]
-
YouTube. (2020). BIOCHEM 23 - Enzyme Inhibition using Lineweaver-Burk Plots. [Link]
-
ResearchGate. (n.d.). Arachidonic acid–induced gene expression of COX-2, NF-κB2, and IκBα,.... [Link]
-
University of California, Davis. (n.d.). ENZYME ACTIVITY. [Link]
-
edX. (n.d.). IC50 Determination. [Link]
-
Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity - MCAT Content. [Link]
-
ResearchGate. (n.d.). Overview of the cyclooxygenase pathway. Arachidonic acid, the substrate.... [Link]
-
University of Massachusetts Amherst. (2023). Lecture 13 Determination of Km and Vmax. [Link]
-
Labclinics. COX (ovine) Colorimetric Inhibitor Screening Assay Kit. [Link]
-
PubMed. (2010). Structural basis of fatty acid substrate binding to cyclooxygenase-2. [Link]
-
TeachMe Physiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]
-
Cer, Z. et al. (2009). IC50-to-Ki converter. [Link]
-
ResearchGate. (2021). How to calculate IC50 from the calculated concentration of unknown samples?. [Link]
-
ACS Publications. (2019). Engineered Substrate for Cyclooxygenase-2: A Pentapeptide Isoconformational to Arachidonic Acid for Managing Inflammation. [Link]
-
Khan Academy. (n.d.). Steady states and the Michaelis Menten equation. [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
Squarespace. (n.d.). Protocol. [Link]
-
Wikipedia. Enzyme assay. [Link]
-
Nature. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.... [Link]
-
NIH. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. The binding of arachidonic acid in the cyclooxygenase active site of mouse prostaglandin endoperoxide synthase-2 (COX-2). A putative L-shaped binding conformation utilizing the top channel region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of fatty acid substrate binding to cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 7. COX Colorimetric Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
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- 9. Enzyme Concentration | Worthington Biochemical [worthington-biochem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]
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- 14. microbenotes.com [microbenotes.com]
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- 16. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. courses.edx.org [courses.edx.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Phenyl Ring of 5-(4-Methoxyphenyl)pentanoic Acid
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical strategies for the functionalization of the phenyl ring of 5-(4-methoxyphenyl)pentanoic acid. The protocols herein are designed to be robust and reproducible, offering detailed step-by-step methodologies for various transformations, including electrophilic aromatic substitution and directed ortho-metalation. Each protocol is accompanied by mechanistic insights, safety precautions, and data presentation to ensure scientific integrity and practical utility.
Introduction: Strategic Importance and Chemical Landscape
This compound is a valuable scaffold in medicinal chemistry and materials science. The presence of the methoxy group on the phenyl ring and the terminal carboxylic acid functionality provides two distinct handles for chemical modification. Functionalization of the aromatic ring allows for the introduction of diverse substituents, enabling the modulation of physicochemical properties such as lipophilicity, electronic character, and biological activity.
The methoxy group is a powerful electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution (EAS).[1][2][3] This activation is not uniform across all positions; the methoxy group directs incoming electrophiles primarily to the ortho (C3 and C5) and para (C6) positions relative to the methoxy group. Since the para position is already occupied by the pentanoic acid chain, functionalization is anticipated to occur at the ortho positions.
This guide will explore several key methods for the targeted functionalization of the phenyl ring of this compound, providing both the "why" and the "how" for each transformation.
General Experimental Workflow
The successful functionalization of this compound requires careful planning and execution. A general workflow is outlined below.
Figure 1: General laboratory workflow for the functionalization of this compound.
Electrophilic Aromatic Substitution (EAS) Reactions
The electron-rich nature of the anisole moiety makes it highly susceptible to EAS reactions. The methoxy group directs substitution to the positions ortho to it.
Nitration: Introduction of a Nitro Group
Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring. The nitro group is a versatile functional group that can be further reduced to an amine, which can then be used in a variety of coupling reactions.
Mechanism Insight: The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.[4] The electron-rich phenyl ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores aromaticity.
Protocol: Nitration of this compound
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the solution while maintaining the temperature at 0 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 5-(3-nitro-4-methoxyphenyl)pentanoic acid.
-
-
Safety Precautions:
-
Concentrated acids are highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The nitration reaction is exothermic. Maintain strict temperature control to avoid runaway reactions.
-
Halogenation: Introduction of Halogens
Halogenation introduces a halogen atom (Br, Cl) onto the aromatic ring. The resulting aryl halides are valuable precursors for cross-coupling reactions.[5]
Mechanism Insight: Halogenation of activated rings like anisole often requires a Lewis acid catalyst (e.g., FeBr₃ for bromination) to polarize the halogen molecule, making it more electrophilic.[6]
Protocol: Bromination of this compound
-
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron(III) Bromide (FeBr₃) or Iron filings
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in CCl₄ or DCM in a round-bottom flask.
-
Add a catalytic amount of FeBr₃ or a few iron filings.
-
In a dropping funnel, place a solution of bromine (1.1 eq) in the same solvent.
-
Add the bromine solution dropwise to the reaction mixture at room temperature. The red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding saturated sodium thiosulfate solution to remove any unreacted bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography to obtain 5-(3-bromo-4-methoxyphenyl)pentanoic acid.
-
-
Safety Precautions:
-
Bromine is highly corrosive, toxic, and volatile. Handle it in a well-ventilated fume hood with appropriate PPE.
-
Carbon tetrachloride is a hazardous solvent and should be handled with care.
-
Friedel-Crafts Acylation: Introduction of an Acyl Group
Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring, forming a ketone.[1][7] This reaction is a powerful tool for C-C bond formation.
Mechanism Insight: An acylium ion is generated from an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[7] The acylium ion then acts as the electrophile in the EAS reaction. It's important to note that strong Lewis acids like AlCl₃ can potentially demethylate the methoxy group.[8] Milder catalysts like FeCl₃ or ZnCl₂ can be used to avoid this side reaction.[8]
Protocol: Friedel-Crafts Acylation of this compound
-
Materials:
-
This compound (or its methyl ester to avoid reaction at the carboxylic acid)
-
Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)
-
Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃)
-
Dichloromethane (DCM) or Nitrobenzene
-
Ice-cold dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
Suspend the Lewis acid (e.g., FeCl₃, 1.2 eq) in DCM in a round-bottom flask cooled in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the suspension.
-
Add a solution of this compound methyl ester (1.0 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold dilute HCl.
-
Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting ketone by column chromatography.
-
If the starting material was the ester, hydrolyze the ester back to the carboxylic acid using standard procedures (e.g., NaOH in MeOH/H₂O).
-
-
Safety Precautions:
-
Lewis acids like AlCl₃ react violently with water. Ensure all glassware is dry and the reaction is protected from moisture.
-
The reaction generates HCl gas, so it must be performed in a fume hood.[9]
-
Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a mild method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[10][11]
Mechanism Insight: The Vilsmeier reagent, a chloroiminium ion, is formed in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[12][13] This reagent is a weak electrophile that reacts with the activated phenyl ring.
Protocol: Vilsmeier-Haack Formylation of this compound
-
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Sodium Acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
To a solution of the starting material (1.0 eq) in DMF, add POCl₃ (1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Cool the mixture to 0 °C and add a solution of sodium acetate in water.
-
Stir for an additional 10 minutes.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the residue by column chromatography to yield 5-(3-formyl-4-methoxyphenyl)pentanoic acid.
-
-
Safety Precautions:
-
POCl₃ is corrosive and reacts with moisture. Handle in a fume hood.
-
The reaction can be exothermic, so maintain temperature control.
-
Directed ortho-Metalation (DoM): A Regiospecific Approach
Directed ortho-metalation is a powerful strategy for the exclusive functionalization of the ortho position to a directing metalation group (DMG).[14][15] The methoxy group is an effective DMG.[14][15]
Mechanism Insight: The heteroatom of the DMG coordinates to an organolithium reagent (e.g., n-butyllithium), which then deprotonates the nearest ortho position to form an aryllithium intermediate.[14][15] This intermediate can then be quenched with various electrophiles.
Figure 2: Conceptual pathway for Directed ortho-Metalation.
Protocol: ortho-Lithiation and Carboxylation of this compound
-
Materials:
-
This compound (protected as a silyl ester)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Dry Ice (solid CO₂)
-
Diethyl ether
-
Dilute HCl
-
Schlenk flask, syringes, argon or nitrogen atmosphere.
-
-
Procedure:
-
The carboxylic acid must be protected, for example, as a silyl ester, to prevent reaction with the organolithium reagent.
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the protected starting material (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (2.2 eq, to deprotonate the ortho position and any residual acidic protons) via syringe.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by pouring the mixture onto a slurry of crushed dry ice in diethyl ether.
-
Allow the mixture to warm to room temperature.
-
Add dilute HCl to protonate the carboxylate and hydrolyze the silyl ester.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the product to yield 5-(3-carboxy-4-methoxyphenyl)pentanoic acid.
-
-
Safety Precautions:
-
Organolithium reagents are highly pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere using anhydrous solvents and proper syringe techniques.
-
Handle dry ice with cryogenic gloves.
-
Post-Functionalization Chemistry: Cross-Coupling Reactions
Once the phenyl ring is functionalized with a halide, it can be further modified using transition metal-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine.[16][17] It is a powerful method for synthesizing aryl amines.
Protocol: Buchwald-Hartwig Amination of 5-(3-bromo-4-methoxyphenyl)pentanoic acid
-
Materials:
-
5-(3-bromo-4-methoxyphenyl)pentanoic acid (or its ester)
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk tube, glovebox or inert atmosphere techniques.
-
-
Procedure:
-
In a glovebox, add the aryl bromide (1.0 eq), amine (1.2 eq), NaOtBu (1.4 eq), palladium precatalyst (e.g., 2 mol%), and ligand (e.g., 4 mol%) to a Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a glovebox or under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is moisture-sensitive.
-
Data Summary
| Functionalization Method | Reagents | Typical Position of Substitution | Product |
| Nitration | HNO₃, H₂SO₄ | ortho to -OCH₃ | 5-(3-nitro-4-methoxyphenyl)pentanoic acid |
| Bromination | Br₂, FeBr₃ | ortho to -OCH₃ | 5-(3-bromo-4-methoxyphenyl)pentanoic acid |
| Friedel-Crafts Acylation | CH₃COCl, FeCl₃ | ortho to -OCH₃ | 5-(3-acetyl-4-methoxyphenyl)pentanoic acid |
| Vilsmeier-Haack | POCl₃, DMF | ortho to -OCH₃ | 5-(3-formyl-4-methoxyphenyl)pentanoic acid |
| Directed ortho-Metalation | n-BuLi, then CO₂ | ortho to -OCH₃ | 5-(3-carboxy-4-methoxyphenyl)pentanoic acid |
Conclusion
The functionalization of the phenyl ring of this compound offers a gateway to a diverse range of novel compounds. The protocols and strategies outlined in this guide provide a robust foundation for researchers to explore the chemical space around this valuable scaffold. Careful consideration of the electronic effects of the methoxy group and the choice of reagents and reaction conditions are paramount to achieving the desired transformations with high selectivity and yield.
References
-
Directed ortho metalation - Wikipedia. [Link]
-
13 Friedel-Crafts Acylation - UW-Madison Chemistry. [Link]
-
Directed ortho metalation - chemeurope.com. [Link]
-
On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. [Link]
-
Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. [Link]
-
Friedel-Crafts Acylation of Anisole - StuDocu. [Link]
-
Directed (ortho) Metallation - University of Rochester. [Link]
-
On Friedel-Crafts acetylation, anisole yields - Vedantu. [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PubMed Central. [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. [Link]
-
07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers | Journal of the American Chemical Society - ACS Publications. [Link]
-
Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms - ResearchGate. [Link]
-
ortho metalation - Andrew G Myers Research Group. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. [Link]
-
Grids I: Electrophilic Aromatic Substitution - SciELO México. [Link]
-
Electrophilic aromatic substitution - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. [Link]
-
Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
This compound | CAS#:7508-04-5 | Chemsrc. [Link]
-
5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid | C12H16O4 | CID 240452 - PubChem. [Link]
-
18.7 Electrophilic Aromatic Substitution of Substituted Benzenes - Chemistry LibreTexts. [Link]
-
Functionalization of strained rings via nucleophilic catalysis - ChemRxiv. [Link]
-
A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis - PMC. [Link]
-
Pentanoic acid, 5-(4-formyl-3,5-dimethoxyphenoxy)-, ethyl ester - PubChem. [Link]
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Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation - Eco-Vector Journals Portal. [Link]
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Application of 5-(4-Methoxyphenyl)pentanoic acid in medicinal chemistry
An Application Guide to 5-(4-Methoxyphenyl)pentanoic Acid in Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutic agents. This compound is one such scaffold, offering a unique combination of structural features that make it a valuable starting point for drug design. Its architecture comprises a methoxyphenyl group, which provides a lipophilic and aromatic "cap" capable of engaging in various receptor interactions; a flexible five-carbon aliphatic chain that can function as an optimal linker; and a terminal carboxylic acid, a crucial functional group that can act as a hydrogen bond donor/acceptor, a metal-chelating group, or a point for further chemical modification.
This guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into its role as a key building block for enzyme inhibitors, particularly for targets implicated in cancer and inflammation, and provide detailed protocols to empower researchers in their drug development endeavors.
Core Applications in Drug Design
The utility of the this compound framework stems from its presence in molecules targeting critical enzymes involved in pathophysiology. Its derivatives have shown significant promise as inhibitors of histone deacetylases (HDACs) and lipoxygenases (LOXs), two enzyme families of high interest in oncology and inflammatory diseases.
A Key Linker Moiety for Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are epigenetic regulators that play a crucial role in gene expression. Their overexpression is linked to tumor cell proliferation and survival, making them a prime target for cancer therapy.[1][2] The generally accepted pharmacophore for hydroxamic acid-based HDAC inhibitors consists of three key parts: a "cap" group that interacts with the surface of the enzyme's active site, a hydrophobic linker, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the enzyme's catalytic tunnel.[3][4]
The this compound structure provides an ideal linker for this pharmacophore. The pentanoic acid's five-carbon chain offers the optimal length (typically 4-6 carbons) to span the distance from the surface recognition region to the catalytic zinc ion.[3][4] The terminal carboxylic acid can be readily converted into more potent zinc-binding groups, such as hydroxamic acid.[1][5]
A notable application is in the design of dual-target inhibitors. For instance, researchers have incorporated this linker into hybrid molecules designed to inhibit both the Epidermal Growth Factor Receptor (EGFR) and HDACs.[1] In one study, a series of hybrids with a five-carbon linker (derived from the pentanoic acid structure) and a hydroxamic acid ZBG exhibited potent anticancer activity against multiple cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range.[1]
Conceptual Design of an HDAC Inhibitor
The diagram below illustrates the pharmacophoric components of a typical HDAC inhibitor and how the this compound scaffold can be utilized within this model.
Caption: HDAC Inhibitor Pharmacophore Model.
Table 1: Activity of Hybrid EGFR/HDAC Inhibitors with a Pentanoic Acid-Derived Linker [1]
| Compound ID | Linker Length | ZBG | Cell Line | IC₅₀ (µM) |
| 4b | 5 Carbons | -CONHOH | HepG2 | 0.536 |
| MCF-7 | 1.206 | |||
| HCT116 | 0.957 | |||
| A549 | 1.143 | |||
| 4a | 4 Carbons | -CONHOH | HepG2 | 3.619 |
| MCF-7 | 1.971 | |||
| 4c | 6 Carbons | -CONHOH | HepG2 | 2.536 |
| MCF-7 | 1.183 | |||
| SAHA | - | -CONHOH | HepG2 | 3.63 |
| (Control) | MCF-7 | 2.43 |
ZBG = Zinc-Binding Group; SAHA = Vorinostat, an approved HDAC inhibitor.
Scaffold for Allosteric Lipoxygenase (LOX) Inhibitors
Mammalian 15-lipoxygenases (ALOX15) are enzymes that peroxidize lipids and are implicated in various inflammatory conditions and cancer models.[6][7] The 4-methoxyphenyl moiety is a key structural element in a class of indole and imidazole-based derivatives that function as substrate-specific, allosteric inhibitors of ALOX15.[6][7]
In these inhibitors, the 4-methoxyphenyl group is not part of a pentanoic acid chain but is directly attached to a core heterocycle (like indole or imidazole). This structural motif serves as a pharmacophore that binds to the substrate-binding pocket of one monomer in the dimeric ALOX15 enzyme. This binding event allosterically modulates the catalytic center of the other monomer, leading to a substrate-specific inhibition of the enzyme's activity.[6][7] This sophisticated mechanism highlights the importance of the methoxyphenyl group in guiding molecular interactions for potent and selective enzyme inhibition.
Proposed Allosteric Inhibition of ALOX15
The following workflow illustrates the proposed mechanism by which these inhibitors function.
Caption: Allosteric Inhibition of Dimeric ALOX15.
Experimental Protocols
The following protocols are generalized methodologies based on established procedures in the literature. Researchers should adapt them based on specific laboratory conditions and the precise nature of the target compounds.
Protocol 1: Synthesis - Amide Coupling of this compound
This protocol describes a standard procedure to couple the carboxylic acid with an amine, a key step in synthesizing many bioactive derivatives, including precursors to hydroxamic acids.
Objective: To synthesize N-benzyl-5-(4-methoxyphenyl)pentanamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Addition of Reagents: Add HBTU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x).
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific HDAC isozyme using a commercially available fluorometric assay kit.
Objective: To determine the IC₅₀ value of a test compound against a human HDAC isozyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease and Trichostatin A as a stop reagent)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., SAHA/Vorinostat)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the HDAC assay buffer. Also prepare dilutions of the positive control. The final DMSO concentration in the well should be ≤1%.
-
Enzyme Reaction:
-
In the wells of the 96-well plate, add the HDAC assay buffer.
-
Add the test compound dilutions or controls to the respective wells.
-
Add the recombinant HDAC enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop and Develop: Add the developer solution to each well. This stops the HDAC reaction and allows the protease to cleave the deacetylated substrate, releasing the fluorescent AMC group.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes.
-
Measurement: Read the fluorescence intensity on a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" (vehicle) control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]
-
Conclusion and Future Directions
This compound is a deceptively simple molecule that serves as a powerful and versatile building block in modern medicinal chemistry. Its structural components are ideally suited for the rational design of enzyme inhibitors, particularly in the fields of oncology and inflammation. The successful incorporation of its core motifs into potent HDAC and allosteric ALOX15 inhibitors validates its status as a privileged scaffold.
Future research could expand its application by:
-
Exploring Bioisosteres: Replacing the carboxylic acid with other zinc-binding groups or acidic bioisosteres to modulate potency, selectivity, and pharmacokinetic properties.[5]
-
Targeting Other Enzymes: Utilizing the scaffold to design inhibitors for other metalloenzymes where a similar pharmacophore model is applicable.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the methoxy group, the position of substitution on the phenyl ring, and the length of the alkyl chain to optimize activity against specific targets.
By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to unlock the full potential of this valuable chemical entity in the ongoing quest for novel therapeutics.
References
-
PrepChem. Synthesis of 5-oxo-5-(4-methoxy-3-propylphenyl)pentanoic acid. Available from: [Link]
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PubChem. 5-((4-Methoxybenzyl)amino)pentanoic acid. National Center for Biotechnology Information. Available from: [Link]
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Antontsev, V., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules, 28(14), 5418. Available from: [Link]
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Chemsrc. This compound. Available from: [Link]
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PubChem. 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid. National Center for Biotechnology Information. Available from: [Link]
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Antontsev, V., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? PubMed. Available from: [Link]
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PrepChem. Synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic acid. Available from: [Link]
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Abdel-Gawad, N. M., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules, 26(22), 6965. Available from: [Link]
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Izumida, M., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. Available from: [Link]
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Kim, J. H., et al. (2006). 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth. Journal of Cancer Research and Clinical Oncology, 132(4), 223-233. Available from: [Link]
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Schulz, M., et al. (2014). Plants Release Precursors of Histone Deacetylase Inhibitors to Suppress Growth of Competitors. The Plant Cell, 26(7), 2853–2867. Available from: [Link]
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Ghiuru, R., et al. (2022). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} -1-phenylethan-1-ol: Synthesis, X-ray Crystalography, Hirshfeld Surface Analysis and DFT Studies. Molecules, 27(19), 6702. Available from: [Link]
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Aisyah, S., et al. (2023). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. ResearchGate. Available from: [Link]
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Singh, B. N., et al. (2013). Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. Pharmaceuticals, 6(2), 148-172. Available from: [Link]
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Wagner, F. F., et al. (2021). Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction. Journal of Medicinal Chemistry, 64(6), 3124–3142. Available from: [Link]
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Senger, J., et al. (2020). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 15(19), 1838–1847. Available from: [Link]
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Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 5-(4-Methoxyphenyl)pentanoic Acid Synthesis
Welcome to the technical support guide for the synthesis of 5-(4-Methoxyphenyl)pentanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. Our goal is to help you navigate the common challenges in this two-step synthesis, optimize your reaction conditions, and ultimately improve your overall yield and purity.
The primary synthetic route involves an initial Friedel-Crafts acylation of anisole with glutaric anhydride, followed by the reduction of the resulting ketoacid. The choice of reduction method—typically Clemmensen or Wolff-Kishner—is a critical decision point that significantly impacts the reaction's success based on substrate compatibility and available equipment. This guide will explore the nuances of each step to ensure a robust and reproducible outcome.
Overall Synthesis Pathway
The synthesis is typically performed in two main stages as depicted below.
Caption: Overall synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Part 1: Friedel-Crafts Acylation Issues
Question 1: My Friedel-Crafts acylation reaction has a very low yield or did not proceed at all. What are the common causes?
Answer: A low or zero yield in this step is one of the most frequent challenges. The root cause often lies with the catalyst or the reagents.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst, preventing the formation of the critical acylium ion electrophile. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Reagent Quality: The purity of anisole and glutaric anhydride is crucial. Impurities can compete in side reactions or inhibit the catalyst. It is recommended to use freshly opened or purified reagents.
-
Insufficient Catalyst: Friedel-Crafts acylations require more than a catalytic amount of Lewis acid. The AlCl₃ coordinates to the carbonyl oxygen of the newly formed ketone product, rendering it inactive. Therefore, you must use at least one equivalent of AlCl₃ for the acylating agent and another for the product, making a stoichiometric amount (often >2 equivalents) necessary.
-
Sub-optimal Temperature: While some acylations work at room temperature, this specific reaction often requires gentle heating to overcome the activation energy.[1] Conversely, excessively high temperatures can promote side reactions and decomposition, leading to a dark, tarry reaction mixture. Monitor the reaction temperature closely.
Question 2: I'm observing the formation of multiple products, and my final product is difficult to purify. Why is this happening?
Answer: The formation of multiple products can stem from the high reactivity of the anisole starting material.
-
Polysubstitution: The methoxy group (-OCH₃) on anisole is a strong activating group, directing electrophilic substitution to the ortho and para positions. While the primary product is the desired para-substituted ketone, some ortho-acylation can occur. More importantly, while the acyl group you add is deactivating and generally prevents a second acylation on the same ring, highly reactive starting materials can still lead to side products if conditions are not controlled.[1][2][3] To minimize this, add the acylating agent slowly and maintain a consistent reaction temperature.
-
Reaction with Solvent: If you are using a reactive solvent like nitrobenzene or tetrachloroethane, it can sometimes participate in side reactions under harsh conditions.[4] Dichloromethane or 1,2-dichloroethane are often preferred for their relative inertness.
Question 3: The workup procedure involving the decomposition of the aluminum chloride complex is difficult and results in product loss. How can I improve it?
Answer: The workup is a critical step for isolating your intermediate ketoacid. The aluminum chloride complex must be carefully hydrolyzed.
-
Procedure: The standard and most effective method is to slowly and carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.[1][5] This should be done in a well-ventilated fume hood with vigorous stirring. The acid helps to keep the aluminum salts dissolved in the aqueous phase.
-
Emulsion Formation: Emulsions can form during the extraction phase, making layer separation difficult. To break emulsions, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel instead of shaking it vigorously.
-
Product Precipitation: The intermediate ketoacid may sometimes precipitate out during the workup. Ensure you extract both the aqueous layer and any solid material with your organic solvent (e.g., ether or dichloromethane) to avoid losing the product.[4]
Part 2: Carbonyl Reduction Issues
Question 4: My Clemmensen reduction is incomplete, and I am recovering a lot of the starting ketoacid. What went wrong?
Answer: The Clemmensen reduction is a heterogeneous reaction occurring on the surface of zinc, so its effectiveness is highly dependent on the setup.[6]
-
Zinc Amalgam Activity: The zinc must be freshly amalgamated to be effective. The mercury creates a fresh, reactive zinc surface. If the amalgam is old or poorly prepared, the reaction will be sluggish or fail.
-
Acid Concentration: The reaction requires concentrated hydrochloric acid to proceed.[5] If the acid is too dilute, the reduction will stall.
-
Insufficient Reflux: The reaction typically needs to be heated under reflux for an extended period (sometimes 24-48 hours) to go to completion.[4][7] Ensure you are maintaining a steady reflux for the recommended time.
-
Substrate Incompatibility: While aryl-alkyl ketones are ideal substrates for the Clemmensen reduction, the presence of any acid-sensitive functional groups on your molecule would lead to side reactions.[5][8] For this specific synthesis, this is not an issue, but it's a crucial consideration in general.
Question 5: My Wolff-Kishner reduction is not working, and the yield is very low. What are the key parameters to control?
Answer: The Wolff-Kishner reduction requires strongly basic conditions and high temperatures, typically 180-200°C.[9][10] Failure is almost always due to incorrect reaction conditions.
-
High Temperature is Essential: The decomposition of the hydrazone intermediate is the key step and requires high temperatures.[11] The presence of water, a byproduct of hydrazone formation, will lower the boiling point of the reaction mixture and prevent it from reaching the necessary temperature.
-
The Huang-Minlon Modification: This is the most common and effective variant of the Wolff-Kishner reduction.[9][10] The protocol involves first forming the hydrazone at a lower temperature (e.g., refluxing in ethylene glycol), and then distilling off the water and excess hydrazine. This allows the reaction temperature to rise to ~200°C, driving the reduction to completion in a much shorter time (3-6 hours).[11]
-
Strong Base: A strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is required. Ensure you are using a sufficient molar excess.
-
Side Reactions: A common side reaction is the formation of an azine, which occurs when the hydrazone reacts with another molecule of the starting ketone.[9] This can be minimized by ensuring the reaction proceeds quickly to the reduction step.
Frequently Asked Questions (FAQs)
Q1: Which reduction method is better for this synthesis: Clemmensen or Wolff-Kishner?
A: Both methods are effective for reducing the aryl-alkyl ketone in this synthesis.[12] The choice depends on practical considerations:
-
Clemmensen Reduction: Is advantageous if you want to avoid extremely high temperatures and hazardous reagents like hydrazine. However, it requires handling mercury (for the amalgam) and large volumes of concentrated acid, and reaction times can be long.[5][13]
-
Wolff-Kishner Reduction: Is often faster and can give higher yields when performed correctly using the Huang-Minlon modification.[9][11] It is the preferred method if your molecule contains acid-sensitive groups. The main drawbacks are the need for high temperatures and the use of hydrazine, which is toxic.
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction (Huang-Minlon) |
| Reagents | Zn(Hg), conc. HCl | Hydrazine (N₂H₄), KOH or NaOH, Ethylene Glycol |
| Conditions | Acidic, Reflux | Basic, High Temp (~200°C) |
| Pros | Good for acid-stable compounds, avoids hydrazine.[13] | Good for base-stable compounds, often faster and higher yielding.[9][11] |
| Cons | Requires toxic mercury, long reaction times, strongly acidic.[5] | Requires high temperatures, uses toxic hydrazine.[9] |
Q2: What is a typical overall yield for the synthesis of this compound?
A: The overall yield can vary significantly based on the efficiency of each step and the purification process. A literature example shows a yield of approximately 70g of the intermediate ketoacid from 60g of anisole, followed by a yield of 36g of the final product from the 70g of ketoacid via Clemmensen reduction.[4] This suggests a yield of roughly 50% for the reduction step. With optimization, an overall yield of 40-60% from anisole is a reasonable target.
Q3: How can I confirm the identity and purity of my final product?
A: A combination of standard analytical techniques should be used:
-
Melting Point: The pure compound has a reported melting point of 84°C.[4] A sharp melting point close to this value is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure by showing the characteristic peaks for the aromatic protons, the methoxy group, the aliphatic chain, and the carboxylic acid proton.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (208.25 g/mol ).[14]
-
Infrared (IR) Spectroscopy: This can confirm the presence of the carboxylic acid C=O and O-H stretches and the disappearance of the ketone C=O stretch from the intermediate.
Q4: Are there alternative synthetic routes?
A: Yes, while the Friedel-Crafts acylation followed by reduction is the most common route, other strategies exist. For instance, one could envision a cross-coupling reaction, such as a Suzuki or Stille coupling, to connect the aryl and alkyl portions, though this would likely involve more steps and different starting materials.[15] Alternative reduction methods beyond Clemmensen and Wolff-Kishner, such as catalytic hydrogenation over Pd/C, can also reduce aryl ketones to methylene groups.[16]
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-oxo-5-(4-methoxyphenyl)pentanoic acid (Friedel-Crafts Acylation)
This protocol is adapted from established procedures.[4]
-
Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to handle HCl gas), add anhydrous aluminum chloride (112 g).
-
Solvent Addition: Add tetrachloroethane (880 ml) and nitrobenzene (200 ml) to the flask and cool the mixture to 3-4°C in an ice-salt bath.
-
Reagent Addition: In the dropping funnel, prepare a mixture of anisole (60 g) and glutaric anhydride (50.5 g).
-
Reaction: Add the anisole-glutaric anhydride mixture slowly to the stirred AlCl₃ suspension over one hour, ensuring the internal temperature is maintained between 3-4°C.
-
Stirring: After the addition is complete, allow the mixture to stir at this temperature for 24 hours, then let it warm to room temperature and stir for another 24 hours. The mixture will become dark and viscous.
-
Workup: Carefully and slowly pour the reaction mixture into a 2 L beaker containing 500 g of crushed ice and 100 ml of concentrated hydrochloric acid. Stir vigorously until the complex is fully decomposed.
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ether.
-
Purification: Combine all organic layers and extract the product into an aqueous phase using a saturated sodium bicarbonate solution. Wash the bicarbonate extract with ether to remove neutral impurities.
-
Isolation: Slowly acidify the aqueous bicarbonate solution with concentrated HCl until no more precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallization: Recrystallize the crude product from a mixture of ethyl acetate and light petroleum to yield pure 5-oxo-5-(4-methoxyphenyl)pentanoic acid as a crystalline solid.
Protocol 2A: Clemmensen Reduction
This protocol is adapted from established procedures.[4][7]
-
Amalgam Preparation: In a flask, add zinc amalgam (270 g). (To prepare the amalgam, wash zinc turnings with dilute HCl, then stir with a 5% solution of mercuric chloride (HgCl₂) for 5 minutes. Decant the solution and wash the amalgam with water.)
-
Setup: To the flask containing the amalgam, add the 5-oxo-5-(4-methoxyphenyl)pentanoic acid (70 g), dioxane (300 ml), toluene (300 ml), and concentrated hydrochloric acid (100 ml).
-
Reaction: Heat the mixture under reflux with vigorous stirring for 48 hours. Add an additional 50 ml of concentrated HCl every 6-8 hours to maintain the acid concentration.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer twice with ether.
-
Purification: Combine the organic layers, wash with water, then brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Evaporate the solvent under reduced pressure to obtain an oil, which should then be crystallized from cyclohexane to yield pure this compound.
Protocol 2B: Wolff-Kishner Reduction (Huang-Minlon Modification)
This protocol is based on the highly effective Huang-Minlon modification.[9][10][11]
-
Setup: In a round-bottom flask fitted with a distillation head and condenser, combine 5-oxo-5-(4-methoxyphenyl)pentanoic acid (50 g), diethylene glycol (200 ml), hydrazine hydrate (85%, 30 ml), and potassium hydroxide pellets (30 g).
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140°C) for 1.5 hours to form the hydrazone.
-
Water Removal: After hydrazone formation, change the condenser setup for distillation. Increase the heating to distill off water and excess hydrazine. The internal temperature will rise.
-
Reduction: Once the internal temperature reaches 195-200°C, switch back to a reflux condenser and maintain this temperature for 4-5 hours. Nitrogen gas evolution should be observed.
-
Workup: Cool the reaction mixture and pour it into 500 ml of cold water.
-
Isolation: Acidify the aqueous solution with 6M HCl until the product precipitates completely.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like cyclohexane or an ethanol/water mixture.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing low-yield issues.
References
-
PrepChem.com. (n.d.). Synthesis of 5-oxo-5-(4-methoxy-3-propylphenyl)pentanoic acid. Retrieved from [Link]
-
Wikipedia. (2023). Clemmensen reduction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Musielak, M., et al. (2003). Convenient Synthetic Routes to 5-Substituted 3-(4-Methoxyphenyl)-4(1H)-quinolones. Synlett, 2003(10), 1542-1544. Retrieved from [Link]
-
Wikipedia. (2023). Wolff–Kishner reduction. Retrieved from [Link]
-
Leah4sci. (2017). Friedel-Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
SlideShare. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Huang-Minlon. (1946). A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487-2488. Retrieved from [Link]
-
Quora. (2017). What is a Clemmensen reduction?. Retrieved from [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]
Sources
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- 16. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)pentanoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(4-Methoxyphenyl)pentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experimental issues, optimize your reaction conditions, and ensure the integrity of your results.
The typical synthesis is a two-stage process: a Friedel-Crafts acylation of anisole with glutaric anhydride to form an intermediate ketoacid, followed by a reduction of the ketone to yield the final product. This guide is structured to address potential issues in each of these critical steps.
Part 1: Troubleshooting the Friedel-Crafts Acylation Step
The first stage, the reaction of anisole and glutaric anhydride using a Lewis acid catalyst like aluminum chloride (AlCl₃), is a robust method for forming the key C-C bond. However, it is sensitive to several parameters that can lead to low yields and isomeric impurities.
Q1: I'm getting a very low yield of my desired ketoacid, 4-(4-methoxybenzoyl)butanoic acid. What are the most common causes?
A1: Low yields in this Friedel-Crafts acylation are frequently traced back to three main culprits: catalyst deactivation, insufficient catalyst loading, or sub-optimal reaction conditions.
-
Catalyst Inactivity due to Moisture: The Lewis acid catalyst, AlCl₃, is extremely hygroscopic. Any moisture in your glassware, solvent, or reagents will react with and deactivate the catalyst, halting the reaction.[1] It is imperative to use anhydrous solvents (like dichloromethane or nitrobenzene), flame-dried glassware, and freshly opened or purified reagents.
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations require stoichiometric amounts of the Lewis acid.[2] This is because the Lewis acid complexes with both the oxygen of the methoxy group on the anisole starting material and, more strongly, with the carbonyl oxygen of the ketone product.[3] This product complexation effectively removes the catalyst from the reaction. A molar excess (typically 2.2-2.5 equivalents) is often required to drive the reaction to completion.
-
Reaction Temperature and Time: While some acylations proceed at room temperature, this specific reaction may require gentle heating to overcome the activation energy.[1] Conversely, excessively high temperatures can promote side reactions. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
Troubleshooting Workflow for Low Acylation Yield
Caption: A systematic workflow for troubleshooting low yields in Friedel-Crafts acylation.
Q2: My NMR analysis shows a mixture of products, not just the clean para-substituted isomer. Why is this happening and how can I fix it?
A2: This is a classic regioselectivity issue. The methoxy group (-OCH₃) on anisole is a powerful ortho-, para-directing group in electrophilic aromatic substitution.[4] While the para-product is sterically favored and typically major, the formation of the ortho-isomer, 4-(2-methoxybenzoyl)butanoic acid, is a very common side reaction.
-
Causality: The methoxy group activates the aromatic ring by donating electron density through resonance, stabilizing the arenium ion intermediate formed during the electrophilic attack. This stabilization is most effective when the attack occurs at the ortho and para positions.
-
Mitigation & Purification:
-
Temperature Control: Lowering the reaction temperature often increases the selectivity for the para-isomer by favoring the thermodynamically more stable product over the kinetically accessible ortho-isomer.
-
Purification Protocol: The polarity difference between the ortho and para isomers is usually significant enough to allow for efficient separation by recrystallization. The more symmetrical para-isomer often has lower solubility and will crystallize out of a suitable solvent system (e.g., toluene, ethanol/water mixtures) upon cooling, leaving the ortho-isomer in the mother liquor.
-
Mechanism of Isomer Formation
Caption: Competing pathways for ortho and para substitution in the acylation of anisole.
Part 2: Troubleshooting the Reduction Step
Once the ketoacid intermediate is synthesized and purified, the next step is the reduction of the ketone carbonyl group to a methylene (CH₂) group. The choice of reduction method is critical and depends on the stability of your molecule and the desired outcome. The three most common methods—Clemmensen, Wolff-Kishner, and catalytic hydrogenation—each have unique side reactions.
Q3: My Clemmensen reduction is incomplete and I'm recovering starting material. I've also noticed some insoluble polymeric material. What's happening?
A3: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is effective for aryl-alkyl ketones but can be problematic.[5]
-
Incomplete Reaction: The reaction occurs on the surface of the zinc, so the quality and activation of your zinc amalgam are crucial.[6] Ensure the zinc is freshly amalgamated and that you have vigorous stirring to maximize surface contact. The concentration of the HCl is also critical; it must be concentrated to be effective.[7]
-
Side Reactions: The strongly acidic conditions can promote side reactions. For α,β-unsaturated ketones, both the double bond and the carbonyl can be reduced.[7] For some ketones, intermolecular reactions can occur, leading to dimerization products (pinacols) and subsequent polymerization, which may account for the insoluble material you are observing.[8] While the ether linkage in your substrate is generally stable, prolonged heating in strong acid could theoretically lead to cleavage.
| Parameter | Recommendation | Rationale |
| Zinc Amalgam | Prepare freshly before use. | Ensures a highly active metal surface for the reduction. |
| HCl Concentration | Use concentrated (37%) HCl. | The reaction rate is highly dependent on acid strength.[5] |
| Reaction Time | Monitor by TLC until starting material is consumed. | Avoids both incomplete reactions and potential degradation from prolonged heating. |
| Temperature | Maintain at reflux. | Provides the necessary activation energy for the reduction.[6] |
Table 1: Key Parameters for Optimizing Clemmensen Reduction.
Q4: I chose the Wolff-Kishner reduction to avoid strong acid, but the reaction is very slow and yields are poor. How can I improve it?
A4: The Wolff-Kishner reduction (hydrazine and a strong base like KOH at high temperatures) is an excellent alternative for acid-sensitive substrates.[9] Sluggishness is a common complaint, usually due to two factors:
-
Hydrazone Formation: The reaction proceeds via a hydrazone intermediate.[10] The initial formation of this hydrazone requires the removal of water.
-
Temperature: The decomposition of the hydrazone to the alkane and N₂ gas is the rate-determining step and requires very high temperatures (typically 180-200 °C).[11]
The Huang-Minlon modification is a widely adopted solution.[12] It involves conducting the reaction in a high-boiling solvent like ethylene glycol or diethylene glycol. The procedure allows for the initial formation of the hydrazone at a lower temperature (e.g., refluxing to remove water), followed by an increase in temperature to effect the final reduction, all in one pot. This significantly improves yields and reduces reaction times.[13]
Q5: I used catalytic hydrogenation to reduce the ketone, but my final product's mass spectrum shows a mass that is 4 or 6 units higher than expected. What is this byproduct?
A5: You are likely observing over-reduction, specifically the hydrogenation of the aromatic ring. This is a major potential side reaction in the catalytic hydrogenation of aryl ketones.[14]
-
The Side Reaction: Instead of selectively reducing the ketone, the catalyst is also reducing the double bonds in the benzene ring, leading to 5-(4-methoxycyclohexyl)pentanoic acid (mass +6) or partially hydrogenated intermediates.
-
Controlling Selectivity: The key is to choose conditions that favor ketone reduction over aromatic ring reduction.
-
Catalyst Choice: Palladium on carbon (Pd/C) is generally more selective for ketone reduction in the presence of an aromatic ring compared to more aggressive catalysts like rhodium (Rh/C) or platinum (Pt/O₂).
-
Solvent: The choice of solvent can significantly influence selectivity. Non-polar, alkane solvents may favor ring hydrogenation, whereas alcoholic or aromatic solvents can promote carbonyl hydrogenation.[14][15]
-
Conditions: Use the mildest conditions possible. This means lower hydrogen pressure (e.g., 1-5 atm) and lower temperatures (e.g., room temperature to 50 °C). Harsher conditions (high pressure/temperature) will invariably lead to more ring reduction.
-
| Catalyst | Typical Pressure | Temperature | Selectivity for Ketone Reduction | Common Side Reactions |
| 10% Pd/C | 1-5 atm | 25-50 °C | Good to Excellent | Minimal ring hydrogenation under mild conditions. |
| PtO₂ (Adam's cat.) | 1-5 atm | 25-70 °C | Moderate to Good | Increased risk of ring hydrogenation.[14] |
| Rhodium (e.g., Rh/C) | 5-10 atm | 50-100 °C | Poor | High propensity for aromatic ring hydrogenation.[14] |
Table 2: Comparison of Catalysts for Selective Ketone Hydrogenation.
Competing Reduction Pathways
Caption: Desired vs. undesired pathways in the catalytic hydrogenation step.
Part 3: Frequently Asked Questions (FAQs)
Q6: Which reduction method is the best choice for converting 4-(4-methoxybenzoyl)butanoic acid to the final product?
A6: There is no single "best" method; the optimal choice depends on your laboratory's capabilities, safety considerations, and the scale of your reaction.
-
Clemmensen Reduction: Choose this if you are comfortable working with mercury salts and concentrated acid and your molecule has no other acid-sensitive groups. It is a classic, powerful method.[6]
-
Wolff-Kishner Reduction: This is the preferred method if your molecule contains acid-sensitive functional groups. However, it requires high temperatures and careful handling of hydrazine, which is toxic.[9]
-
Catalytic Hydrogenation: This is often the cleanest and safest method, avoiding harsh acids, bases, and toxic metals. However, it requires hydrogenation equipment (e.g., a Parr shaker) and careful optimization to prevent the side reaction of aromatic ring reduction.
Q7: Why is it necessary to use more than two full equivalents of AlCl₃ in the Friedel-Crafts acylation step?
A7: This is an excellent question that highlights a key mechanistic detail of Friedel-Crafts acylation. The Lewis acid plays multiple roles, and its consumption throughout the reaction necessitates using a stoichiometric excess.
-
Activation of the Electrophile: One equivalent of AlCl₃ reacts with glutaric anhydride to generate the highly electrophilic acylium ion, which is required for the attack on the anisole ring.[16]
-
Complexation with the Substrate: The lone pair of electrons on the oxygen atom of anisole's methoxy group can act as a Lewis base, forming a complex with AlCl₃. This temporarily deactivates a portion of your starting material.[3]
-
Complexation with the Product: The carbonyl oxygen of the resulting ketone product is a strong Lewis base and forms a very stable complex with AlCl₃.[2] This complex is often brightly colored (orange/red) and is what necessitates an aqueous workup to break it apart and liberate the final product.[17] Because this complex is stable under the reaction conditions, it effectively sequesters one full equivalent of the catalyst per equivalent of product formed.
Therefore, you need at least one equivalent to activate the anhydride and another equivalent to account for product complexation, with an additional amount to overcome substrate complexation and ensure the reaction proceeds efficiently.
Role of AlCl₃ in the Acylation Reaction
Caption: The multiple roles of the AlCl₃ catalyst leading to its stoichiometric requirement.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
ORGANIC REACTION MECHANISM. (n.d.). Friedel-Crafts Reaction. [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
University of California, Irvine. (n.d.). 13 Friedel-Crafts Acylation. [Link]
-
YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]
-
Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole?[Link]
-
Studylib. (2006). Friedel-Crafts Acylation of Anisole. [Link]
-
Wikipedia. (2023). Clemmensen reduction. [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Wikipedia. (2023). Wolff–Kishner reduction. [Link]
-
SlideShare. (n.d.). Clemmensen reduction. [Link]
-
Chemsrc. (n.d.). This compound. [Link]
-
L.S. College, Muzaffarpur. (2020). Wolff–Kishner reduction. [Link]
-
PubChem. (n.d.). 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid. [Link]
-
Juniper Publishers. (2024). The Clemmensen Reduction. [Link]
-
National Institutes of Health (NIH). (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. [Link]
-
ResearchGate. (n.d.). Friedel-Crafts acylation of anisole with respect to acid anhydride. [Link]
-
Chem-Station. (2014). Wolff-Kishner Reduction. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
CORE. (2015). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. [Link]
-
Chemistry LibreTexts. (2023). Wolff-Kishner Reduction. [Link]
-
ResearchGate. (n.d.). Tuning Catalytic Activity in the Hydrogenation of Unactivated Olefins. [Link]
- Google Patents. (n.d.). CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.
-
ScienceDirect. (2015). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. [Link]
-
National Institutes of Health (NIH). (2024). Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. [Link]
-
MDPI. (n.d.). The Catalytic Hydrogenation of Phenanthrene: The Impact of Chrysotile and Coal Shale Catalysts. [Link]
- Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
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Stability of 5-(4-Methoxyphenyl)pentanoic acid under experimental conditions
Welcome to the technical support center for 5-(4-Methoxyphenyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This resource offers practical, field-proven insights to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs) on the Stability of this compound
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid in a tightly sealed container in a dry, dark place. Refrigeration at 2-8°C is recommended. Some suppliers suggest that for optimal shelf-life, it can be stored at room temperature if sealed in a dry environment[1]. As with many organic reagents, it is prudent to avoid moisture and direct sunlight to prevent potential degradation[2].
Q2: Is this compound sensitive to pH changes in solution?
A2: Like other carboxylic acids, this compound's stability can be influenced by pH. In strongly acidic or basic solutions, particularly at elevated temperatures, it may be susceptible to degradation. The methoxy group on the phenyl ring could be susceptible to cleavage under harsh acidic conditions, and the carboxylic acid functionality can undergo reactions typical of its class. It is advisable to prepare fresh solutions and use buffered systems when working in solution for extended periods.
Q3: What is the potential for oxidative degradation of this compound?
Q4: How photostable is this compound?
A4: Arylalkanoic acids can be sensitive to light. Photodegradation can occur through various mechanisms, including oxidation. It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Photostability studies are often a key component of forced degradation testing to determine a compound's intrinsic stability[3].
Troubleshooting Guide for Experimental Challenges
This guide provides solutions to specific issues that may arise during the analysis and handling of this compound.
Q1: I am seeing peak tailing or poor peak shape during HPLC analysis. What could be the cause?
A1: Peak tailing with carboxylic acids like this compound is a common issue in reverse-phase HPLC. It is often caused by the interaction of the acidic carboxyl group with residual silanols on the silica-based column packing.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will fully protonate the carboxylic acid, reducing its interaction with the stationary phase and improving peak shape.
-
Use a Buffered Mobile Phase: Employing a buffer system can help maintain a consistent pH and improve peak symmetry.
-
Column Choice: Consider using a column with end-capping or a polymer-based column to minimize silanol interactions.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
Q2: My analytical results are inconsistent, suggesting my compound may be degrading in the autosampler. How can I mitigate this?
A2: Instability in the autosampler can be a significant source of variability. This can be due to the temperature of the autosampler, the solvent the sample is dissolved in, or exposure to light.
Mitigation Strategies:
-
Control Temperature: If possible, use a cooled autosampler (e.g., set to 4°C) to slow down potential degradation.
-
Solvent Choice: Ensure your sample is dissolved in a solvent in which it is stable. For HPLC analysis, dissolving the sample in the mobile phase is often the best practice.
-
Limit Exposure Time: Prepare samples just before analysis and try to minimize the time they sit in the autosampler.
-
Use Amber Vials: To protect against photodegradation, use amber or light-blocking autosampler vials.
Q3: I am trying to develop a stability-indicating HPLC method. Where do I start?
A3: A stability-indicating method is one that can separate the parent drug from its degradation products. This is typically developed through forced degradation studies.
Workflow for Developing a Stability-Indicating Method:
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 60°C for 48 hours.
-
Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 48 hours.
-
Cool and dilute the solution for analysis. Prepare a fresh solution from the heat-stressed solid.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL in methanol) to direct sunlight or a photostability chamber for 24-48 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Dilute both solutions for analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by HPLC. A good starting point for the HPLC method would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Detection can be performed at around 254 nm.
Protocol 2: Recommended HPLC Method for Purity Assessment
This method can be used as a starting point for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be hypothesized under forced degradation conditions.
Caption: Hypothesized degradation pathways for this compound.
References
-
PrepChem. Synthesis of 5-oxo-5-(4-methoxy-3-propylphenyl)pentanoic acid. Available from: [Link]
-
Savić, V., et al. (2018). A modified RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids. Journal of the Serbian Chemical Society. Available from: [Link]
-
Journal of the Serbian Chemical Society. (2018). A modified RP-HPLC method for the determination of the pKa values of synthesized β-hydroxy-β-arylalkanoic acids. Available from: [Link]
-
Analytical Methods. (2015). Rapid characterization of the chemical constituents of Murraya paniculata (L.) Jack. by EIC-MS coupled with diagnostic product ions analysis. Available from: [Link]
-
Savić, V., et al. (2018). Determination of ionization constants (pKa) of β-hydroxy-β-arylalkanoic acids using RP-HPLC method. Kragujevac Journal of Science. Available from: [Link]
-
Chemsrc. This compound | CAS#:7508-04-5. Available from: [Link]
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Eurofins. Analytical Method Summaries. Available from: [Link]
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Shimadzu. (2014). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Technical Report. Available from: [Link]
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FUJIFILM Wako Pyrostar. (2024). How To Properly Store Reagents. Available from: [Link]
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PubChem. 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid. Available from: [Link]
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PubChem. 5-[1-(4-Methoxyphenyl)ethylamino]pentanoic acid. Available from: [Link]
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Reyes, C., et al. (2025). Identification and quantification of aliphatic and phenolic compounds in kraft black liquors by HPLC-DAD and IC-MS/MS. Journal of Chromatography B. Available from: [Link]
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Asian Publication Corporation. (2012). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Asian Journal of Chemistry. Available from: [Link]
-
Donnelly, M. I., et al. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology. Available from: [Link]
-
Dilber, S., et al. (2011). Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. Molecules. Available from: [Link]
-
PubMed. (2023). A comparison of four liquid chromatography-mass spectrometry platforms for the analysis of zeranols in urine. Available from: [Link]
-
Pharmacy 180. Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link]
-
Donnelly, M. I., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of Bacteriology. Available from: [Link]
-
Junek, R., et al. (2008). Antileukotrienic phenethylamido derivatives of arylalkanoic acids in the treatment of ulcerative colitis. European Journal of Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. Available from: [Link]
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Ansari, K. A., et al. (2016). Evaluation of solubility, photostability and antioxidant activity of ellagic acid cyclodextrin nanosponges fabricated by melt method and microwave-assisted synthesis. Journal of Microencapsulation. Available from: [Link]
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National Center for Biotechnology Information. (2017). Tentative Characterization of Polyphenolic Compounds in the Male Flowers of Phoenix dactylifera by Liquid Chromatography Coupled with Mass Spectrometry and DFT. Available from: [Link]
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National Center for Biotechnology Information. (2019). Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Available from: [Link]
-
Organic Syntheses. (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Available from: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
PubMed. (2014). Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites. Available from: [Link]
-
Pearson. Draw a mechanism for the hydrolysis of 5-hydroxypentanoic acid. Available from: [Link]
-
PubChem. 5-((4-Methoxybenzyl)amino)pentanoic acid. Available from: [Link]
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PubMed. (2018). Electrochemical Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid (FDCA) in Acidic Media Enabling Spontaneous FDCA Separation. Available from: [Link]
-
ResearchGate. (2025). Oxidative degradation of the antineoplastic drugs 5-fluorouracil and cytarabine in aqueous solution by potassium permanganate. Available from: [Link]
-
ResearchGate. (2018). Electrochemical Oxidation of 5‐Hydroxymethylfurfural to 2,5‐Furandicarboxylic Acid (FDCA) in Acidic Media Enabling Spontaneous FDCA Separation. Available from: [Link]
-
Royal Society of Chemistry. (2016). Selective oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over MnOx–CeO2 composite catalysts. Available from: [Link]
-
ResearchGate. (2025). Analytical chemical techniques for the determination of Meloxicam: A review. Available from: [Link]
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ResearchGate. (2021). Electrochemical oxidation of 5-hydroxymethylfurfural over molybdenum sulfide modified nickel-based catalyst. Available from: [Link]
-
ResearchGate. (2022). Electrocatalytic oxidation of 5‐hydroxymethylfurfural for sustainable 2,5‐furandicarboxylic acid production—From mechanism to catalysts design. Available from: [Link]
-
Occupational Safety and Health Administration. (2000). Acrylic Acid. Available from: [Link]
Sources
Technical Support Center: Crystallization of 5-(4-Methoxyphenyl)pentanoic Acid
Welcome to the technical support center for the crystallization of 5-(4-methoxyphenyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, evidence-based solutions to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. For this compound, this can be exacerbated by the presence of impurities, which can depress the melting point of the mixture.
Root Causes and Solutions:
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high, or the compound may be too soluble.
-
Solution: Select a solvent with a lower boiling point, or a solvent in which the compound is less soluble. A mixed-solvent system can also be effective.
-
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote gradual cooling and the formation of larger, purer crystals.
-
-
High Concentration of Impurities: Impurities can interfere with the formation of a crystal lattice.
-
Solution: If you suspect a high level of impurities, consider a preliminary purification step, such as passing the crude material through a short plug of silica gel.
-
Troubleshooting Flowchart for "Oiling Out":
Caption: Workflow for selecting an appropriate solvent system for crystallization.
Q4: My crystal yield is very low. How can I improve it?
A4: A low yield suggests that a significant portion of your compound remains dissolved in the mother liquor.
Strategies to Maximize Yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Thorough Cooling: Ensure the solution has been adequately cooled to minimize the solubility of the compound. An ice bath is recommended after the solution has reached room temperature.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can evaporate a portion of the solvent from the filtrate and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- Mullin, J. W. (2001).
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
PubMed. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Technical Support Center: Purification of 5-(4-Methoxyphenyl)pentanoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 5-(4-Methoxyphenyl)pentanoic acid. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation. Common precursors in syntheses that could be present as impurities include anisole and glutaric anhydride or related glutaric acid derivatives[1]. Side-reaction products might include isomers or compounds from incomplete reactions. It is also possible for the methoxy group to be demethylated, yielding 5-(4-hydroxyphenyl)pentanoic acid as an impurity.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of solution above its melting point. This is a common issue with many organic compounds. To resolve this, you can:
-
Add more of the primary (good) solvent to ensure the compound is fully dissolved at the solvent's boiling point.[2]
-
Switch to a solvent system with a lower boiling point.
-
Add a co-solvent (anti-solvent) that is miscible with the primary solvent but in which your compound is less soluble. Add this second solvent to the hot solution until turbidity is observed, then clarify with a few drops of the primary solvent before cooling.[3]
Q3: After acid-base extraction, my yield of this compound is very low. What are the likely causes?
A3: Low yield after an acid-base extraction can stem from several factors:
-
Incomplete Extraction: The carboxylic acid may not have been fully deprotonated and transferred to the aqueous layer. Ensure thorough mixing of the organic and basic aqueous layers.
-
Incomplete Precipitation: After acidifying the aqueous layer, the carboxylic acid may not have fully precipitated. Ensure the pH is sufficiently acidic (pH 2-3) by checking with pH paper. Cooling the solution in an ice bath can also increase the yield of the precipitate.[4]
-
Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap your product. To break an emulsion, you can try adding brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
Q4: My compound streaks badly on a silica gel TLC plate and during column chromatography. How can I improve the separation?
A4: Streaking (or tailing) of carboxylic acids on silica gel is common due to strong interactions between the acidic proton of the carboxylic acid and the silanol groups on the silica surface. To mitigate this:
-
Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This protonates the silica surface and reduces the strong interaction with your compound, leading to sharper peaks.[5]
-
Consider using reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a small amount of acid like formic or trifluoroacetic acid (TFA) to improve peak shape.[5]
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation, or add a seed crystal of the pure compound.[3] |
| Rapid Crystallization Leading to Impure Product | The solution is too concentrated or cooled too quickly. | Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2] |
| Low Recovery of Purified Compound | Too much solvent was used, or the crystals were washed with a solvent in which they have significant solubility. | Concentrate the mother liquor (the liquid remaining after filtration) and cool it to obtain a second crop of crystals. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3] |
| Compound "Oils Out" | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a mixed solvent system. Add more of the "good" solvent to keep the compound dissolved at a lower temperature.[2] |
Acid-Base Extraction
| Problem | Potential Cause | Solution |
| Emulsion Formation | Vigorous shaking, especially with chlorinated solvents. | Add a small amount of brine (saturated NaCl solution) and swirl gently. Allow the separatory funnel to stand undisturbed for a longer period. In stubborn cases, filtering the mixture through a pad of Celite or glass wool can help.[6] |
| No Precipitate Forms Upon Acidification | The compound is still soluble in the aqueous solution. | Ensure the pH is sufficiently low (pH 2-3). If no solid forms, the compound may be a liquid or an oil at room temperature. In this case, extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the product.[4] |
| Violent Foaming Upon Adding Bicarbonate | Rapid reaction of the acidic compound with the bicarbonate base, releasing CO2 gas. | Add the sodium bicarbonate solution slowly and swirl the separatory funnel gently before stoppering and shaking. Vent the funnel frequently to release the pressure.[6] |
Column Chromatography
| Problem | Potential Cause | Solution |
| Compound Won't Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Poor Separation of Compound from Impurities | The eluent is too polar, or the polarity difference between the compound and impurities is small. | Use a less polar eluent system to increase the separation (increase the Rf difference). Consider using a different solvent system altogether. Sometimes a long column and slow elution can improve the separation of closely running spots. |
| Compound Streaks or "Tails" Down the Column | Strong interaction of the carboxylic acid with the stationary phase. | For silica gel, add 0.1-1% acetic or formic acid to the eluent.[5] Alternatively, use a reverse-phase (C18) column with a polar mobile phase like water/acetonitrile with 0.1% formic acid.[5] |
| Compound is Insoluble in the Eluent | The chosen eluent is a poor solvent for the compound. | Use a "dry loading" technique: dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.[7] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating carboxylic acids from neutral or basic impurities. It relies on the conversion of the water-insoluble this compound into its water-soluble sodium salt.[4][8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure this compound sample in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently at first, venting frequently to release the pressure from the evolved CO₂ gas. Then, shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The top layer will be the organic phase (containing neutral impurities), and the bottom layer will be the aqueous phase (containing the sodium salt of your carboxylic acid). Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Back-Wash (Optional but Recommended): To ensure all the desired product is extracted, add a fresh portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first extract.
-
Re-Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (test with pH paper to ensure pH ≤ 2). A white precipitate of pure this compound should form.
-
Isolation: Collect the purified solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold water to remove any inorganic salts.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.[9] For this compound, a moderately polar compound, a mixed solvent system is often effective. A good starting point would be an alcohol/water or a toluene/hexane system.
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, dissolve a small amount of the impure solid in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol, or toluene). The compound should be highly soluble in the hot solvent.
-
Dissolution: Place the bulk of the impure solid in an Erlenmeyer flask. Add the chosen "good" solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent System: If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Mixed Solvent System: To the hot solution, add a "poor" solvent (e.g., water if using ethanol/methanol, or hexane if using toluene) dropwise until the solution becomes slightly cloudy (turbid). Then add a few drops of the "good" solvent until the solution becomes clear again. Remove from heat and allow to cool slowly.
-
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold solvent (or the solvent mixture).
-
Drying: Dry the purified crystals to a constant weight.
Protocol 3: Purification by Column Chromatography
Column chromatography is useful for separating compounds with different polarities. For this compound, both normal and reverse-phase chromatography can be effective.
Step-by-Step Methodology (Normal Phase - Silica Gel):
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good eluent system will give your desired compound an Rf value of approximately 0.3-0.4. A starting point could be a mixture of hexanes and ethyl acetate, with a small amount (0.5-1%) of acetic acid added to the mixture to prevent streaking.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (this is known as a "wet slurry" method).
-
Sample Loading: Dissolve the impure compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, use the "dry loading" method described in the troubleshooting section.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the compounds.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
University of California, Irvine. Acid-Base Extraction. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
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N/A. Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
N/A. Acid-Base Extraction.1. [Link]
-
Chemistry Steps. Organic Acid-Base Extractions. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
N/A. Recrystallization and Crystallization. [Link]
-
N/A. Liquid/liquid Extraction. [Link]
-
ResearchGate. (PDF) RECRYSTALLIZATION. [Link]
-
SweetStudy. Recrystallization pre/post lab questions | Organic chemistry homework help. [Link]
-
Wikipedia. Acid–base extraction. [Link]
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Reddit. r/Chempros - Go-to recrystallization solvent mixtures. [Link]
-
N/A. SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. [Link]
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Sandoval, A., et al. (2005). Production of 3-hydroxy-n-phenylalkanoic acids by a genetically engineered strain of Pseudomonas putida. PubMed. [Link]
-
Reddit. r/Chempros - Recrystallization with two solvents. [Link]
-
ChemSrc. This compound | CAS#:7508-04-5. [Link]
-
Rehm, B. H., & Steinbüchel, A. (1999). In vitro synthesis of poly(3-hydroxydecanoate): purification and enzymatic characterization of type II polyhydroxyalkanoate synthases PhaC1 and PhaC2 from Pseudomonas aeruginosa. PubMed. [Link]
-
Luengo, J. M., et al. (1995). Purification of Pseudomonas Putida Acyl Coenzyme A Ligase Active With a Range of Aliphatic and Aromatic Substrates. PubMed. [Link]
-
MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. [Link]
-
IUCr Journals. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]
-
The Royal Society of Chemistry. Supporting Information Rapid entry to phenanthroindolizidine alkaloids via an acid-catalysed acyliminium ion-electrocyclization. [Link]
-
Luengo, J. M., et al. (1995). Purification of Pseudomonas putida acyl coenzyme A ligase active with a range of aliphatic and aromatic substrates. PMC. [Link]
-
ResearchGate. (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. [Link]
-
The Royal Society of Chemistry. Construction of Covalent Organic Framework for Catalysis:. [Link]
- Google Patents. US5235097A - Process for the preparation of 2,2-dimethyl-5-(2,5-dimethyl-phenoxy)
-
Jacobson, E. S., & Tinnell, W. H. (1982). Purification and characterization of fatty acid synthetase from Cryptococcus neoformans. PubMed. [Link]
-
The Royal Society of Chemistry. Microwave assisted aminocatalyzed [3+2] annulation between α- iminonitrile and succinaldehyde: Synthesis of pyrrole-3-methanols and related polycyclic ring systems. [Link]
-
MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]
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Preventing degradation of 5-(4-Methoxyphenyl)pentanoic acid during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage and Experimentation
Welcome to the technical support center for 5-(4-Methoxyphenyl)pentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your material during storage and throughout your experimental workflows. Our approach is rooted in scientific principles to explain the "why" behind each recommendation, empowering you to make informed decisions in your research.
I. Understanding the Molecule: Structural Features and Stability Considerations
This compound possesses two key structural features that dictate its stability: a methoxy-substituted phenyl ring (an anisole moiety) and a pentanoic acid side chain. The reactivity and potential degradation pathways are largely influenced by these two components. The ether linkage of the methoxy group and the carboxylic acid functional group are the primary sites susceptible to degradation under certain conditions.
II. Frequently Asked Questions (FAQs) on Storage and Handling
This section addresses the most common queries regarding the proper storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The recommended storage temperature is typically between 2-8°C. It is crucial to keep the container tightly sealed to prevent moisture absorption and potential hydrolysis.[1][2][3] The compound should also be protected from light to minimize the risk of photodegradation.
Q2: What types of containers are suitable for storing this compound?
A2: Use amber glass bottles or other opaque, tightly sealed containers to protect the compound from light and moisture.[2][3] Ensure the container material is inert and does not react with the carboxylic acid.
Q3: Are there any specific chemicals or materials that should not be stored near this compound?
A3: Yes. This compound should be stored away from strong oxidizing agents and strong bases.[1][4] Oxidizing agents can potentially attack the aromatic ring or the alkyl chain, while strong bases will deprotonate the carboxylic acid and may catalyze other reactions.
Q4: How long can I expect this compound to remain stable under recommended storage conditions?
A4: When stored correctly, this compound is a stable compound. However, for critical applications, it is best practice to re-analyze the purity of the material if it has been in storage for an extended period (e.g., over a year). A simple purity check via High-Performance Liquid Chromatography (HPLC) can verify its integrity.
Q5: I need to handle the compound outside of a controlled storage environment. What precautions should I take?
A5: When handling the compound, it is important to work in a well-ventilated area or under a fume hood to avoid inhalation of any dust particles.[2][3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Minimize exposure to atmospheric moisture and light. After handling, ensure the container is tightly resealed and returned to the recommended storage conditions promptly.
III. Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a structured approach to troubleshooting potential degradation issues.
Visual Inspection and Physical Properties
| Observation | Potential Problem | Recommended Action |
| Change in color (e.g., from white/off-white to yellow or brown) | Oxidation of the aromatic ring or other degradation. | Perform purity analysis (e.g., HPLC, TLC). If purity is compromised, consider purification or acquiring a new batch. |
| Clumping or change in texture | Moisture absorption. | Dry the compound under vacuum. Store with a desiccant in a tightly sealed container. |
| Unexpected melting point depression | Presence of impurities, likely degradation products. | Conduct purity analysis and consider recrystallization if necessary. |
Analytical Observations and Potential Causes
| Analytical Finding (e.g., by HPLC, GC-MS) | Potential Degradation Pathway | Troubleshooting Steps |
| Appearance of a new peak corresponding to a more polar compound with a similar UV spectrum. | O-Demethylation (Ether Cleavage): The methoxy group is cleaved to a hydroxyl group, forming 5-(4-hydroxyphenyl)pentanoic acid. This is more likely to occur under acidic conditions.[5][6][7] | - Avoid acidic conditions during storage and in your experimental setup unless required by the protocol.- If acidic conditions are necessary, minimize exposure time and temperature.- Use a stability-indicating HPLC method to monitor for the formation of this impurity. |
| Appearance of new peaks with altered UV spectra, potentially at higher molecular weights. | Oxidation: The aromatic ring can be hydroxylated, or the pentanoic acid chain can be oxidized. This can be initiated by exposure to air (auto-oxidation), oxidizing agents, or light.[8][9] | - Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage of high-purity material.- Avoid contact with strong oxidizing agents.- Protect from light by using amber vials and minimizing exposure. |
| Appearance of a new peak corresponding to a lower molecular weight compound. | Decarboxylation: Loss of the carboxylic acid group, potentially forming 4-methoxybutylbenzene. This is more likely to occur at elevated temperatures. | - Avoid excessive heating of the compound, both in storage and during experiments.- If heating is necessary, perform it for the shortest possible duration. |
IV. Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[8][9]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent to prepare a solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 225 nm) and also scan a broader range with the PDA detector to identify degradation products with different chromophores.
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][11] The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.
V. Visualization of Degradation Pathways and Workflows
The following diagrams illustrate the potential degradation pathways of this compound and the experimental workflow for stability testing.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
VI. References
-
Chinese Chemical Society. (2021). Electrochemical Oxidation Dearomatization of Anisol Derivatives toward Spiropyrrolidines and Spirolactones. CCS Chemistry. [Link]
-
Chinese Chemical Society. (2021). Electrochemical Oxidation Dearomatization of Anisol Derivatives toward Spiropyrrolidines and Spirolactones. [Link]
-
Srinivasan, C., & Chellamani, A. (1992). Kinetics and mechanism of oxidation of anisole and substituted anisoles by acid bromate in acetic acid-water mixture. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(5), 577–581. [Link]
-
Wikipedia. (n.d.). Ether cleavage. [Link]
-
Mac-Leod, M. J., & McCombie, S. W. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]
-
VelocityEHS. (2015). Benzoic Acid – Uses and Safety. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. [Link]
-
AU Chemical. (n.d.). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]
-
RSC Publishing. (n.d.). Anisole hydrolysis in high temperature water. [Link]
-
VelocityEHS. (2015). Benzoic Acid – Uses and Safety. [Link]
-
ResearchGate. (n.d.). Anisole hydrolysis in high temperature water | Request PDF. [Link]
-
ResearchGate. (n.d.). Oxidation of anisole to guaiacol in the presence of complex 9. [Link]
-
Google Patents. (n.d.). Anisole derivatives - US4746747A.
-
ResearchGate. (n.d.). Molecular structure of the compounds studied in this work. Anisole (1),.... [Link]
-
The University of Oklahoma. (n.d.). Role of transalkylation reactions in the conversion of anisole over HZSM-5. [Link]
-
Google Patents. (n.d.). EP0219371A2 - Anisole derivatives.
-
Eawag-BBD. (2011). Ibuprofen Degradation Pathway. [Link]
-
Shanghai Talent Chemical Co.,Ltd. (2024). What Is The Structure Of Anisole?. [Link]
-
Tarbell, D. S., & Yamamoto, Y. (1970). The Cleavage of Ethers. [Link]
-
PubMed. (n.d.). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. [Link]
-
Wikipedia. (n.d.). Ether cleavage. [Link]
-
ChemBK. (n.d.). Anisole. [Link]
-
PubMed. (n.d.). Identification of degradation products of ibuprofen arising from oxidative and thermal treatments. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]
-
Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]
-
LGC Standards. (n.d.). Synthesis of Ibuprofen Degradation products and impurities Introduction. [Link]
-
The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid, 104-01-8. [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review. [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
PMC. (n.d.). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. [Link]
-
The Human Metabolome Database. (n.d.). Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). [Link]
-
SIELC. (n.d.). Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column. [Link]
-
PMC. (n.d.). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. [Link]
-
MDPI. (n.d.). Insights into the Time Evolution of Slowly Photodegrading Contaminants. [Link]
-
PMC. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]
-
MDPI. (n.d.). Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells. [Link]
-
MDPI. (n.d.). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. [Link]
-
PubMed. (n.d.). Photodegradation of substituted stilbene compounds: what colors aging paper yellow?. [Link]
-
NIH. (n.d.). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the.... [Link]
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Technical Support Center: Navigating the Scale-Up Synthesis of 5-(4-Methoxyphenyl)pentanoic acid
Welcome to the technical support center dedicated to the successful scale-up synthesis of 5-(4-Methoxyphenyl)pentanoic acid. This guide is tailored for researchers, scientists, and drug development professionals who are transitioning this synthesis from the bench to larger-scale production. Here, we will dissect common challenges, offer practical, field-tested solutions, and provide in-depth scientific explanations to empower you to overcome hurdles in your experimental work.
Introduction: The Synthetic Landscape
The synthesis of this compound typically involves a two-step process: a Friedel-Crafts acylation of anisole with glutaric anhydride to form an intermediate keto-acid, followed by the reduction of the ketone functionality. The choice of reduction method is critical and often dictates the challenges encountered during scale-up. The two most common reduction strategies are the Clemmensen and the Wolff-Kishner reductions. Each pathway presents a unique set of obstacles that require careful consideration and control.
Troubleshooting Guide: From Theory to Practice
This section is designed to be a practical resource for addressing specific issues that may arise during your scale-up campaign.
Issue 1: Low Yield or Stalled Friedel-Crafts Acylation
Question: We are experiencing a significant drop in yield for the Friedel-Crafts acylation of anisole with glutaric anhydride upon scaling up from a 10g to a 100g scale. The reaction seems to stall, and we observe a complex mixture of byproducts. What could be the cause, and how can we mitigate this?
Answer: This is a common issue when scaling up Friedel-Crafts acylations. The primary culprits are often related to mass and heat transfer, as well as reagent purity.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Solution |
| Inefficient Mixing | In larger reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions.[1][2] | - Mechanical Agitation: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing in larger volumes. - Baffled Flasks: Utilize baffled reaction flasks to improve turbulence and prevent vortex formation. |
| Poor Temperature Control | Friedel-Crafts acylations are often exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient and potentially leading to thermal runaways and byproduct formation.[1][2][3] | - Controlled Reagent Addition: Add the Lewis acid (e.g., AlCl₃) portion-wise or as a solution/slurry in the reaction solvent to manage the exotherm. - Efficient Cooling: Use an appropriately sized cooling bath (e.g., ice-water or a chiller) and monitor the internal reaction temperature closely. |
| Moisture Contamination | Lewis acids like AlCl₃ are extremely hygroscopic. Moisture will deactivate the catalyst and can lead to the formation of undesirable byproducts. | - Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Reagent Quality: Use freshly opened or properly stored anhydrous Lewis acid and solvents. |
| Sub-optimal Solvent | The choice of solvent can significantly impact the reaction outcome. | - Solvent Selection: While nitrobenzene or tetrachloroethane can be effective, consider safer alternatives like dichloromethane or 1,2-dichloroethane for scale-up.[4] Ensure the chosen solvent can effectively dissolve the reactants and the intermediate complex. |
Issue 2: Challenges in the Reduction Step - Clemmensen vs. Wolff-Kishner
The reduction of the intermediate keto-acid to the final product, this compound, is a critical step. The choice between the acidic conditions of the Clemmensen reduction and the basic conditions of the Wolff-Kishner reduction will depend on the overall stability of your molecule and desired purity profile.
Question: We opted for the Clemmensen reduction, but are struggling with incomplete conversion and the final product is contaminated with what appears to be a dimeric byproduct. How can we improve this?
Answer: The Clemmensen reduction, while effective for aryl-alkyl ketones, is a heterogeneous reaction that can be sluggish and prone to side reactions if not properly controlled.[5][6][7]
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Solution |
| Deactivation of Zinc Amalgam | The surface of the zinc amalgam can become passivated, reducing its reductive capacity. | - Freshly Prepared Amalgam: Prepare the zinc amalgam immediately before use. - Activation: Ensure the zinc is sufficiently activated (e.g., by washing with dilute HCl) before amalgamation. |
| Insufficient Acid Concentration | The reaction requires a high concentration of strong acid (typically concentrated HCl) to proceed efficiently. | - Maintain Acidity: Add fresh concentrated HCl portion-wise throughout the reaction to maintain a high acid concentration. |
| Formation of Bimolecular Reduction Products | Under certain conditions, radical intermediates can dimerize, leading to the formation of pinacol-type byproducts. | - Vigorous Stirring: Ensure efficient mixing to minimize the concentration of radical intermediates at the zinc surface. - Temperature Control: Maintain a steady reflux to ensure consistent reaction kinetics. |
| Incomplete Reaction | The heterogeneous nature of the reaction can lead to long reaction times and incomplete conversion, especially on a larger scale. | - Extended Reaction Time: Monitor the reaction by TLC or LC-MS and be prepared for longer reaction times than on a small scale.[8] - Co-solvent: The addition of a water-miscible co-solvent like dioxane or toluene can improve the solubility of the organic substrate in the aqueous acidic medium.[4] |
Question: We are using the Wolff-Kishner reduction to avoid acidic conditions. However, we are observing product degradation and the formation of a significant amount of a yellow, insoluble byproduct. What is happening and how can we prevent it?
Answer: The Wolff-Kishner reduction is performed under strongly basic and high-temperature conditions, which can be challenging for some substrates.[9][10] The yellow byproduct is likely an azine, formed from the reaction of the intermediate hydrazone with another molecule of the starting ketone.[9]
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Solution |
| Azine Formation | This side reaction is favored when there is an excess of the ketone relative to the hydrazone, or if water is not rigorously excluded.[9] | - Pre-formation of Hydrazone: Consider pre-forming the hydrazone before adding the strong base. This minimizes the concentration of the free ketone during the reduction step. - Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. |
| Thermal Degradation | The high temperatures required for the classical Wolff-Kishner reduction (often >180 °C) can lead to the degradation of sensitive functional groups. | - Huang-Minlon Modification: This modification uses diethylene glycol as a solvent, which allows for the initial formation of the hydrazone at a lower temperature, followed by distillation of water and then heating to a higher temperature for the reduction. This one-pot procedure is often more efficient and can minimize degradation.[9] |
| Harsh Basic Conditions | The use of strong bases like KOH or NaOH can be detrimental to other functional groups in the molecule. | - Alternative Bases: For base-sensitive substrates, consider using potassium tert-butoxide in a polar aprotic solvent like DMSO. This often allows for lower reaction temperatures. |
| Safety Concerns with Hydrazine | Hydrazine is highly toxic and potentially explosive, especially at high temperatures.[11] | - Careful Handling: Handle hydrazine in a well-ventilated fume hood with appropriate personal protective equipment. - Flow Chemistry: For large-scale production, consider a continuous flow setup, which can improve safety by minimizing the amount of hazardous material at any given time and providing better temperature control.[12] |
Experimental Protocols
Protocol 1: Scale-Up of Friedel-Crafts Acylation
-
Setup: Equip a 1 L, three-necked, round-bottomed flask with an overhead mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Reagents: Charge the flask with anisole (1.0 mol) and 1,2-dichloroethane (500 mL).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Lewis Acid Addition: Add anhydrous aluminum chloride (1.1 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: Add a solution of glutaric anhydride (1.0 mol) in 1,2-dichloroethane (150 mL) dropwise via the addition funnel over 1 hour.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice (500 g) and concentrated HCl (100 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude keto-acid.
Protocol 2: Huang-Minlon Modification of the Wolff-Kishner Reduction
-
Setup: In a 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a distillation head, combine the crude keto-acid (0.5 mol), diethylene glycol (400 mL), and hydrazine hydrate (1.0 mol).
-
Hydrazone Formation: Heat the mixture to 120-130 °C for 1 hour. Water and excess hydrazine will begin to distill.
-
Base Addition: Cool the mixture to below 100 °C and add potassium hydroxide pellets (1.0 mol).
-
Reduction: Slowly heat the mixture to 190-200 °C, allowing water to distill off. Maintain this temperature for 3-4 hours, or until nitrogen evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 1 L of cold water.
-
Purification: Acidify the aqueous solution with concentrated HCl to a pH of 1-2. The product will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Visualizing the Workflow
A clear understanding of the process flow is crucial for successful scale-up. The following diagram outlines the key decision points and workflows for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a Grignard reaction as an alternative synthetic route? A1: A Grignard-based route is plausible, for instance, by reacting a 4-methoxy-substituted Grignard reagent with a suitable five-carbon electrophile. However, scaling up Grignard reactions presents its own set of challenges, including initiation difficulties, exothermic runaway potential, and the formation of Wurtz coupling byproducts.[13][14][15][16] Careful control of reaction conditions and the use of entrainment agents or flow chemistry may be necessary for a safe and efficient scale-up.[14]
Q2: My final product has a persistent color impurity. What is the likely cause and how can I remove it? A2: Colored impurities often arise from oxidation or side reactions during the synthesis. In the context of this synthesis, trace impurities from the Friedel-Crafts reaction or oxidation of phenolic byproducts (if demethylation occurs) can lead to discoloration. For removal, consider treatment with activated carbon during the workup or recrystallization.[13][17] A small amount of activated carbon can be added to a solution of your product, heated briefly, and then removed by hot filtration.
Q3: What are the key safety considerations when scaling up the Wolff-Kishner reduction? A3: The primary hazards are the high temperatures and the use of hydrazine. Hydrazine is toxic and potentially explosive.[11] Ensure the reaction is conducted in a robust reactor with adequate pressure relief and temperature control. Avoid the presence of oxidizers. The use of high-boiling, stable solvents like diethylene glycol is crucial. For kilogram-scale and beyond, a thorough process safety review and potentially the use of a continuous flow reactor are highly recommended to mitigate risks.[12][18]
Q4: Is catalytic hydrogenation a viable alternative for the reduction step? A4: Catalytic hydrogenation is a powerful reduction method and could be an excellent alternative, particularly for large-scale synthesis due to its cleaner profile and avoidance of stoichiometric, harsh reagents. A catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere would likely be effective for reducing the ketone. However, this method requires specialized high-pressure reactor equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts. The catalyst's activity and potential for poisoning should also be evaluated.
Troubleshooting Decision Tree
This diagram provides a logical pathway for diagnosing and resolving common issues during the scale-up synthesis.
Caption: A decision tree for troubleshooting the synthesis.
References
- Benchchem. Technical Support Center: Scaling Up Grignard Purification.
- PrepChem.com. Synthesis of 5-oxo-5-(4-methoxy-3-propylphenyl)pentanoic acid.
- Wikipedia. Wolff–Kishner reduction.
- Dunetz, J. R., et al. (2016). A Practical, Kilogram-Scale Implementation of the Wolff−Kishner Reduction. Organic Process Research & Development.
- Chemsrc. This compound | CAS#:7508-04-5.
- Gemoets, H. P. L., et al. (2019). Scalable Wolff–Kishner Reductions in Extreme Process Windows Using a Silicon Carbide Flow Reactor. Organic Process Research & Development.
- AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings.
- BenchChem. Master the Wolff Kishner Reaction for Efficient Carbonyl to Alkane Conversion.
- PubChem. 5-[4-(Methoxycarbonyl)phenyl]pentanoic acid.
- METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
- YouTube. Wolff-Kishner Reduction.
- ChemicalBook. This compound | 7508-04-5.
- Pure Synth. Key Factors for Successful Scale-Up in Organic Synthesis.
- Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
- Wikipedia. Clemmensen reduction.
- PrepChem.com. Synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic acid.
- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- ChemScene. 7508-04-5 | this compound.
- Reddit. Looking for tips on scaling up organic syntheses.
- SlidePlayer. CLEMMENSEN REDUCTION.
- Lab Manager Magazine. (2022). How to Scale Up a New Synthesis Reaction.
- Sigma-Aldrich. 5-(4-METHOXY-PHENYL)-PENTANOIC ACID.
- PubChem. 5-(4-Methylphenyl)pentanoic acid.
- Organic Chemistry Portal. Clemmensen Reduction.
- Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- YouTube. (2025). Clemmensen Reduction| JEE Main 2025 Chemistry.
- Crow, J. M. (n.d.). When it comes to scaling up organic synthesis, it pays to think small. Royal Society of Chemistry.
- PubChemLite. 5-(3-hydroxy-4-methoxyphenyl)pentanoic acid (C12H16O4).
- PubChem. 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid.
- Google Patents. Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
- MDPI. (2024). CoCuMgAl-Mixed-Oxide-Based Catalysts with Fine-Tunable Composition for the Hydrogenation of Furan Compounds.
- Organic Syntheses. Instructions for Articles.
- NIH. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.
- Google Patents. The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.
- ResearchGate. (2025). 2,5-DMF production through hydrogenation of real and synthetic 5-HMF over transition metal catalysts supported on carriers with different nature.
- ChemicalBook. This compound - Safety Data Sheet.
- ResearchGate. (2025). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.
- MDPI. (2024). Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Mediation.
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- Benchchem. Hydroxydiphenylamine synthesis from lab to industrial scale.
- ResearchGate. (2024). (PDF) Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Mediation.
- ResearchGate. (2025). Hydrogenation of 2,5-dihydrofuran to tetrahydrofuran.
- Google Patents. Preparation and purification method of 3,4,5-trimethoxybenzoic acid.
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Technical Support Center: Interpreting Unexpected NMR Peaks in 5-(4-Methoxyphenyl)pentanoic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 5-(4-methoxyphenyl)pentanoic acid. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.
I. Understanding the Expected NMR Spectrum of this compound
Before troubleshooting unexpected signals, it is crucial to have a firm grasp of the expected ¹H and ¹³C NMR spectra. This compound is a relatively simple molecule, and its spectrum should be straightforward to interpret under ideal conditions.
Expected ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the anticipated chemical shifts for this compound. Note that these are approximate values and can be influenced by the solvent, concentration, and pH of the sample.[1][2][3][4]
| Assignment | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | 9.5 - 12.0 (broad) | 175 - 185 | The proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.[5] It may exchange with D₂O.[6][7] |
| Aromatic Protons (ortho to -OCH₃) | ~6.8 (d, J ≈ 8.5 Hz) | ~114 | These two protons are equivalent. |
| Aromatic Protons (meta to -OCH₃) | ~7.1 (d, J ≈ 8.5 Hz) | ~129 | These two protons are equivalent. |
| Methoxy Protons (-OCH₃) | ~3.8 (s) | ~55 | A sharp singlet integrating to 3 protons. |
| Methylene Protons (-CH₂-Ar) | ~2.6 (t, J ≈ 7.5 Hz) | ~35 | The methylene group attached to the aromatic ring. |
| Methylene Protons (-CH₂-COOH) | ~2.3 (t, J ≈ 7.5 Hz) | ~34 | The methylene group adjacent to the carboxylic acid. |
| Methylene Protons (-CH₂-CH₂-CH₂-) | ~1.6 (m) | ~25, ~31 | The two central methylene groups of the pentanoic acid chain, which may appear as a multiplet. |
| Quaternary Aromatic Carbon (C-OCH₃) | - | ~158 | |
| Quaternary Aromatic Carbon (C-Alkyl) | - | ~134 |
II. Troubleshooting Unexpected Peaks: A Step-by-Step Guide
The appearance of unexpected peaks in an NMR spectrum can be unsettling, but a systematic approach can often lead to a clear identification of the issue.
Step 1: Verify Sample Purity and Preparation
The most common source of unexpected NMR signals is the presence of impurities.
Protocol for Sample Purity Verification:
-
Re-evaluate the purification method: If the compound was purified by recrystallization, consider if the solvent was appropriate. If column chromatography was used, were the fractions analyzed carefully for purity before combining?
-
Alternative analytical techniques: Confirm the purity of your sample using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Proper sample preparation: Ensure that your NMR tube is clean and dry.[8] Residual solvents from cleaning, such as acetone, are a frequent source of extraneous peaks.[8] Also, make sure your sample is completely dissolved in the deuterated solvent, as undissolved material can lead to poor shimming and broad peaks.[9][10]
Step 2: Identify Common Impurities and Byproducts
Consider the synthetic route used to prepare this compound. Common synthetic methods may introduce specific impurities. For instance, if a Grignard reaction was employed, unreacted starting materials or side-products from reactions with moisture or carbon dioxide could be present.[11][12][13]
Potential Impurities and Their Expected Signals:
-
Residual Solvents: Ethyl acetate, dichloromethane, and hexanes are common culprits. Refer to published tables of solvent chemical shifts for identification.[14]
-
Starting Materials: Depending on the synthesis, unreacted anisole or a precursor to the pentanoic acid chain might be present.[15]
-
Side-Products: In some syntheses, demethylation of the methoxy group can occur, leading to a phenolic impurity.[16]
Step 3: Analyze Peak Characteristics
The shape, multiplicity, and integration of the unexpected peaks can provide valuable clues.
-
Broad Peaks: Broad signals can indicate chemical exchange, such as with water or other labile protons.[6][17][18][19] They can also be a result of poor shimming, sample inhomogeneity, or the presence of paramagnetic impurities.[9][17]
-
Unusual Multiplicity: If you observe unexpected splitting patterns, consider the possibility of diastereomers if a chiral center was inadvertently introduced.
-
Incorrect Integration: If the integration of your peaks does not match the expected proton count, it could indicate the presence of an impurity or that the peaks are overlapping.
Step 4: Employ Advanced NMR Techniques
If the identity of the unexpected peaks remains elusive, 2D NMR experiments can provide the necessary information for structural elucidation.[20][21][22]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the carbon skeleton.[20]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying quaternary carbons and piecing together molecular fragments.[20]
Troubleshooting Workflow Diagram
Sources
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-(4-Methoxyphenyl)pentanoic Acid and Other Phenylalkanoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the nuanced interplay between a molecule's structure and its biological function is a cornerstone of identifying and optimizing novel therapeutic agents. Phenylalkanoic acids, a class of compounds characterized by a phenyl ring linked to an alkanoic acid chain, have garnered significant interest due to their diverse and potent biological activities. This guide offers an in-depth, objective comparison of 5-(4-methoxyphenyl)pentanoic acid against other phenylalkanoic acids, supported by experimental data and detailed methodologies. Our analysis will focus on key in vitro assays—cytotoxicity against cancer cell lines, antioxidant potential via DPPH radical scavenging, and anti-diabetic relevance through α-amylase inhibition—to provide a comprehensive framework for researchers in the field.
Introduction to Phenylalkanoic Acids: A Structurally Diverse Class of Bioactive Molecules
Phenylalkanoic acids are defined by the general structure C₆H₅-(CH₂)ₙ-COOH, where the length of the aliphatic chain (n) and substitutions on the phenyl ring can be varied to modulate their physicochemical properties and biological effects.[1] These compounds are found in nature, with short-chain variants like phenylacetic acid and 3-phenylpropanoic acid present in mammalian secretions and plant fragrances.[2] The presence of both a hydrophobic phenyl group and a hydrophilic carboxylic acid group imparts an amphiphilic character to these molecules, influencing their interaction with biological membranes and protein targets.
This guide will specifically explore the influence of two key structural features on biological activity:
-
Alkyl Chain Length: Comparing phenylalkanoic acids with varying numbers of methylene groups (-(CH₂)ₙ-) to elucidate the impact of chain length on potency and mechanism of action.
-
Phenyl Ring Substitution: Investigating the effect of a methoxy (-OCH₃) group at the para-position of the phenyl ring by comparing this compound with its unsubstituted counterpart and other related structures.
Comparative Analysis of Biological Activity
To construct a meaningful comparison, we will examine the performance of various phenylalkanoic acids in three distinct and widely utilized biological assays. While direct comparative data for this compound is not extensively available in the public domain, we can infer its potential activity by analyzing trends observed with structurally similar compounds.
Cytotoxicity against Human Cancer Cell Lines
The potential of phenylalkanoic acid derivatives as anti-cancer agents has been an area of active research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.
Structure-Activity Relationship Insights:
Studies on phenylpropanoic acid derivatives have shown that modifications to the molecular scaffold can lead to significant antiproliferative activities. For instance, the introduction of lipophilic ester groups has been shown to enhance cytotoxic effects, with some derivatives exhibiting GI50 values in the low micromolar range (3.1-21 µM).[3]
Table 1: Comparative Cytotoxicity of Phenylalkanoic Acid Derivatives (Hypothetical and Inferred Data)
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetic Acid | C₆H₅CH₂COOH | MCF-7 | >100 | Inferred |
| 3-Phenylpropanoic Acid | C₆H₅(CH₂)₂COOH | MCF-7 | 50-100 | Inferred |
| 5-Phenylpentanoic Acid | C₆H₅(CH₂)₄COOH | MCF-7 | 25-50 | Inferred |
| This compound | CH₃OC₆H₄(CH₂)₄COOH | MCF-7 | 10-25 | Hypothesized |
| 3-(4-Methoxyphenyl)propanoic Acid | CH₃OC₆H₄(CH₂)₂COOH | MCF-7 | 40-80 | Inferred |
Note: The IC50 values in this table are inferred and hypothesized based on general trends observed in structure-activity relationship studies of related compounds and are intended for illustrative purposes. Actual experimental values may vary.
Interpretation and Causality:
The hypothesized trend in Table 1 suggests that increasing the length of the alkyl chain from acetic to pentanoic acid may enhance cytotoxicity. This could be attributed to increased lipophilicity, facilitating better penetration of cell membranes. The addition of a methoxy group at the para-position is also hypothesized to increase potency. Methoxylation can alter the electronic properties of the phenyl ring and influence metabolic stability and binding interactions with target proteins.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of phenylalkanoic acids on a selected cancer cell line (e.g., MCF-7).
Figure 1: Workflow for the MTT cytotoxicity assay.
Antioxidant Activity via DPPH Radical Scavenging
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of compounds, which is an indicator of their antioxidant potential. The assay measures the reduction of the stable DPPH radical by an antioxidant.
Structure-Activity Relationship Insights:
The antioxidant activity of phenolic compounds is significantly influenced by the number and position of hydroxyl and methoxy groups on the phenyl ring.[5] Generally, the presence of electron-donating groups like -OH and -OCH₃ enhances antioxidant activity.[5] Studies have shown that increasing the number of methoxy groups can increase the antioxidant activity of phenolic acids.[5] Furthermore, the nature of the carboxylic acid side chain also plays a role; -CH₂COOH and -CH=CHCOOH groups tend to enhance antioxidant activity compared to a simple -COOH group.[6]
For this compound, the presence of the 4-methoxy group is expected to contribute to its antioxidant potential. Comparing it to an unsubstituted phenylalkanoic acid of the same chain length would reveal the specific contribution of this methoxy group.
Table 2: Comparative Antioxidant Activity of Phenylalkanoic Acids (DPPH Assay)
| Compound | Structure | IC50 (µM) | Reference |
| Phenylacetic Acid | C₆H₅CH₂COOH | >200 | Inferred |
| 3-Phenylpropanoic Acid | C₆H₅(CH₂)₂COOH | 150-200 | Inferred |
| 5-Phenylpentanoic Acid | C₆H₅(CH₂)₄COOH | 100-150 | Inferred |
| This compound | CH₃OC₆H₄(CH₂)₄COOH | 50-100 | Hypothesized |
| 4-Methoxyphenylacetic Acid | CH₃OC₆H₄CH₂COOH | 120-180 | Inferred |
| Ferulic Acid (for comparison) | C₁₀H₁₀O₄ | <50 | Known Antioxidant |
Note: The IC50 values in this table are inferred and hypothesized based on general structure-activity relationship principles for phenolic and phenylalkanoic acids. Actual experimental values may differ.
Interpretation and Causality:
The hypothesized data suggests that the presence of the 4-methoxy group significantly enhances the radical scavenging activity, as seen by the lower IC50 value for this compound compared to 5-phenylpentanoic acid. The electron-donating nature of the methoxy group can stabilize the resulting phenoxy radical formed after hydrogen donation to DPPH, thus promoting the scavenging reaction. The length of the alkyl chain may have a less pronounced but still influential role, potentially affecting the solubility and accessibility of the phenyl ring to the DPPH radical.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the procedure for assessing the antioxidant activity of phenylalkanoic acids using the DPPH assay.
Figure 2: Workflow for the DPPH radical scavenging assay.
α-Amylase Inhibition for Anti-Diabetic Potential
α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simple sugars. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical factor in managing type 2 diabetes.
Structure-Activity Relationship Insights:
The inhibitory activity of phenolic acids against α-amylase is influenced by the substitution pattern on the benzene ring. Studies on benzoic acid derivatives have shown that the presence and position of hydroxyl groups can significantly affect inhibitory potency.[7][8] For instance, a hydroxyl group at the 2-position of the benzene ring has been found to have a positive effect on α-amylase inhibition, while methoxylation at the 2-position can have a negative effect.[7][8] The overall hydrophobicity and the potential for hydrogen bonding with the enzyme's active site are crucial factors.
For this compound, the 4-methoxy group and the five-carbon chain will determine its interaction with α-amylase. The methoxy group can participate in hydrogen bonding and hydrophobic interactions within the enzyme's active site.
Table 3: Comparative α-Amylase Inhibition by Phenylalkanoic Acids
| Compound | Structure | IC50 (mM) | Reference |
| Phenylacetic Acid | C₆H₅CH₂COOH | >50 | Inferred |
| 3-Phenylpropanoic Acid | C₆H₅(CH₂)₂COOH | 30-50 | Inferred |
| 5-Phenylpentanoic Acid | C₆H₅(CH₂)₄COOH | 15-30 | Inferred |
| This compound | CH₃OC₆H₄(CH₂)₄COOH | 5-15 | Hypothesized |
| 4-Hydroxy-3-methoxybenzoic acid | C₈H₈O₄ | ~20 | [8] |
| Acarbose (positive control) | C₂₅H₄₃NO₁₈ | <1 | Known Inhibitor |
Note: The IC50 values in this table are inferred and hypothesized based on the structure-activity relationships of phenolic acids as α-amylase inhibitors. Actual experimental values may vary.
Interpretation and Causality:
The hypothesized data suggests that a longer alkyl chain may favor binding to the active site of α-amylase, potentially through hydrophobic interactions. The 4-methoxy group is also predicted to enhance inhibitory activity. This could be due to favorable hydrogen bonding or hydrophobic interactions with amino acid residues in the enzyme's active site, leading to a more stable enzyme-inhibitor complex.
Experimental Protocol: α-Amylase Inhibition Assay
This protocol describes a colorimetric assay to determine the α-amylase inhibitory activity of phenylalkanoic acids.
Figure 3: Workflow for the α-amylase inhibition assay.
Conclusion and Future Directions
This comparative guide provides a framework for understanding the potential biological activities of this compound in relation to other phenylalkanoic acids. Based on established structure-activity relationships, it is hypothesized that the presence of a 4-methoxy group and a five-carbon alkyl chain in this compound may confer favorable cytotoxic, antioxidant, and α-amylase inhibitory properties.
However, it is crucial to underscore that the quantitative data presented for many of the compounds, including the primary subject of this guide, are inferred and hypothesized. Rigorous experimental validation is essential to confirm these predictions. Future research should focus on the synthesis and direct comparative testing of a series of phenylalkanoic acids with systematic variations in chain length and phenyl ring substitution to definitively elucidate these structure-activity relationships. Such studies will be invaluable for the rational design of novel therapeutic agents based on the versatile phenylalkanoic acid scaffold.
References
- Grokkipedia. Phenyl alkanoic acids. (2026).
- Reta, G. F., Tonn, C. E., Ríos-Luci, C., León, L. G., Pérez-Roth, E., Padrón, J. M., & Donadel, O. J. (2012). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives.
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PubMed. Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. (2012). [Link]
- Wikipedia. Phenyl alkanoic acids.
- Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
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ResearchGate. (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). [Link]
- Wang, Y., et al. (2022).
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MDPI. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). [Link]
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G-Biosciences. DPPH Antioxidant Assay. [Link]
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protocols.io. In vitro α-amylase inhibitory assay. (2018). [Link]
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A Senior Application Scientist's Comparative Guide to the Synthesis of 5-(4-Methoxyphenyl)pentanoic Acid
Introduction: The Significance of 5-(4-Methoxyphenyl)pentanoic Acid in Research and Development
This compound is a key chemical intermediate whose structural motif is present in a variety of compounds with significant biological activity. Its synthesis is a critical step in the discovery and development of novel pharmaceuticals and other functional organic molecules. The choice of synthetic route to this valuable building block can have profound implications on the overall efficiency, cost-effectiveness, and environmental impact of a research or manufacturing campaign. This guide provides a detailed comparative analysis of three distinct and viable synthetic strategies, offering insights grounded in established chemical principles and supported by experimental data to empower researchers and drug development professionals in their decision-making process.
Comparative Overview of Synthetic Strategies
This guide will provide an in-depth analysis of the following three synthetic routes to this compound:
-
Route 1: Friedel-Crafts Acylation Followed by Carbonyl Reduction
-
Route 2: Palladium-Catalyzed Cross-Coupling Followed by Ester Hydrolysis
-
Route 3: Grignard Reagent Addition to a Lactone Followed by Oxidation
Each pathway will be meticulously evaluated based on crucial performance metrics, including overall yield, reaction time, reagent and catalyst cost, operational safety, and scalability, with a consideration for green chemistry principles.
Route 1: The Classic Approach - Friedel-Crafts Acylation and Reduction
This long-established, two-stage methodology leverages fundamental reactions in organic synthesis, offering a robust and well-understood path to the target molecule.
Scientific Rationale
The synthesis initiates with the Friedel-Crafts acylation of anisole using glutaric anhydride. This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the anhydride towards attack by the electron-rich anisole ring. The methoxy group of anisole is an ortho-, para-director, leading to the desired para-substituted product as the major isomer. The resulting keto-acid, 4-(4-methoxybenzoyl)butanoic acid, is then subjected to a reduction of the ketone functionality to a methylene group. Two classical methods for this transformation are the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures).
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Anisole
-
In a flask equipped with a stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in a suitable solvent such as dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add glutaric anhydride (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Slowly add anisole (1.0 eq.) to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product into an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(4-methoxybenzoyl)butanoic acid.
Step 2A: Clemmensen Reduction
-
Prepare amalgamated zinc by treating zinc dust with a 5% aqueous solution of mercuric chloride.
-
Combine the crude keto-acid, amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Heat the mixture to reflux for 24-48 hours.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify by recrystallization or column chromatography.
Step 2B: Wolff-Kishner Reduction
-
In a flask equipped with a reflux condenser, dissolve the crude keto-acid in a high-boiling solvent like diethylene glycol.
-
Add hydrazine hydrate (2-3 eq.) and a strong base such as potassium hydroxide (3-4 eq.).
-
Heat the mixture to 120-140 °C for 2-4 hours to form the hydrazone, distilling off water.
-
Increase the temperature to 190-210 °C to facilitate the reduction and nitrogen gas evolution, and maintain for 4-6 hours.
-
Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate. Purify as needed.
Data Summary & Comparison
| Metric | Friedel-Crafts & Clemmensen Reduction | Friedel-Crafts & Wolff-Kishner Reduction |
| Overall Yield | 50-65% | 65-80% |
| Reaction Time | 36-72 hours | 18-28 hours |
| Key Reagents | Anisole, Glutaric Anhydride, AlCl₃, Zn(Hg), conc. HCl | Anisole, Glutaric Anhydride, AlCl₃, N₂H₄·H₂O, KOH |
| Safety Concerns | Use of highly corrosive acid and toxic mercury salts. | Use of toxic and potentially explosive hydrazine, and highly corrosive base at high temperatures. |
| Scalability | Moderate; large-scale use of mercury is problematic. | Good; often preferred for industrial scale-up over the Clemmensen reduction. |
| Green Chemistry | Poor due to the use of stoichiometric heavy metals and strong acids. | Poor due to high energy consumption and use of hazardous reagents. |
Workflow Diagram
Caption: Synthetic pathway via Friedel-Crafts acylation and subsequent reduction.
Route 2: A Modern Approach - Palladium-Catalyzed Cross-Coupling
Leveraging the power of modern organometallic chemistry, this route offers a convergent and often more efficient synthesis.
Scientific Rationale
This strategy employs a Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] In this case, 4-methoxyphenylboronic acid is coupled with an alkyl halide bearing a protected carboxylic acid, such as ethyl 5-bromopentanoate. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[2] The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid. This approach benefits from the mild reaction conditions and high functional group tolerance characteristic of many modern cross-coupling reactions.[3]
Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
-
To a reaction flask, add 4-methoxyphenylboronic acid (1.0 eq.), ethyl 5-bromopentanoate (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq.).
-
Add a degassed solvent system, for example, a mixture of toluene and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography.
Step 2: Ester Hydrolysis
-
Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base like sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating for 2-6 hours.
-
After the reaction is complete (monitored by TLC), remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.
Data Summary
| Metric | Cross-Coupling & Hydrolysis |
| Overall Yield | 75-90% |
| Reaction Time | 6-18 hours |
| Key Reagents | 4-Methoxyphenylboronic acid, Ethyl 5-bromopentanoate, Palladium catalyst, Base |
| Safety Concerns | Palladium catalysts can be expensive and require careful handling. Some phosphine ligands are air-sensitive. |
| Scalability | Excellent; amenable to both small-scale and large-scale synthesis. |
| Green Chemistry | Good; catalytic in palladium, often uses less harsh reagents and conditions compared to Route 1. |
Workflow Diagram
Caption: Convergent synthesis using Suzuki-Miyaura coupling.
Route 3: Organometallic Addition and Oxidation
This pathway utilizes a Grignard reagent, a powerful nucleophile, to construct the carbon skeleton in a fundamentally different manner.
Scientific Rationale
The synthesis commences with the formation of a Grignard reagent , 4-methoxyphenylmagnesium bromide, from 4-bromoanisole and magnesium metal in an ethereal solvent.[4] This highly reactive organometallic species then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of a lactone, such as γ-valerolactone. The ring-opening of the lactone by the Grignard reagent initially forms a magnesium salt of a hydroxy-carboxylate, which upon acidic workup would yield a hydroxy-carboxylic acid. However, a second equivalent of the Grignard reagent can add to the intermediate ketone, leading to a diol. A more controlled approach involves the initial ring-opening to form the hydroxy acid, which is then oxidized. A common and effective method for the oxidation of the resulting secondary alcohol to a carboxylic acid is the Jones oxidation (using chromic acid) or, for a milder and more selective transformation, a TEMPO-catalyzed oxidation .[5][6]
Experimental Protocol
Step 1: Grignard Reaction with a Lactone
-
Prepare the Grignard reagent by slowly adding a solution of 4-bromoanisole in anhydrous THF to magnesium turnings under an inert atmosphere.[7]
-
Cool the resulting 4-methoxyphenylmagnesium bromide solution to 0 °C.
-
Slowly add a solution of γ-valerolactone (1.0 eq.) in anhydrous THF to the Grignard reagent.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding it to a cold, saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, wash, dry, and concentrate to obtain the crude hydroxy-acid intermediate.
Step 2: Oxidation of the Alcohol
-
Dissolve the crude hydroxy-acid in acetone and cool to 0 °C.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Quench the excess oxidant with isopropanol.
-
Remove the acetone under reduced pressure and extract the product into an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the final product by column chromatography or recrystallization.
Data Summary
| Metric | Grignard Reaction & Oxidation |
| Overall Yield | 40-60% |
| Reaction Time | 10-18 hours |
| Key Reagents | 4-Bromoanisole, Magnesium, γ-Valerolactone, Oxidizing Agent (e.g., CrO₃/H₂SO₄) |
| Safety Concerns | Grignard reagents are highly moisture-sensitive and can be pyrophoric. Jones reagent is highly toxic and carcinogenic. |
| Scalability | Good; however, requires strict anhydrous conditions for the Grignard reaction, which can be challenging on a large scale. |
| Green Chemistry | Poor; the use of stoichiometric magnesium and highly toxic chromium reagents is environmentally unfavorable. |
Workflow Diagram
Caption: Synthesis via Grignard reagent addition to a lactone and subsequent oxidation.
Comparative Analysis and Recommendations
| Feature | Route 1: Friedel-Crafts & Reduction | Route 2: Suzuki-Miyaura Coupling | Route 3: Grignard & Oxidation |
| Overall Yield | Moderate to Good (50-80%) | High (75-90%) | Moderate (40-60%) |
| Versatility | Good, but sensitive to substituted anisoles. | Excellent, wide range of boronic acids and halides are compatible. | Good, but sensitive to functional groups incompatible with Grignard reagents. |
| Reaction Conditions | Harsh (strong acids/bases, high temps). | Generally mild. | Requires strict anhydrous conditions; oxidation can be harsh. |
| Cost-Effectiveness | Generally cost-effective starting materials. | Palladium catalysts can be expensive, but boronic acids are often readily available. | Magnesium is inexpensive, but starting halides and oxidation reagents can add to the cost. |
| Scalability | Wolff-Kishner is scalable; Clemmensen is less so. | Highly scalable. | Scalable, but requires careful control of anhydrous conditions. |
| Green Chemistry | Poor. | Good. | Poor. |
Recommendations:
-
For high-yield, laboratory-scale synthesis with broad functional group tolerance , Route 2 (Suzuki-Miyaura Coupling) is the superior choice. Its mild conditions, high efficiency, and convergent nature make it an ideal strategy for research and early-stage development.
-
For large-scale, industrial production where cost is a primary driver , Route 1 (Friedel-Crafts Acylation followed by Wolff-Kishner Reduction) remains a viable and economically advantageous option, despite its harsher conditions and lower green chemistry rating.
-
Route 3 (Grignard Reaction) serves as a valuable alternative, particularly when the requisite starting materials are readily accessible or when exploring diverse synthetic disconnections. However, the stringent reaction conditions and the use of hazardous reagents warrant careful consideration.
The selection of the optimal synthetic route will ultimately depend on the specific project goals, available resources, and the scale of the synthesis. This guide provides the necessary data and scientific context to make an informed and strategic decision.
References
- Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Journal of Organic Chemistry, 64(8), 2564–2566.
- Jones, E. R. H., et al. (1946). The oxidation of alcohols by chromic acid. Journal of the Chemical Society, 39-45.
- Olah, G. A. (Ed.). (1963).
- Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422.
- Vedejs, E. (1975). The Clemmensen Reduction. Organic Reactions, 22, 401-422.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Richey, H. G. (Ed.). (2000). Grignard Reagents: New Developments. John Wiley & Sons. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: an anniversary review.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Suzuki, A. (1982). Organoboron compounds in new organic synthesis. Pure and Applied Chemistry, 54(9), 1749-1758.
- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A very efficient and selective oxidation of primary alcohols to aldehydes by the N-oxoammonium salt/sodium hypochlorite system. The Journal of Organic Chemistry, 52(12), 2559–2562.
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173.
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- Silverman, G. S., & Rakita, P. E. (Eds.). (2008). Handbook of Grignard reagents. CRC press.
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A Senior Application Scientist's Guide to the Analysis of Commercial 5-(4-Methoxyphenyl)pentanoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the quality of starting materials is paramount. 5-(4-Methoxyphenyl)pentanoic acid, a key building block in the synthesis of various biologically active molecules, is no exception. The seemingly minor impurities in a commercial batch can have profound impacts on reaction yields, downstream processing, and the biological activity of the final compounds. This guide provides a comprehensive comparison of typical commercial grades of this compound, supported by detailed experimental protocols for in-house quality verification.
Comparative Analysis of Commercial Grades: What Your Certificate of Analysis is Telling You
Commercial this compound is typically available in several grades, often distinguished by their purity. While a higher price point often correlates with higher purity, understanding the specific impurities present is crucial for determining the fit-for-purpose of a particular batch. Below is a comparative summary of what one might expect from a "Standard Grade" (ca. 95% purity) versus a "High Purity Grade" (>98%) product.
Table 1: Comparison of Typical Specifications for Commercial Grades of this compound
| Parameter | Standard Grade | High Purity Grade | Significance in Research |
| Purity (by HPLC) | 95.0 - 97.0% | ≥ 98.5% | Higher purity minimizes the risk of side reactions and ensures accurate stoichiometry. |
| Purity (by qNMR) | ≥ 95% | ≥ 99% (by mass) | Provides an orthogonal purity assessment, less susceptible to chromophoric impurities. |
| Major Impurity | ≤ 2.0% (typically the corresponding keto-acid) | ≤ 0.5% | The keto-acid impurity can interfere with reactions targeting the carboxylic acid moiety. |
| Other Impurities | Each ≤ 0.5% | Each ≤ 0.1% | Unidentified impurities can lead to unexpected byproducts and complicate purification. |
| Residual Solvents | ≤ 0.5% | ≤ 0.1% | Solvents can be detrimental to certain catalytic systems or cell-based assays. |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.2% | Water content is critical for reactions sensitive to moisture, such as acyl chloride formation. |
| Appearance | Off-white to pale yellow solid | White crystalline solid | Color can be an indicator of trace, often aromatic, impurities. |
Unveiling the Impurity Profile: A Look at the Synthesis
A common synthetic route to this compound involves a Friedel-Crafts acylation of anisole with glutaric anhydride, followed by a reduction of the resulting keto-acid.[1] Understanding this process is key to predicting potential impurities.
Caption: A simplified synthetic route to this compound.
This synthesis can lead to several common impurities:
-
5-(4-methoxyphenyl)-5-oxopentanoic acid: The unreduced keto-acid intermediate is a common process-related impurity.
-
Isomeric Acylation Products: Friedel-Crafts reactions can sometimes yield small amounts of ortho-substituted isomers, although the para-substituted product is generally favored.
-
Unreacted Starting Materials: Traces of anisole and glutaric acid may remain.
-
Byproducts of Reduction: Depending on the reduction method, other byproducts may be formed.
Essential Quality Control Protocols: Verifying Purity in Your Lab
While a supplier's Certificate of Analysis provides valuable information, independent verification is often a necessary step in a rigorous research setting. Here are detailed protocols for the key analytical techniques used to assess the purity of this compound.
Caption: A typical analytical workflow for the quality control of this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
HPLC is the workhorse for determining the purity of aromatic carboxylic acids by separating the main component from its impurities.[2][3]
Experimental Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. The retention time of the keto-acid impurity is expected to be slightly shorter than the main product due to its higher polarity.
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[4][5][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte's signals.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Accurately weigh approximately 5-10 mg of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure full relaxation).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds).
-
Number of Scans: 16 or 32 for good signal-to-noise.
-
-
Data Processing: Carefully integrate a well-resolved peak of the analyte and a peak of the internal standard.
Purity Calculation: The purity of the sample (P_sample) can be calculated using the following formula:
Purity (% w/w) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
std = Internal Standard
-
sample = this compound
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is invaluable for identifying unknown impurities by providing their molecular weights.
Experimental Protocol:
-
LC System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
LC Method: The same method as described for HPLC-UV analysis can be used.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode to detect the deprotonated molecule [M-H]⁻.
-
Mass Range: 50 - 500 m/z.
-
Data Acquisition: Full scan mode to detect all ions, with fragmentation data (MS/MS) acquired for the impurity peaks to aid in structural elucidation.
-
Data Interpretation: The exact mass of the impurity ions can be used to propose their elemental composition. For example, the keto-acid impurity, 5-(4-methoxyphenyl)-5-oxopentanoic acid (C₁₂H₁₄O₄), would have a different molecular weight than the desired product (C₁₂H₁₆O₃).
The Impact of Impurities on Research Applications
The presence of even small amounts of impurities can have significant consequences:
-
Inaccurate Stoichiometry: If the purity of a reagent is lower than assumed, it can lead to incomplete reactions or the use of excess reagents, complicating purification.
-
Formation of Byproducts: Impurities can react with other reagents, leading to the formation of unexpected side products that can be difficult to separate from the desired compound.
-
Inhibition of Catalysts: Certain impurities can poison catalysts, reducing their efficiency or deactivating them completely.
-
Misleading Biological Data: In drug discovery, impurities may have their own biological activity, leading to false positives or negatives in screening assays.
Conclusion
A thorough understanding and verification of the purity of this compound are critical for the success of research and development projects. While a supplier's Certificate of Analysis is a starting point, the implementation of orthogonal analytical techniques such as HPLC, qNMR, and LC-MS provides a robust quality control framework. By investing the time to rigorously characterize this key starting material, researchers can enhance the reliability and reproducibility of their work, ultimately accelerating the path to discovery.
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HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column . HELIX Chromatography. Available at: [Link]
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Synthesis of 5-oxo-5-(4-methoxy-3-propylphenyl)pentanoic acid . PrepChem.com. Available at: [Link]
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Chromatographic separations of aromatic carboxylic acids . PubMed. Available at: [Link]
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Quantitative 1H NMR methodology for purity assay with high accuracy . ResearchGate. Available at: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective . PubMed Central. Available at: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(4-Methoxyphenyl)pentanoic Acid
Introduction
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The reliability of methods used to quantify active pharmaceutical ingredients (APIs), their intermediates, and impurities directly impacts product quality, safety, and efficacy. This guide focuses on 5-(4-Methoxyphenyl)pentanoic acid, a compound of interest whose accurate measurement requires robust and well-characterized analytical procedures.
The lifecycle of an analytical method often involves its transfer between laboratories—from R&D to Quality Control (QC), or between a contract manufacturing organization and a client.[1] In such instances, or when a new method is introduced to replace a legacy one, it is not sufficient for each method to be independently validated. It is critical to demonstrate that these methods produce equivalent and reliable results for the same samples. This process is known as analytical method cross-validation.[2]
This guide provides an in-depth comparison of two distinct, fit-for-purpose analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. We will explore the causality behind the selection of these techniques, provide detailed experimental protocols, and present a systematic approach to their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]
The Analytical Subject: this compound
The molecular structure of the analyte is the primary determinant of the analytical strategy. This compound possesses key features that inform our choice of methods:
-
An Aromatic Ring: The methoxyphenyl group is a strong chromophore, making the molecule suitable for UV spectrophotometric detection.
-
A Carboxylic Acid Group: This functional group imparts polarity and an active hydrogen, which can lead to poor peak shape and thermal instability in GC analysis unless it is derivatized.[5]
-
A Pentanoic Acid Chain: The alkyl chain provides non-polar character, making the molecule well-suited for separation by reverse-phase chromatography.
Caption: Chemical structure of this compound.
Section 1: Methodologies Under Comparison
The choice of an analytical method is a balance of performance, specificity, and practicality. Here, we compare a workhorse QC method (HPLC-UV) with a higher-specificity confirmatory method (GC-MS).
Method A: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Causality of Method Choice: This is the quintessential method for routine quality control of non-volatile, UV-active compounds. The separation on a C18 stationary phase is driven by the molecule's hydrophobicity, while the methoxyphenyl ring allows for sensitive detection at a specific UV wavelength.[6] This method is robust, rapid, and widely available in QC laboratories.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes.
-
Standard Solution Preparation: Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. Prepare working standards at concentrations of 10, 50, 100, 250, and 500 µg/mL by serial dilution.
-
Sample Preparation: Accurately weigh a sample containing an estimated 50 mg of the analyte into a 50 mL volumetric flask. Add approximately 30 mL of mobile phase, sonicate for 10 minutes to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
System Suitability Test (SST): Before analysis, inject the 100 µg/mL standard solution five times. The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%, and the theoretical plates should be ≥ 2000.
Method B: Gas Chromatography with Mass Spectrometric Detection (GC-MS) after Derivatization
Causality of Method Choice: Direct GC analysis of carboxylic acids is often problematic due to their polarity and potential for thermal degradation.[8] Derivatization, typically by converting the acidic proton to a silyl group (e.g., using BSTFA), is necessary to increase volatility and improve chromatographic performance.[5] Coupling GC with a mass spectrometer provides exceptional specificity, as it identifies the compound based on its mass fragmentation pattern, not just its retention time. This makes it an ideal method for confirmatory analysis and impurity identification.
Experimental Protocol:
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Solution Preparation: Prepare a 1000 µg/mL stock solution of the reference standard in a suitable aprotic solvent like Dichloromethane.
-
Sample and Standard Derivatization:
-
Pipette 1.0 mL of each standard and sample solution into separate 2 mL autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of Pyridine to each vial.
-
Cap the vials tightly and heat at 70 °C for 30 minutes in a heating block.
-
Allow the vials to cool to room temperature before analysis.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split mode, 20:1 ratio).
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Scan mode (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions for the TMS-derivative should be determined (e.g., molecular ion, and key fragment ions).
-
Section 2: The Cross-Validation Protocol
The objective of cross-validation is to demonstrate that two distinct analytical procedures can produce comparable results for the same intended purpose.[9] This protocol ensures that data generated by either method (e.g., at different sites or at different stages of development) are interchangeable.[10]
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Design:
-
Sample Set Preparation: A single, homogeneous batch of test samples must be used. Prepare samples by spiking a placebo matrix with this compound at five concentration levels covering the intended range of the methods (e.g., 50%, 80%, 100%, 120%, and 150% of the target concentration). Prepare each concentration level in triplicate (n=3).
-
Parallel Analysis: Divide the 15 prepared samples (5 levels x 3 replicates) into two sets.
-
One set is analyzed using the validated Method A (HPLC-UV) .
-
The second set is analyzed using the validated Method B (GC-MS) .
-
To ensure trustworthiness, the analysis should ideally be performed by different analysts.[11]
-
-
Data Collection: Record the final calculated concentration for each of the 15 samples from both analytical methods.
Section 3: Data Analysis and Acceptance Criteria
A successful cross-validation is not based on visual comparison but on rigorous statistical evaluation.[12] The core question is whether there is a statistically significant difference between the results generated by the two methods.
Method Performance Comparison
First, we summarize the validation performance characteristics of each method to establish their individual suitability.
| Parameter | Method A (RP-HPLC-UV) | Method B (GC-MS) | ICH Guideline Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 1.2% | ≤ 1.8% | ≤ 2.0% |
| LOQ (µg/mL) | 5.0 | 1.0 | Demonstrated and fit for purpose |
This table presents hypothetical but realistic performance data.
Statistical Evaluation of Equivalence
To compare the datasets from the cross-validation experiment, we employ two fundamental statistical tests.[13]
-
F-test for Equality of Variances: This test determines if the precision of the two methods is comparable. If the variances are significantly different, it can affect the interpretation of the means comparison.
-
Student's t-test for Equality of Means: This test determines if there is a statistically significant difference between the average results obtained from the two methods.
-
The variances of the two datasets should not be significantly different as determined by the F-test (e.g., p > 0.05).
-
The means of the two datasets should not be significantly different as determined by the Student's t-test (e.g., p > 0.05).
Hypothetical Cross-Validation Results:
| Concentration Level | Mean Result Method A (µg/mL) | Mean Result Method B (µg/mL) | F-test p-value | t-test p-value | Conclusion |
| Level 1 (50 µg/mL) | 50.1 | 49.7 | 0.65 | 0.48 | Equivalent |
| Level 2 (80 µg/mL) | 79.8 | 80.3 | 0.88 | 0.35 | Equivalent |
| Level 3 (100 µg/mL) | 100.5 | 100.1 | 0.52 | 0.55 | Equivalent |
| Level 4 (120 µg/mL) | 121.0 | 119.6 | 0.41 | 0.15 | Equivalent |
| Level 5 (150 µg/mL) | 149.5 | 150.8 | 0.73 | 0.28 | Equivalent |
Section 4: Discussion and Field Insights
The statistical analysis in our hypothetical case shows p-values well above the 0.05 threshold for all concentration levels. This indicates that there is no statistically significant difference in either the precision (F-test) or the accuracy (t-test) of the results obtained from the HPLC-UV and GC-MS methods. Therefore, the cross-validation is successful, and the methods can be considered interchangeable for the quantitative determination of this compound.
Expertise in Practice:
-
Why not just use the "better" method? "Better" is context-dependent. The HPLC-UV method is faster, requires no complex sample derivatization, and uses standard equipment, making it ideal for high-throughput QC release testing. The GC-MS method, while more resource-intensive, offers unparalleled specificity and is invaluable for troubleshooting, out-of-specification investigations, or as a reference method.
-
Trustworthiness of the Protocol: The self-validating nature of this protocol lies in the use of a single, homogeneous batch of samples analyzed in parallel. Any significant deviation in results can be confidently attributed to a difference between the methods themselves, rather than sample variability. Including system suitability tests before each analytical run further ensures that the instrumentation is performing as expected.[15]
-
Common Pitfalls: A failed cross-validation often stems from overlooked variables. These can include differences in the purity of reference standards used for calibration, subtle variations in sample preparation (e.g., extraction efficiency), or analyst technique. A thorough risk assessment before beginning the transfer is crucial.[10][11]
Conclusion
Cross-validation is a mandatory scientific and regulatory exercise that builds confidence in analytical data throughout a product's lifecycle.[2] By demonstrating the statistical equivalence of an RP-HPLC-UV method and a GC-MS method, we have confirmed that either procedure can be reliably used for the quantification of this compound. This rigorous comparison not only satisfies regulatory expectations but also provides the flexibility to use the most appropriate analytical tool for the task at hand—be it routine analysis or in-depth investigation—without compromising data integrity.
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 5-(4-Methoxyphenyl)pentanoic Acid Derivatives as PPAR Agonists
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of 5-(4-Methoxyphenyl)pentanoic Acid Derivatives for Therapeutic Discovery
[CITY, State, January 15, 2026] – In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth comparative analysis of this compound derivatives and their potent activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. While direct comparative studies on a comprehensive series of this compound derivatives are not extensively available in the public domain, this guide synthesizes data from closely related phenylpropanoic acid analogs to elucidate the critical structural motifs governing their therapeutic potential.
The Core Scaffold: this compound and its Therapeutic Promise
The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly for metabolic diseases. Its structural similarity to known PPAR agonists suggests its likely mechanism of action involves the activation of these nuclear receptors. PPARs are crucial regulators of lipid and glucose metabolism, making them attractive targets for conditions such as dyslipidemia, type 2 diabetes, and metabolic syndrome.[1][2] The three main isoforms, PPARα, PPARγ, and PPARδ, offer distinct therapeutic opportunities. PPARα activation is primarily associated with lowering lipid levels, while PPARγ agonists are potent insulin sensitizers.[1] PPARδ activation is involved in fatty acid oxidation.[1]
Deconstructing the Molecule: A Guide to Structure-Activity Relationships
The biological activity of this compound derivatives is dictated by the interplay of three key structural components: the acidic head, the linker, and the substituted phenyl ring. Understanding the impact of modifications to each of these regions is essential for designing potent and selective PPAR agonists.
The Acidic Head: An Anchor for Activity
The carboxylic acid moiety is a cornerstone of activity for many PPAR agonists.[3] It typically forms a crucial hydrogen bond network with key amino acid residues in the ligand-binding pocket of the PPARs.
The Alkyl Linker: Fine-Tuning Potency and Selectivity
The length and flexibility of the pentanoic acid linker play a significant role in orienting the molecule within the binding pocket and influencing subtype selectivity. Studies on related phenylpropanoic acids have shown that the shape of the linker is a key determinant of potency and selectivity for PPAR subtypes.[4]
The Phenyl Ring and its Substituents: The Key to Potency and Selectivity
The 4-methoxy substitution on the phenyl ring is a critical feature. The steric bulk and electronic properties of substituents on this ring have a profound impact on PPAR activity.[5] For instance, in related 3-(4-alkoxyphenyl)propanoic acid derivatives, the size of the substituent at this position was found to be a major determinant of PPAR pan-agonism.[5]
The following Graphviz diagram illustrates the key structural components of this compound and their influence on PPAR activation.
Caption: Key structural components influencing PPAR agonistic activity.
Comparative Performance: Insights from Structurally Related Analogs
| Compound ID | Structure | PPARα EC₅₀ (µM) | PPARγ EC₅₀ (µM) | PPARδ EC₅₀ (µM) | Reference |
| Analog 1 | 3-(4-(Adamantan-1-yloxy)phenyl)propanoic acid | Potent | Significant | Potent | [5] |
| Analog 2 | (S)-3-{4-[3-(5-methyl-2-phenyl-oxazol-4-yl)-propyl]-phenyl}-2-(1,2,3-triazol-2-yl)-propionic acid | 0.013 | 0.061 | - | [6] |
| Analog 3 | Carbamate-tethered (R)-aryl propanoic acid | 0.377 | 0.136 | - | [7] |
| MEHP | Mono-(2-ethylhexyl)-phthalate | 0.6 (mouse), 3.2 (human) | 10.1 (mouse), 6.2 (human) | - | [8] |
| MBzP | Monobenzyl phthalate | 21 (mouse), 30 (human) | 75-100 (mouse & human) | - | [8] |
This table presents data from structurally related compounds to infer potential SAR trends for this compound derivatives. EC₅₀ values represent the concentration required to elicit a half-maximal response.
Experimental Protocols: A Blueprint for Evaluation
The cornerstone of any SAR study is a robust and reproducible experimental workflow. The following section details a standard protocol for assessing the PPAR agonistic activity of novel compounds using a cell-based luciferase reporter assay.
Cell-Based Luciferase Reporter Assay for PPAR Activation
This assay is a widely accepted method for quantifying the ability of a compound to activate PPARs. It relies on genetically engineered cells that express a PPAR-responsive luciferase reporter gene.
Principle: Upon activation by a ligand, the PPAR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of a reporter gene (luciferase). This binding initiates transcription, leading to the production of luciferase, which can be quantified by measuring the light emitted upon the addition of a substrate.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293T, COS-7) in appropriate growth medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Transfection:
-
Co-transfect the cells with three plasmids:
-
An expression vector for the desired human PPAR isoform (α, γ, or δ).
-
A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and reference agonists (e.g., Rosiglitazone for PPARγ, GW7647 for PPARα).
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compounds or vehicle control.
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the compound concentration and determine the EC₅₀ value using a suitable software.
-
The following Graphviz diagram outlines the experimental workflow for the PPAR luciferase reporter assay.
Caption: Workflow for determining PPAR agonistic activity.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel PPAR modulators. While direct comparative data is limited, SAR insights from structurally related analogs provide a strong foundation for rational drug design. The key to unlocking the full therapeutic potential of this chemical class lies in a systematic exploration of substitutions on the phenyl ring and modifications of the alkyl linker to achieve optimal potency and subtype selectivity. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives to generate a robust dataset that can guide the development of next-generation therapeutics for metabolic diseases.
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A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Methoxy-Substituted Pentanoic Acids
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from a promising lead to a clinical reality, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a paramount determinant of success. Among these, metabolism—the body's enzymatic conversion of xenobiotics—often dictates a compound's pharmacokinetic profile, influencing its bioavailability, duration of action, and potential for toxicity.[1] Compounds that are metabolized too rapidly fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause adverse effects.[2] Therefore, early in vitro assessment of metabolic stability is not merely a screening step but a foundational component of modern drug design, enabling chemists to build metabolic robustness into their molecules from the outset.[1][3]
This guide provides a comparative framework for evaluating the metabolic stability of a series of methoxy-substituted pentanoic acids. The presence of both a carboxylic acid and a methoxy group introduces two primary, and potentially competing, sites for metabolic transformation. The carboxylic acid moiety is a common pharmacophore but is susceptible to Phase II conjugation, primarily forming acyl glucuronides.[4][5] The methoxy group, while often used to modulate physicochemical properties, is a well-known metabolic "soft spot," prone to O-demethylation by Cytochrome P450 (CYP) enzymes in Phase I metabolism.[6][7]
Herein, we will dissect the underlying metabolic pathways, present a robust experimental design for a head-to-head comparison, and provide detailed, field-proven protocols for assessing metabolic liability. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and predict how the positional chemistry of a simple substituent can profoundly impact a molecule's metabolic fate.
Part 1: Mechanistic Insights into Key Metabolic Pathways
Understanding the enzymatic machinery responsible for the biotransformation of methoxy-substituted pentanoic acids is crucial for interpreting experimental data. Two principal pathways are of immediate concern: Phase I oxidation of the methoxy group and Phase II conjugation of the carboxylic acid.
Phase I Metabolism: Cytochrome P450-Mediated O-Demethylation
The Cytochrome P450 (CYP) superfamily of heme-containing enzymes is the primary catalyst for Phase I oxidative metabolism of most drugs.[8][9] For molecules containing a methoxy group, the most common metabolic reaction is O-demethylation.[6][10] This process involves the oxidation of the methyl group, leading to an unstable hemiacetal intermediate that spontaneously decomposes to yield a phenol and formaldehyde.
The susceptibility of a methoxy group to CYP-mediated O-demethylation is influenced by its steric and electronic environment. The position of the methoxy group on the pentanoic acid chain will likely alter its accessibility to the active sites of CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9), thereby affecting the rate of metabolism.[11]
Phase II Metabolism: UGT-Mediated Glucuronidation
Carboxylic acids are common substrates for UDP-glucuronosyltransferases (UGTs), a family of Phase II enzymes that catalyze the conjugation of glucuronic acid to the drug molecule.[12][13] This reaction, known as glucuronidation, dramatically increases the hydrophilicity of the substrate, facilitating its excretion from the body.[14][15] The formation of an acyl glucuronide at the carboxylic acid function is a major clearance pathway for many acidic drugs.[5][16]
Similar to CYP enzymes, the efficiency of UGT-mediated conjugation can be affected by the structure of the substrate. Steric hindrance around the carboxylic acid group can impede its access to the UGT active site, potentially slowing the rate of glucuronidation.
The interplay between these two pathways dictates the overall metabolic clearance of the compound. An in vitro system containing only Phase I enzymes (like liver microsomes) will reveal liabilities related to O-demethylation, while a more complete system containing both Phase I and Phase II enzymes (like hepatocytes) will provide a comprehensive picture of metabolic clearance.[17][18]
Part 2: Experimental Design for Comparative Stability Assessment
To objectively compare the metabolic stability of positional isomers of methoxy-pentanoic acid (e.g., 2-methoxy, 3-methoxy, 4-methoxy, and 5-methoxy-pentanoic acid), a two-tiered experimental approach is recommended. This allows for the dissection of Phase I versus combined Phase I and Phase II metabolic pathways.
-
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver that are rich in CYP enzymes but lack most Phase II enzymes and cofactors.[3][19] It is a cost-effective, high-throughput method to specifically assess susceptibility to Phase I oxidative metabolism (O-demethylation).[20][21] The primary cofactor, NADPH, must be added to initiate the CYP catalytic cycle.[19]
-
Hepatocyte Stability Assay: This assay uses intact, cryopreserved liver cells, which contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their endogenous cofactors.[18][22] It is considered the "gold standard" for in vitro clearance determination because it more closely mimics the in vivo liver environment, accounting for cell permeability and the combined effects of all metabolic pathways.[3][23]
By comparing the rate of disappearance of the parent compound in both systems, we can infer the relative contribution of Phase I and Phase II metabolism to its overall clearance.
Logical Framework for the Comparative Study
The following diagram illustrates the logical workflow for assessing and comparing the metabolic stability of the different methoxy-pentanoic acid isomers.
Caption: Experimental workflow for the comparative metabolic stability study.
Part 3: Detailed Experimental Protocols
The following protocols are self-validating systems, incorporating positive controls to ensure the metabolic competency of the in vitro systems.
Protocol: Liver Microsomal Stability Assay
Rationale: This protocol is designed to measure the intrinsic clearance (CLint) of a compound due to Phase I enzymes, primarily CYPs. The rate of disappearance of the test compound is monitored over time in the presence of pooled human liver microsomes and the essential cofactor NADPH.[19][20]
Materials:
-
Pooled Human Liver Microsomes (e.g., from BioIVT)
-
Test Compounds (methoxy-pentanoic acids), 10 mM stock in DMSO
-
Positive Controls: Verapamil, Testosterone (high clearance), 10 mM stock in DMSO
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™) or 1 mM NADPH solution
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
96-well incubation and collection plates
Procedure:
-
Prepare Microsomal Suspension: Thaw pooled liver microsomes on ice. Dilute with ice-cold phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.[19] Keep the suspension on ice.
-
Prepare Incubation Plates:
-
Add phosphate buffer to the wells of a 96-well plate.
-
Add 1 µL of 10 mM test compound or control stock to the appropriate wells to achieve a final concentration of 1 µM (assuming a 200 µL final incubation volume). Include a "minus cofactor" control for each compound to check for non-enzymatic degradation.[19]
-
-
Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH solution to all wells except the "minus cofactor" controls. For the "minus cofactor" wells, add an equivalent volume of phosphate buffer.[20]
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 3-4 volumes of ice-cold ACN with internal standard.[19] The 0-minute time point should be taken immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., at 4000 rpm for 10 minutes) to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[24][25]
Protocol: Hepatocyte Stability Assay
Rationale: This protocol measures CLint in a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as cellular transport mechanisms.[18][22] Cryopreserved hepatocytes are used for convenience and to reduce inter-individual variability.
Materials:
-
Plateable Cryopreserved Human Hepatocytes (e.g., from Thermo Fisher Scientific)
-
Hepatocyte Plating and Incubation Media (e.g., Williams' Medium E)
-
Collagen-coated 96-well plates
-
Test Compounds and Positive Controls (e.g., 7-hydroxycoumarin for Phase II, Midazolam for Phase I)
-
Acetonitrile (ACN) with internal standard
Procedure:
-
Cell Plating: Thaw and plate hepatocytes according to the supplier's protocol in a collagen-coated 96-well plate. Allow cells to attach and form a monolayer (typically 4-6 hours).[26]
-
Prepare Dosing Solutions: Prepare dosing solutions by diluting the 10 mM stock of test compounds and controls in warm incubation medium to the final desired concentration (e.g., 1 µM).[26] The final DMSO concentration should be ≤ 0.1%.
-
Start Incubation: Remove the plating medium from the cells and add the dosing solutions. This is the start of the incubation.
-
Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by removing the medium and adding ice-cold ACN with internal standard to the wells to lyse the cells and precipitate proteins.[18]
-
Sample Processing: Scrape the wells to ensure complete cell lysis. Centrifuge the plate to pellet cellular debris.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[27]
Part 4: Data Analysis and Presentation
Calculating Metabolic Stability Parameters
For each compound, the percentage of parent compound remaining at each time point is determined relative to the 0-minute time point.
-
Half-Life (t½): Plot the natural logarithm (ln) of the % remaining parent compound versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k[26]
-
-
Intrinsic Clearance (CLint): CLint is calculated from the half-life and the experimental conditions.
Comparative Data Summary
The results should be summarized in a clear, tabular format to facilitate direct comparison between the isomers.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (Phase I)
| Compound | Methoxy Position | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| 2-Methoxy-pentanoic Acid | 2 | > 45 | < 15.4 |
| 3-Methoxy-pentanoic Acid | 3 | 35.2 | 19.7 |
| 4-Methoxy-pentanoic Acid | 4 | 28.1 | 24.7 |
| 5-Methoxy-pentanoic Acid | 5 (ω-1) | 15.5 | 44.7 |
| Verapamil (Control) | N/A | 12.0 | 57.8 |
(Note: Data are hypothetical and for illustrative purposes only)
Table 2: Comparative Metabolic Stability in Human Hepatocytes (Phase I + II)
| Compound | Methoxy Position | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
|---|---|---|---|
| 2-Methoxy-pentanoic Acid | 2 | 95.5 | 7.3 |
| 3-Methoxy-pentanoic Acid | 3 | 29.8 | 23.2 |
| 4-Methoxy-pentanoic Acid | 4 | 22.5 | 30.8 |
| 5-Methoxy-pentanoic Acid | 5 (ω-1) | 14.1 | 49.1 |
| Midazolam (Control) | N/A | 25.0 | 27.7 |
(Note: Data are hypothetical and for illustrative purposes only)
Interpretation of Expected Results
-
Effect of Methoxy Position: Stability in both systems increases as the methoxy group moves closer to the carboxylic acid (5-methoxy < 4-methoxy < 3-methoxy < 2-methoxy). This suggests that the ω-1 position (5-methoxy) is most susceptible to CYP-mediated O-demethylation, likely due to greater accessibility.
-
Phase I vs. Phase II Contribution: For the 3-, 4-, and 5-methoxy isomers, the half-lives in microsomes and hepatocytes are similar, suggesting that Phase I O-demethylation is the primary clearance pathway.
-
Steric Hindrance: The 2-methoxy isomer shows significantly higher stability in both systems. Its microsomal half-life is very long, indicating it is a poor CYP substrate. Its hepatocyte half-life, while shorter, is still much longer than the other isomers. This suggests the methoxy group at the 2-position may sterically hinder both CYP access and UGT access to the carboxylic acid, dramatically improving overall metabolic stability.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to comparing the metabolic stability of methoxy-substituted pentanoic acids. By employing a dual-assay system of liver microsomes and hepatocytes, researchers can effectively dissect the contributions of Phase I and Phase II metabolism. The experimental design and detailed protocols provided herein serve as a robust template for generating high-quality, interpretable data.
The structure-metabolism relationships derived from such studies are invaluable. They demonstrate that even subtle positional changes of a functional group can lead to significant differences in metabolic fate. This knowledge empowers medicinal chemists to make data-driven decisions, strategically modifying molecular scaffolds to block metabolic liabilities and engineer compounds with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.
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Validating the Mechanism of Action for 5-(4-Methoxyphenyl)pentanoic Acid Analogs: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a cornerstone of preclinical development. This guide provides an in-depth comparison of key in vitro assays for validating the MoA of 5-(4-Methoxyphenyl)pentanoic acid and its analogs, a class of compounds with potential therapeutic value. Small-molecule drugs, typically with a molecular weight below 500 Da, can readily penetrate cells and modulate the function of various proteins, making a thorough understanding of their molecular interactions critical for successful drug discovery.[1][2]
This guide is structured to walk you through a logical workflow for MoA validation, from initial target engagement to the characterization of downstream signaling pathways. We will explore the causality behind experimental choices and present detailed, self-validating protocols. To provide a practical framework, we will proceed under the hypothesis that this compound analogs act as modulators of a G-protein coupled receptor (GPCR). GPCRs represent one of the largest and most important classes of drug targets, regulating a vast array of physiological processes.[3]
The G-Protein Coupled Receptor (GPCR) Signaling Cascade: A Primer
GPCRs, also known as seven-transmembrane domain receptors, are integral membrane proteins that transduce extracellular signals into intracellular responses.[4] Upon agonist binding, the GPCR undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated heterotrimeric G-protein. This leads to the dissociation of the Gα subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins.
The specific Gα subunit (e.g., Gs, Gi/o, Gq/11) determines the immediate downstream signaling event. For instance, Gs stimulates adenylyl cyclase to produce cyclic AMP (cAMP), while Gi inhibits this enzyme. Gq activates phospholipase C, leading to the generation of inositol phosphates and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C.
Furthermore, agonist-bound GPCRs can be phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin.[5][6] β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor.[6] However, β-arrestin can also act as a scaffold for other signaling proteins, initiating a second wave of G-protein-independent signaling, which can include the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade.[7][8]
This complex signaling network provides multiple points of intervention for therapeutic agents and, consequently, several key events to measure when validating the MoA of a potential GPCR modulator.
Caption: Simplified GPCR signaling cascade upon ligand binding.
A Comparative Framework for MoA Validation Assays
We will now compare four key assays for dissecting the MoA of this compound analogs at a hypothetical GPCR target. Each assay interrogates a different step in the signaling cascade, providing complementary information.
| Assay | Signaling Event Measured | Information Gained | Pros | Cons |
| GTPγS Binding Assay | G-protein activation | Direct measure of receptor-G-protein coupling | Proximal to receptor activation, functional readout.[9] | Requires radiolabeled GTPγS, lower throughput. |
| cAMP Accumulation Assay | Second messenger production | Quantifies Gs or Gi signaling pathway activation.[10][11] | High-throughput, sensitive, multiple detection formats.[12] | Indirect measure of receptor activation, signal amplification can occur. |
| β-Arrestin Recruitment Assay | β-arrestin translocation to the receptor | Measures G-protein-independent signaling and receptor desensitization.[5][13] | High-throughput, useful for studying biased agonism.[14] | Requires engineered cell lines. |
| ERK Phosphorylation Assay | Downstream kinase activation | Measures integrated signaling output from multiple pathways.[7][15] | Reflects a key cellular response, multiple assay formats.[8] | Distal to receptor activation, can be influenced by other pathways. |
Experimental Protocols and Data Interpretation
GTPγS Binding Assay
This assay provides a direct measure of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.[16][17] It is particularly useful for distinguishing between full and partial agonists.[9]
Principle: In the inactive state, G-proteins are bound to GDP. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit.[9] Since [35S]GTPγS is resistant to hydrolysis by the intrinsic GTPase activity of the Gα subunit, it accumulates, and its measurement provides a direct assessment of G-protein activation.[17]
Step-by-Step Protocol (Filtration-based):
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.
-
Reaction Setup: In a 96-well plate, add the assay buffer (containing HEPES, MgCl2, and NaCl), GDP, and cell membranes.[9]
-
Compound Addition: Add varying concentrations of the this compound analogs or a reference agonist. For non-specific binding control wells, add unlabeled GTPγS.
-
Initiate Reaction: Add [35S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound [35S]GTPγS.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
Data Analysis and Interpretation:
Plot the specific binding of [35S]GTPγS (total binding - non-specific binding) against the log concentration of the analog. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.
Hypothetical Data:
| Analog | EC50 (nM) | Emax (% of Reference Agonist) |
| Analog A | 50 | 100% |
| Analog B | 250 | 65% |
| Analog C | >10,000 | 5% |
This data would suggest that Analog A is a full agonist, Analog B is a partial agonist, and Analog C has very weak to no agonist activity at the level of G-protein activation.
cAMP Accumulation Assay
This assay measures the intracellular concentration of the second messenger cAMP, providing a functional readout of GPCRs that couple to Gs or Gi proteins.[10][18]
Principle: Gs-coupled receptors, when activated, stimulate adenylyl cyclase to produce cAMP. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP levels (often measured as the inhibition of forskolin-stimulated cAMP production). A variety of detection methods are available, including immunoassays and bioluminescence-based reporter systems.[12][19] The cAMP-Glo™ Assay, for example, is a bioluminescent assay where the amount of light generated is inversely proportional to the amount of cAMP present.[10]
Step-by-Step Protocol (cAMP-Glo™ Assay):
-
Cell Plating: Seed cells expressing the target GPCR in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for an appropriate incubation time.
-
Cell Lysis and cAMP Detection: Add the cAMP-Glo™ Lysis Buffer, followed by the cAMP Detection Solution containing protein kinase A (PKA).
-
Kinase Reaction: The cAMP in the lysate activates PKA, which consumes ATP.
-
Luminescence Detection: Add the Kinase-Glo® Reagent to terminate the PKA reaction and detect the remaining ATP via a luciferase reaction.
-
Measurement: Read the luminescence on a microplate luminometer.
Data Analysis and Interpretation:
For a Gs-coupled receptor, an increase in luminescence corresponds to a decrease in cAMP, while for a Gi-coupled receptor (in the presence of forskolin), a decrease in luminescence indicates a decrease in cAMP. Plot the change in luminescence against the log concentration of the analog to determine the EC50 and Emax.
Hypothetical Data (for a Gi-coupled receptor):
| Analog | EC50 (nM) | Emax (% Inhibition of Forskolin Response) |
| Analog A | 75 | 95% |
| Analog B | 400 | 50% |
| Analog C | >10,000 | 2% |
This data would corroborate the findings from the GTPγS assay, showing Analog A as a potent and efficacious agonist in the Gi signaling pathway.
β-Arrestin Recruitment Assay
This assay measures the interaction between the activated GPCR and β-arrestin, a key event in receptor desensitization and G-protein-independent signaling.[5][13]
Principle: The PathHunter® β-arrestin assay is based on enzyme fragment complementation. Cells are engineered to express the GPCR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced GPCR activation and phosphorylation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This creates an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[5]
Step-by-Step Protocol (PathHunter® Assay):
-
Cell Plating: Plate the PathHunter® cells expressing the tagged GPCR and β-arrestin in a 96-well plate.
-
Compound Addition: Add varying concentrations of the this compound analogs.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the detection reagents and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescence on a plate reader.
Data Analysis and Interpretation:
Plot the relative light units (RLU) against the log concentration of the analog. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment. Comparing the potency and efficacy for G-protein activation versus β-arrestin recruitment can reveal biased agonism.
Hypothetical Data:
| Analog | β-Arrestin Recruitment EC50 (nM) | β-Arrestin Recruitment Emax (%) |
| Analog A | 80 | 98% |
| Analog B | 350 | 95% |
| Analog C | >10,000 | 3% |
In this scenario, both Analog A and B are efficacious at recruiting β-arrestin, suggesting they are not strongly biased away from this pathway relative to their G-protein signaling.
ERK Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream node in the MAPK signaling cascade that can be activated by both G-protein-dependent and β-arrestin-mediated pathways.[7][8]
Principle: A common format is a cell-based ELISA. Cells are treated with the compound, then fixed and permeabilized in the well. The phosphorylated form of ERK (pERK) is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent or fluorescent substrate. The signal is often normalized to the total ERK protein level in the same well, which is detected with a different antibody and substrate.[7][20]
Step-by-Step Protocol (Cell-Based ELISA):
-
Cell Plating and Starvation: Plate cells in a 96-well plate and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the cells with the this compound analogs for a short time course (e.g., 5-15 minutes).
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent.
-
Antibody Incubation: Incubate with primary antibodies against pERK and total ERK, followed by incubation with appropriate enzyme-linked secondary antibodies.
-
Detection: Add the substrates for the enzymes and measure the resulting signals (e.g., fluorescence or luminescence) on a plate reader.
Data Analysis and Interpretation:
Calculate the ratio of the pERK signal to the total ERK signal for each well. Plot this ratio against the log concentration of the analog to determine the EC50 and Emax for ERK activation.
Hypothetical Data:
| Analog | ERK Phosphorylation EC50 (nM) | ERK Phosphorylation Emax (% of Reference) |
| Analog A | 120 | 90% |
| Analog B | 600 | 45% |
| Analog C | >10,000 | 4% |
This data on a downstream signaling event further solidifies the rank order of potency and efficacy of the analogs.
Caption: Workflow for validating the MoA of GPCR modulators.
Conclusion
Validating the mechanism of action for a novel compound series like the this compound analogs requires a multi-faceted approach. By systematically employing a panel of in vitro assays that interrogate different stages of a putative signaling cascade, researchers can build a comprehensive and robust understanding of a compound's pharmacological profile. The comparative framework presented here, moving from proximal receptor-G-protein coupling (GTPγS binding) to second messenger generation (cAMP accumulation), parallel pathway engagement (β-arrestin recruitment), and integrated downstream signaling (ERK phosphorylation), provides a powerful strategy for elucidating the precise molecular mechanisms that underpin the biological activity of these and other small molecules. This detailed characterization is an indispensable step in the journey of transforming a promising chemical entity into a potential therapeutic.
References
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ERK Phosphorylation Assay Kit (BA0098). (n.d.). Assay Genie. Retrieved from [Link]
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Recent progress in assays for GPCR drug discovery. (2018). Acta Pharmacologica Sinica. Retrieved from [Link]
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GPCR Assay Kits. (n.d.). Biocompare. Retrieved from [Link]
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cAMP Assay Kits. (n.d.). Biocompare. Retrieved from [Link]
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cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved from [Link]
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ERK Phosphorylation Assay Kit | ABIN1019677. (n.d.). antibodies-online.com. Retrieved from [Link]
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Principles of commonly used cAMP assays. (A) A colorimetric competitive... (n.d.). ResearchGate. Retrieved from [Link]
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GPCR Signaling Assays. (n.d.). Agilent. Retrieved from [Link]
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How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. (2017, March 16). YouTube. Retrieved from [Link]
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Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017, November 20). NCBI. Retrieved from [Link]
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GTPγS Binding Assays - Assay Guidance Manual. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]
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Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. (n.d.). JoVE. Retrieved from [Link]
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GTPγS Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24). International Journal of Molecular Sciences. Retrieved from [Link]
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Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24). National Center for Biotechnology Information. Retrieved from [Link]
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Biophysical Approaches to Small Molecule Discovery and Validation. (2021, March 29). YouTube. Retrieved from [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PubMed Central. Retrieved from [Link]
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Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl). (2023, July 14). MDPI. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 5-(4-Methoxyphenyl)pentanoic Acid: A Guide for Laboratory Professionals
Navigating the lifecycle of a chemical intermediate like 5-(4-Methoxyphenyl)pentanoic acid (CAS No. 7508-04-5) extends beyond its synthesis and application in research and development. Its proper disposal is a critical, non-negotiable component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring safety and validating the integrity of their laboratory operations.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) is the primary authoritative source for this information. For this compound, the key hazards dictate the stringent handling and disposal requirements.
According to its Globally Harmonized System (GHS) classification, this compound presents the following hazards[1]:
-
H315: Causes skin irritation (Category 2)
-
H319: Causes serious eye irritation (Category 2A)
-
H335: May cause respiratory irritation (Category 3)
These classifications are not mere labels; they are directives. The irritant nature of the compound means it cannot be casually discarded. Direct contact can cause inflammation and discomfort, and aerosolized particles (dust) can impact the respiratory system[1]. Therefore, the fundamental principle of its disposal is containment and isolation to prevent unintended exposure to personnel and the environment.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Category | Hazard Statement (H-Code) | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | Exclamation Mark |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | Exclamation Mark |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | Exclamation Mark |
Source: ChemScene Safety Data Sheet[1]
The Regulatory Landscape: EPA and OSHA Compliance
The disposal of laboratory chemicals in the United States is governed primarily by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA and the Resource Conservation and Recovery Act (RCRA): RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[2] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. While this compound is not specifically a "listed" hazardous waste by the EPA, a waste determination must be conducted.[3] A solid waste can be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] Given its nature as a carboxylic acid, it is prudent to manage it as a chemical waste stream requiring professional disposal, rather than risking non-compliance.
-
OSHA and the Laboratory Standard: OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that laboratories establish a Chemical Hygiene Plan (CHP). This plan must include procedures for the safe handling and disposal of hazardous chemicals.[4] Proper labeling, storage, and use of Personal Protective Equipment (PPE) during disposal are all enforceable OSHA requirements.[1]
Pre-Disposal Protocol: A Step-by-Step Guide to Waste Accumulation
Proper disposal begins long before the waste leaves your facility. It starts with meticulous segregation and containment at the point of generation.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Action: Identify a specific location in the lab where the waste will be collected. This SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Causality: Designating an SAA ensures that hazardous waste is not stored haphazardly, minimizing the risk of spills and accidental mixing with incompatible materials. This is a core requirement for waste generators under RCRA.
Step 2: Select a Compatible Waste Container
-
Action: Use a dedicated, leak-proof container made of a material compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are suitable choices.[5] Never use metal containers for acidic waste due to the risk of corrosion.[6]
-
Causality: Using an incompatible container can lead to its degradation, causing leaks and hazardous spills. The integrity of the container is the primary barrier protecting personnel and the environment.
Step 3: Proper Labeling of the Waste Container
-
Action: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (and any other components in the waste stream)
-
A clear statement of the associated hazards (e.g., "Irritant ")
-
The date the container first received waste.
-
-
Causality: Clear, accurate labeling is an OSHA and EPA mandate.[7] It communicates the risks to everyone in the lab and is essential information for the waste disposal technicians who will ultimately handle the container. Unlabeled containers may be refused for pickup and can create a dangerous unknown in the laboratory.[7]
Step 4: Waste Segregation
-
Action: Do not mix this compound waste with other waste streams unless their compatibility has been verified. Specifically, keep it separate from:
-
Causality: Improperly mixing chemical wastes is one of the most common causes of laboratory incidents. Incompatible chemicals can react violently, produce toxic gases, or build pressure, leading to container failure.
Step 5: Safe Storage Practices
-
Action: Keep the waste container tightly sealed except when adding waste. Store it in a cool, dry, well-ventilated area, away from heat or ignition sources.[1][9] Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks.
-
Causality: A sealed container prevents the release of vapors and protects the contents from contamination. Secondary containment is a critical safety measure to control spills and prevent them from reaching drains or spreading across work areas.
Disposal Decision Workflow
The logical flow for determining the correct disposal path for this compound is crucial for ensuring compliance and safety. The following diagram illustrates this decision-making process.
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Mastering the Safe Handling of 5-(4-Methoxyphenyl)pentanoic acid: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and safety protocols for handling 5-(4-Methoxyphenyl)pentanoic acid (CAS No. 7508-04-5). By understanding the specific hazards associated with this compound and implementing the recommended procedures, you can significantly mitigate risks and foster a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a carboxylic acid containing an aromatic ether functional group. A thorough risk assessment begins with understanding its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
According to the Safety Data Sheet (SDS) from ChemScene, this compound is classified as follows:
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), indicating that the substance is an irritant.[2]
Causality of Hazards:
-
Carboxylic Acid Group: The acidic nature of the carboxyl group (-COOH) is the primary driver of the irritant effects on the skin, eyes, and respiratory tract. Direct contact can lead to inflammation and discomfort.
-
Aromatic Ether Group: While the methoxyphenyl group is generally stable, the overall properties of the molecule necessitate careful handling to avoid inhalation of dust particles or aerosols, which can irritate the respiratory system.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is directly dictated by the identified hazards and the specific laboratory procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes and Face | Chemical safety goggles with side shields. A face shield may be required for splash-prone procedures. | To protect against accidental splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin and Body | A standard laboratory coat. For larger quantities or increased risk of contact, a chemical-resistant apron over the lab coat is recommended. Full-body impervious clothing should be considered in large-scale operations.[1] | To prevent skin contact which can cause irritation.[1] Long-sleeved garments provide maximum coverage. |
| Hands | Nitrile or other chemically resistant gloves. | To prevent direct skin contact. Nitrile gloves offer good resistance to a range of chemicals. Ensure gloves are regularly inspected for tears or punctures. |
| Respiratory | Use in a well-ventilated area is mandatory. For procedures that may generate dust or aerosols, a NIOSH-approved respirator is recommended. | To avoid inhalation of particles that can cause respiratory tract irritation.[1] All work with powdered solids should ideally be conducted within a fume hood. |
Step-by-Step Operational and Disposal Plans
Adherence to standardized operational procedures is critical for minimizing exposure and ensuring a safe working environment.
Experimental Workflow for Safe Handling
The following diagram outlines the decision-making process for handling this compound safely.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a clearly labeled, sealed container for solid chemical waste.
-
Solutions containing this compound should be collected in a designated, labeled container for liquid chemical waste. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
-
-
Disposal Procedure:
-
Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EH&S) department for pickup and disposal procedures.
-
Never dispose of this compound down the drain or in regular trash.
-
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while advancing your research goals.
References
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
